molecular formula C21H20O10 B1649329 Cimicifugic acid F CAS No. 220618-91-7

Cimicifugic acid F

Número de catálogo: B1649329
Número CAS: 220618-91-7
Peso molecular: 432.4 g/mol
Clave InChI: WBGMKAAMRFEBHK-PZTMCFHLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cimicifugic acid F has been reported in Actaea dahurica, Actaea racemosa, and Actaea simplex with data available.
See also: Black Cohosh (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMKAAMRFEBHK-PZTMCFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220618-91-7
Record name Cimicifugic acid F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Cimicifugic Acid F: Natural Sources, Biosynthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic acid F, a hydroxycinnamic acid ester of piscidic acid, is a phenolic compound of interest found predominantly in the rhizomes of plants belonging to the Actaea (formerly Cimicifuga) genus. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. Quantitative data on its occurrence in various plant species is presented, alongside detailed protocols for its extraction, isolation, and characterization. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its potential role in modulating inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from the rhizomes of several species within the Actaea genus, commonly known as black cohosh. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their phytochemical constituents. The concentration of this compound can vary between different species and potentially based on geographical location and harvesting time.

Table 1: Quantitative Analysis of this compound in Actaea Species

Plant SpeciesPlant PartMethod of AnalysisConcentration of this compoundReference
Actaea racemosa (L.) Nutt. (syn. Cimicifuga racemosa)RhizomesHPLC-DADConstitutes a portion of the 0.62% total phenolic compounds in dried rhizomes.[1]
Actaea rubraRhizomesHPLCPresent as one of the main polyphenolic compounds.[2]
Cimicifuga heracleifolia Kom.RhizomesUPLC-Q-TOF/MSIdentified as one of 21 cinnamic acid derivatives.[3]
Cimicifuga dahurica (Turcz.) Maxim.RhizomesHPLCPresent in a mixture with C. heracleifolia used as "Cimicifugae Rhizoma".[4]
Cimicifuga foetida L.RhizomesUPLC-MSIdentified as a component of the rhizome extract.[1]

Biosynthesis of this compound

The biosynthesis of this compound involves the esterification of piscidic acid with a hydroxycinnamoyl-CoA thioester, a reaction catalyzed by a specific acyltransferase.

The proposed biosynthetic pathway begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine and L-tyrosine. These amino acids serve as precursors for the synthesis of hydroxycinnamic acids, such as ferulic acid. Through a series of enzymatic reactions involving deamination, hydroxylation, and methylation, L-phenylalanine is converted to p-coumaric acid, which is then hydroxylated and methylated to form ferulic acid. Ferulic acid is subsequently activated to feruloyl-CoA.

The biosynthesis of piscidic acid is less clearly defined but is thought to involve the condensation of a C6-C1 unit with a C4 dicarboxylic acid. A key enzyme in this process is hydroxy(phenyl)pyruvic acid reductase.

The final step in the biosynthesis of this compound is the transfer of the feruloyl group from feruloyl-CoA to the hydroxyl group of piscidic acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which can be broadly classified as a cimicifugic acid synthase (CAS).

This compound Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine p_Coumaric_acid p-Coumaric acid L_Phenylalanine->p_Coumaric_acid PAL, C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL CAS Cimicifugic Acid Synthase (CAS) Feruloyl_CoA->CAS Piscidic_Acid_Precursors Piscidic Acid Precursors Piscidic_Acid Piscidic Acid Piscidic_Acid_Precursors->Piscidic_Acid Multiple Steps Piscidic_Acid->CAS Cimicifugic_Acid_F This compound CAS->Cimicifugic_Acid_F

Biosynthesis of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of this compound from Actaea racemosa rhizomes.

Materials:

  • Dried and powdered rhizomes of Actaea racemosa

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Amberlite XAD-2 resin

  • Centrifugal Partition Chromatography (CPC) system

  • Solvents for CPC (e.g., n-butanol, ethyl acetate, water)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Macerate the powdered rhizomes with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in deionized water and partition successively with ethyl acetate. The Cimicifugic acids will primarily be in the ethyl acetate fraction.

  • Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on Amberlite XAD-2 resin. Elute with a stepwise gradient of methanol in water to remove non-polar impurities.

  • Centrifugal Partition Chromatography (CPC): Further purify the enriched fraction containing this compound using a CPC system. A two-phase solvent system, such as n-butanol:ethyl acetate:water, can be employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile liquid phases.

  • Preparative HPLC: For final purification, subject the fractions containing this compound from CPC to preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.

Extraction and Isolation Workflow Start Dried & Powdered Actaea racemosa Rhizomes Extraction Methanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Partitioning Solvent Partitioning (Water/Ethyl Acetate) Concentration1->Partitioning Aq_Phase Aqueous Phase (Discard) Partitioning->Aq_Phase EtOAc_Phase Ethyl Acetate Phase Partitioning->EtOAc_Phase Concentration2 Concentration EtOAc_Phase->Concentration2 Column_Chrom Column Chromatography (Amberlite XAD-2) Concentration2->Column_Chrom CPC Centrifugal Partition Chromatography (CPC) Column_Chrom->CPC Prep_HPLC Preparative HPLC (C18 Column) CPC->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Extraction and isolation workflow.
Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation of this compound is primarily achieved through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. While a complete, published spectrum for this compound is not readily available in the searched literature, the general characteristics of cimicifugic acids have been described.[5] The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the ferulic acid and piscidic acid moieties, as well as signals for the olefinic protons of the ferulic acid side chain and the methine and methylene protons of the piscidic acid core.[5] The ¹³C NMR spectrum will show corresponding signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Potential Biological Activity and Signaling Pathways

Extracts from Cimicifuga species have been reported to possess anti-inflammatory properties.[6] While the specific contribution of this compound to this activity is not yet fully elucidated, studies on related compounds and the whole extract suggest a potential role in modulating inflammatory signaling pathways. One of the key pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6.

While direct evidence for this compound is pending, it is hypothesized that it may, like other phenolic compounds, interfere with this pathway, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription CAF This compound (Hypothesized) CAF->IKK Inhibition?

References

A Technical Guide to the Physicochemical Properties and Biological Activities of Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation and characterization methodologies, and biological activities of Cimicifugic acid F. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a phenolic compound and a hydroxycinnamic acid ester of piscidic acid.[1] It is found in plants of the Cimicifuga genus, such as Cimicifuga racemosa.[1][2] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₀[3]
Molecular Weight 432.38 g/mol [3]
Physical Description PowderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Purity ≥90.0% (HPLC)Sigma-Aldrich
CAS Number 220618-91-7[1]
Melting Point Not reported in the reviewed literature
Boiling Point Not reported in the reviewed literature
pKa Not experimentally determined in the reviewed literature. Can be predicted using computational methods.[4]

Experimental Protocols

Isolation and Purification

This compound is naturally present in the rhizomes of Cimicifuga species.[1][2] A general methodology for its isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Workflow for Isolation and Purification:

G plant Cimicifuga Rhizomes extraction Solvent Extraction (e.g., 70% Ethanol or 80% Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning phenolic_fraction Phenolic Fraction partition->phenolic_fraction crude_extract->partition cpc Centrifugal Partition Chromatography (CPC) phenolic_fraction->cpc hplc Preparative HPLC cpc->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation and purification of this compound.

A detailed protocol can be adapted from methodologies described for the isolation of cimicifugic acids from Cimicifuga species.[5][6]

  • Extraction: The dried and powdered rhizomes of the plant material are extracted with a suitable solvent, such as 70% ethanol or 80% acetone, to obtain a crude extract.[7][8]

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in enriching the phenolic fraction which contains this compound.[6]

  • Chromatography: The enriched phenolic fraction is further purified using chromatographic techniques.

    • Centrifugal Partition Chromatography (CPC): This technique is effective for the separation of cimicifugic acids.[5][6] A pH-zone refinement CPC method can be employed to pool the cimicifugic acids into one fraction.[6]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used as a final step to isolate pure this compound.[8]

Characterization

The structural elucidation and confirmation of this compound are typically achieved using a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for the identification and quantification of this compound in extracts.[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed chemical structure.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Antioxidant Activity

As a phenolic compound, this compound is an effective antioxidant.[9] Its antioxidant mechanism is believed to involve two primary pathways: radical scavenging and metal chelation.[10][11]

G cluster_0 Radical Scavenging cluster_1 Metal Chelation CAF1 This compound ROS Reactive Oxygen Species (ROS) stable_CAF Stable Cimicifugic Acid F Radical CAF1->stable_CAF Donates H• or e- stable_mol Stable Molecule ROS->stable_mol CAF2 This compound complex CAF-Metal Complex CAF2->complex metal_ion Metal Ions (e.g., Fe²⁺) metal_ion->complex

Proposed antioxidant mechanisms of this compound.
Enzyme Inhibition

This compound has been shown to inhibit the activity of several enzymes, including neutrophil elastase and hyaluronidase.

EnzymeIC₅₀ ValueSource
Neutrophil Elastase 18 µmol/L[12]
Hyaluronidase Strong inhibitory activity (specific IC₅₀ not reported)[7]

Neutrophil elastase is a serine protease that can degrade various extracellular matrix proteins. Its overactivity is implicated in inflammatory conditions. This compound inhibits neutrophil elastase in a dose-dependent manner.[12][13] The proposed mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing its catalytic activity.

G NE Neutrophil Elastase Product Degradation Products NE->Product acts on Inactive_Complex Inactive NE-CAF Complex NE->Inactive_Complex Substrate Substrate Substrate->Product CAF This compound CAF->Inactive_Complex binds to Inactive_Complex->Product Inhibits

Inhibition of neutrophil elastase by this compound.

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can help maintain the integrity of the extracellular matrix and has anti-inflammatory effects.[14] this compound has demonstrated strong inhibitory activity against hyaluronidase.[7]

G Hyaluronidase Hyaluronidase Degraded_HA Degraded Hyaluronic Acid Hyaluronidase->Degraded_HA degrades Inactive_Complex Inactive Hyaluronidase-CAF Complex Hyaluronidase->Inactive_Complex HA Hyaluronic Acid HA->Degraded_HA CAF This compound CAF->Inactive_Complex binds to Inactive_Complex->Degraded_HA Inhibits

Inhibition of hyaluronidase by this compound.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its antioxidant and enzyme-inhibitory effects suggest its potential for development as a therapeutic agent for inflammatory and oxidative stress-related conditions. This guide provides foundational data and methodologies to aid researchers in further exploring the pharmacological potential of this compound.

References

In Vitro Biological Activity of Cimicifugic Acid F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F, a phenylpropanoid ester, is a constituent of plants from the Cimicifuga genus, notably Cimicifuga racemosa (black cohosh).[1][2] As part of the broader family of cimicifugic acids, it has been a subject of phytochemical investigations, although detailed in vitro biological activity studies specifically on this compound are limited. This technical guide synthesizes the currently available data on its in vitro effects, alongside related compounds, to provide a resource for the research and drug development community.

Chemical Structure and Classification

This compound is an ester of piscidic acid and isoferulic acid.[1] The cimicifugic acids are broadly categorized into two groups based on their core structure: esters of fukiic acid and esters of piscidic acid. This structural difference appears to influence their biological activity.

Summary of In Vitro Biological Activities

The in vitro biological activities of this compound have been investigated in a few key areas, with most studies indicating weak or no significant effects compared to other related compounds. The available quantitative and qualitative data are summarized below.

Table 1: Quantitative Data on the In Vitro Biological Activity of this compound and Related Compounds
Biological ActivityAssayTarget/Cell LineCompound(s)ConcentrationResult
Serotonergic Activity 5-HT7 Competitive Binding AssayHuman 5-HT7 Serotonin Receptor (in CHO cells)This compound> 500 µMInactive (IC50 > 500 µM)[3]
Collagenolytic Activity Collagenase Inhibition AssayClostridium histolyticum collagenaseCimicifugic Acids D, E, and F0.23-0.24 µM20-37% inhibition[4]
Anticancer Activity Cell Proliferation AssayMDA-MB-453 (Human Breast Cancer Cells)Polyphenols including some cimicifugic acids> 100 µMWeak activity (IC50 > 100 µM)[5]

Detailed Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies employed in studies of cimicifugic acids and related compounds provide a framework for future research.

Serotonin Receptor (5-HT7) Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT7 serotonin receptor.

  • Radioligand: [3H]LSD (lysergic acid diethylamide).

  • Procedure:

    • Prepare cell membrane homogenates from the transfected CHO cells.

    • Incubate the membrane homogenates with a fixed concentration of [3H]LSD in the presence of varying concentrations of the test compound (this compound).

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Collagenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of collagenase.

  • Enzyme: Collagenase from Clostridium histolyticum.

  • Substrate: N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA).

  • Procedure:

    • Pre-incubate the collagenase enzyme with the test compound (this compound) in a suitable buffer (e.g., Tricine buffer, pH 7.5).

    • Initiate the enzymatic reaction by adding the FALGPA substrate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) as the substrate is cleaved by the enzyme.

    • Calculate the percentage of inhibition of collagenase activity by comparing the reaction rate in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, the following diagrams illustrate the general classification of cimicifugic acids and a typical workflow for investigating their in vitro bioactivity.

G CimicifugicAcids Cimicifugic Acids FukiicAcidEsters Fukiic Acid Esters (e.g., Cimicifugic Acids A, B, C) CimicifugicAcids->FukiicAcidEsters PiscidicAcidEsters Piscidic Acid Esters (e.g., Cimicifugic Acids D, E, F) CimicifugicAcids->PiscidicAcidEsters HigherActivity Generally Higher In Vitro Activity (e.g., Collagenase Inhibition) FukiicAcidEsters->HigherActivity LowerActivity Generally Lower In Vitro Activity (e.g., Collagenase Inhibition) PiscidicAcidEsters->LowerActivity

Classification of Cimicifugic Acids and General Activity Trend.

G Start Isolation of this compound from Plant Material InVitroAssay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cell-Based Assay) Start->InVitroAssay DataCollection Quantitative Data Collection (e.g., IC50, % Inhibition) InVitroAssay->DataCollection Analysis Data Analysis and Interpretation DataCollection->Analysis Conclusion Conclusion on Biological Activity Analysis->Conclusion

General Experimental Workflow for In Vitro Bioactivity Screening.

Conclusion and Future Directions

The currently available scientific literature indicates that this compound exhibits weak in vitro biological activity in the assays conducted to date, particularly in comparison to other cimicifugic acids derived from fukiic acid. Its inactivity in the serotonergic receptor binding assay and lower potency in collagenase inhibition suggest a limited role in these specific biological processes.

Further research is warranted to fully elucidate the bioactivity profile of this compound. Future studies could explore a broader range of in vitro models, including various cancer cell lines, inflammatory pathways, and neuroprotective assays, to identify potential therapeutic applications. More detailed structure-activity relationship studies within the piscidic acid ester class could also provide valuable insights into the chemical moieties responsible for biological effects. The development of robust and validated analytical methods for the quantification of this compound in biological matrices will be crucial for any future preclinical and clinical investigations.

References

Pharmacological Profile of Cimicifugic Acids from Black Cohosh: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cimicifugic acids, a class of phenylpropanoid esters, are significant constituents of black cohosh (Actaea racemosa, syn. Cimicifuga racemosa), a botanical widely used for menopausal symptoms. Historically, the therapeutic effects of black cohosh, particularly its serotonergic activity, were partially attributed to these acids. However, recent, more definitive research has revised this understanding, identifying other compounds, such as Nω-methylserotonin, as the primary drivers of serotonergic effects. This technical guide provides a comprehensive overview of the current pharmacological profile of cimicifugic acids. It consolidates quantitative data on their diverse biological activities—including anti-inflammatory, antioxidant, and vasoactive properties—and details the experimental protocols used for their evaluation. Furthermore, this guide clarifies the historical context of their purported serotonergic action and presents the current scientific consensus, supported by diagrams of key experimental workflows and signaling pathways.

Introduction: The Evolving Role of Cimicifugic Acids

Black cohosh has a long history of use in traditional medicine for treating a variety of conditions, most notably the vasomotor and psychological symptoms associated with menopause.[1][2] Its complex phytochemistry, which includes triterpene glycosides, alkaloids, and phenolic compounds, has made the identification of specific active principles a significant scientific challenge.[3][4] Among these constituents are the cimicifugic acids (CAs), a group of esters formed between hydroxycinnamic acids and benzyltartaric acid derivatives like fukiic or piscidic acid.[4][5]

Early investigations into black cohosh extracts suggested a potential serotonergic mechanism of action for alleviating menopausal symptoms, as the serotonergic system is involved in thermoregulation and mood.[6][7] Initial bioassay-guided fractionation studies pointed towards polar, phenolic fractions containing cimicifugic acids as being responsible for this activity.[8] However, subsequent and more refined separation techniques have demonstrated that pure cimicifugic acids possess weak to no activity at serotonin receptors.[9][10] These studies conclusively identified the potent serotonergic agent in black cohosh extracts as Nω-methylserotonin, an indole alkaloid that co-fractionated with the acidic compounds in earlier protocols.[8][10][11]

Despite their lack of direct serotonergic action, cimicifugic acids exhibit a range of other biological activities that are pharmacologically relevant. These include antioxidant, anti-inflammatory, vasoactive, and cytotoxic effects, positioning them as compounds of continued interest for drug discovery and development.[12][13][14] This guide aims to provide a clear and technically detailed profile of these activities.

Pharmacological Activities and Quantitative Data

While not responsible for the serotonergic effects of black cohosh, cimicifugic acids and the related fukinolic acid have demonstrated multiple other bioactivities. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of Cimicifugic Acids

The antioxidant potential of cimicifugic acids has been evaluated primarily through the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging assay.

CompoundAssayIC₅₀ (μM)Source(s)
Cimicifugic Acid ADPPH Radical ScavengingNot specified[15]
Cimicifugic Acid BDPPH Radical ScavengingNot specified[15]
Cimicifugic Acid GDPPH Radical Scavenging37[15]
Fukinolic AcidDPPH Radical ScavengingNot specified[15]
A. racemosa ExtractDPPH Radical Scavenging99 µg/mL[16]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory and Related Activities

Cimicifugic acids have shown potential anti-inflammatory effects through the inhibition of collagenolytic enzymes.

CompoundAssayInhibition (%)Concentration (µM)Source(s)
Fukinolic AcidCollagenolytic Activity47 - 640.22 - 0.24[14]
Cimicifugic Acid ACollagenolytic Activity47 - 640.22 - 0.24[14]
Cimicifugic Acid BCollagenolytic Activity47 - 640.22 - 0.24[14]
Cimicifugic Acid CCollagenolytic Activity47 - 640.22 - 0.24[14]
Cimicifugic Acid DCollagenolytic Activity20 - 370.23 - 0.24[14]
Cimicifugic Acid ECollagenolytic Activity20 - 370.23 - 0.24[14]
Cimicifugic Acid FCollagenolytic Activity20 - 370.23 - 0.24[14]
Table 3: Vasoactive Effects

Studies on rat aortic strips have revealed structure-dependent vasoactive properties of cimicifugic acids.

CompoundEffect on Norepinephrine-Induced ContractionConcentration (M)Source(s)
Cimicifugic Acid DRelaxation3 x 10⁻⁴[5]
Fukinolic AcidRelaxation3 x 10⁻⁴[5]
Cimicifugic Acid CWeak Contraction3 x 10⁻⁴[5]
Cimicifugic Acids A, B, ENo Vasoactivity3 x 10⁻⁴[5]

The relaxing effect of Cimicifugic Acid D and fukinolic acid is attributed to the suppression of Ca²⁺ influx from the extracellular space.[5]

Key Experimental Methodologies

The elucidation of the pharmacological profile of cimicifugic acids has relied on several key in vitro assays. The protocols outlined below are representative of the methodologies cited in the literature.

Serotonin Receptor (5-HT₇) Binding Assay

This competitive binding assay was crucial in determining that cimicifugic acids are not the primary serotonergic agents in black cohosh.[8]

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the human 5-HT₇ receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human 5-HT₇ serotonin receptor.

  • Radioligand: [³H]LSD (lysergic acid diethylamide) at a concentration near its K_d (e.g., 5.67 nM).

  • Protocol:

    • Membrane Preparation: Homogenize transfected cells in a buffered solution and centrifuge to pellet the cell membranes containing the receptors. Resuspend the pellet in an appropriate assay buffer.

    • Assay Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]LSD), and varying concentrations of the test compound (e.g., purified cimicifugic acids, plant extracts).

    • Non-specific Binding: A set of wells containing a high concentration of a known non-labeled 5-HT₇ ligand (e.g., serotonin) is used to determine non-specific binding.

    • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • Scintillation Counting: Wash the filters to remove unbound radioligand. Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of natural products.[15]

  • Objective: To measure the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent: 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution in methanol or ethanol.

  • Protocol:

    • Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to achieve an absorbance of ~1.0 at 517 nm.

    • Reaction: Add various concentrations of the test compound (e.g., cimicifugic acids) to the DPPH solution in a 96-well plate or cuvettes.

    • Control: A control reaction contains the solvent instead of the test compound. A known antioxidant (e.g., gallic acid, ascorbic acid) is used as a positive control.

    • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

    • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction in absorbance (decolorization from purple to yellow) is proportional to the radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Vasoactivity Assay Using Rat Aortic Strips

This ex vivo assay assesses the direct effect of compounds on blood vessel contraction and relaxation.[5]

  • Objective: To determine if a compound induces contraction or relaxation in isolated vascular tissue.

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rat (e.g., Wistar) and place it in an oxygenated Krebs-Henseleit solution.

    • Carefully remove adhering connective and fatty tissues.

    • Cut the aorta into helical or ring strips (e.g., 2-3 mm in width). The endothelium may be intentionally removed in some strips to test for endothelium-dependent effects.

  • Protocol:

    • Mounting: Suspend the aortic strips in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Transducer Connection: Connect one end of the strip to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.

    • Pre-contraction: Induce a stable contraction in the aortic strips using a vasoconstrictor agent, such as norepinephrine (NE) or potassium chloride (KCl).

    • Compound Addition: Once a stable plateau of contraction is reached, add the test compound (e.g., cimicifugic acids) cumulatively to the organ bath.

    • Measurement: Record the resulting relaxation or further contraction as a change in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by NE. Analyze contraction responses relative to a maximal contractile agent.

Visualizing Pathways and Processes

The following diagrams, rendered in DOT language, illustrate key workflows and proposed mechanisms related to the study of cimicifugic acids.

Bioassay-Guided Fractionation of Black Cohosh

This workflow illustrates the process that led to the crucial discovery that serotonergic activity was not due to cimicifugic acids, but to the co-eluting Nω-methylserotonin.

G cluster_0 Initial Extraction & Partitioning cluster_1 Bioassay & Fractionation cluster_2 Identification of Active Principle Start Black Cohosh (Actaea racemosa) Rhizome Powder Extract Methanol Extraction Start->Extract Partition Liquid-Liquid Partitioning Extract->Partition Triterpenes Triterpene Fraction Partition->Triterpenes Inactive Phenolics Phenolic Fraction Partition->Phenolics Active Assay1 5-HT₇ Binding Assay Phenolics->Assay1 CPC pH-Zone Refining Centrifugal Partition Chromatography (CPC) Assay1->CPC Isolate Active Components CA_Fraction Cimicifugic Acid Fraction CPC->CA_Fraction Base_Fraction Basic/Alkaloid Fraction CPC->Base_Fraction Assay2 5-HT₇ Binding Assay CA_Fraction->Assay2 Inactive Base_Fraction->Assay2 Active LCMS LC-MS/MS Analysis Assay2->LCMS Analyze Active Fraction Result Identification of Nω-methylserotonin LCMS->Result

Bioassay-guided fractionation workflow for black cohosh.
Proposed Vasoactive Mechanism of Cimicifugic Acid D

This diagram outlines the proposed mechanism by which certain cimicifugic acids induce vasorelaxation in pre-contracted aortic tissue.

G cluster_0 Cellular Environment cluster_1 Pharmacological Intervention NE Norepinephrine (NE) Receptor α-Adrenergic Receptor NE->Receptor Ca_Channel Voltage-Gated Ca²⁺ Channel Receptor->Ca_Channel Opens Membrane Smooth Muscle Cell Membrane Contraction Myosin Light-Chain Phosphorylation Vascular Contraction Ca_Channel->Contraction Ca²⁺ Influx Relaxation Suppression of Ca²⁺ Influx Vasorelaxation Ca_Channel->Relaxation Extracellular Extracellular Space [High Ca²⁺] Intracellular Intracellular Space [Low Ca²⁺] CA_D Cimicifugic Acid D or Fukinolic Acid CA_D->Ca_Channel Inhibits

Proposed mechanism for vasorelaxation by cimicifugic acids.

Conclusion and Future Directions

The pharmacological profile of cimicifugic acids is more nuanced than initially reported. While they are not the primary serotonergic agents in black cohosh, they possess a distinct and potentially valuable range of biological activities. The structure-activity relationships observed in their vasoactive and anti-collagenolytic effects suggest that specific chemical moieties are critical for their function.[5][14] For instance, the presence of a caffeoyl group (as in fukinolic acid and cimicifugic acid D) appears important for vasorelaxation, whereas a p-coumaroyl group (in cimicifugic acid C) may cause contraction.[5]

For researchers and drug development professionals, this refined understanding is critical. Future research should focus on:

  • Systematic Screening: Evaluating purified cimicifugic acids against a broader panel of receptors and enzymes to uncover new pharmacological targets.

  • Mechanism of Action: Elucidating the precise molecular mechanisms behind their anti-inflammatory and cytotoxic activities.

  • In Vivo Studies: Progressing from in vitro findings to well-designed animal models to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of cimicifugic acids to optimize their potency and selectivity for desired biological effects.

By moving beyond the now-debunked serotonergic hypothesis, the scientific community can better explore the true therapeutic potential of cimicifugic acids as standalone pharmacological agents.

References

The Role of Cimicifugic Acid F in the Anti-inflammatory Effects of Cimicifuga Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracts from the genus Cimicifuga, commonly known as black cohosh, have a long history of use in traditional medicine for their anti-inflammatory properties.[1][2] Modern scientific investigation has identified a range of bioactive compounds within these extracts, including triterpene glycosides and phenolic constituents.[3] Among the latter are the cimicifugic acids, with Cimicifugic acid F being a notable member.[3][4] This technical guide provides an in-depth analysis of the role of this compound and related phenolic compounds in the anti-inflammatory effects of Cimicifuga extracts. We will delve into the mechanistic pathways, present quantitative data from key studies, detail experimental protocols, and visualize the complex signaling cascades involved. While direct research on the specific anti-inflammatory activity of this compound is limited, this guide will synthesize the available information on the broader class of cimicifugic acids and other key phenolic constituents to provide a comprehensive understanding of their potential contribution to the therapeutic effects of Cimicifuga extracts.

Introduction to Cimicifuga Extracts and their Anti-inflammatory Properties

Cimicifuga species, particularly Cimicifuga racemosa, are perennial plants native to North America whose rhizomes are used to create extracts for various medicinal purposes.[3] Traditionally employed for treating menopausal symptoms, their anti-inflammatory and analgesic applications are also well-documented.[1][2] The anti-inflammatory effects of these extracts are attributed to a complex interplay of their constituent phytochemicals.

The primary classes of bioactive compounds isolated from Cimicifuga rhizomes are triterpene glycosides and phenolic compounds.[3] The phenolic constituents include a variety of acids such as caffeic acid, ferulic acid, isoferulic acid, and a series of compounds known as cimicifugic acids (A-F).[3][5][6] These compounds are believed to be major contributors to the extracts' ability to modulate inflammatory responses.

Studies have demonstrated that Cimicifuga extracts can significantly reduce the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, these extracts have been shown to decrease the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[7][8][9] Furthermore, they inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[10][11]

The Role of Phenolic Compounds, Including this compound

While the complete picture of how Cimicifuga extracts exert their anti-inflammatory effects is still being elucidated, research has pointed towards the significant role of its phenolic components.

This compound is a hydroxycinnamic acid ester of piscidic acid found in the rhizomes of Cimicifuga racemosa.[4] Although identified as a constituent, there is a scarcity of research focused specifically on its individual anti-inflammatory activity. One study on the collagenolytic activity of various cimicifugic acids found that those which are esters of pscidic acid (cimicifugic acids D, E, and F) exhibited less potent inhibition compared to those that are esters of fukiic acid (cimicifugic acids A, B, and C).[12] This suggests that the specific structure of the cimicifugic acid plays a crucial role in its biological activity.

Given the limited direct evidence for this compound, it is crucial to consider the activities of other, more extensively studied phenolic compounds within Cimicifuga extracts to understand the potential mechanisms through which this compound might contribute to the overall anti-inflammatory effect.

Isoferulic Acid , another key phenolic component, has been identified as a prominent active principle in Cimicifuga racemosa extracts.[2][8][9] It has been shown to be largely responsible for the observed inhibition of IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood.[2][8][9]

Mechanistic Pathways of Anti-inflammatory Action

The anti-inflammatory effects of Cimicifuga extracts and their phenolic constituents are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as iNOS, COX-2, and various cytokines.

Some studies suggest that Cimicifuga extracts can inhibit the activation of the NF-κB pathway.[6][13] For example, KHF16, a cycloartane triterpenoid from Cimicifuga foetida, has been shown to block TNFα-induced NF-κB activation.[14][15][16] While the direct effect of this compound on this pathway is unknown, the activity of other components of the extract on NF-κB signaling is a likely contributor to its overall anti-inflammatory effect.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Induction Cimicifuga Cimicifuga Extract (Constituents) Cimicifuga->IKK Inhibition

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by Cimicifuga Extract Constituents.
Modulation of the MAPK Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory genes. Some studies have implicated the MAPK pathway in the anti-inflammatory action of Cimicifuga constituents.[17] For instance, certain flavones isolated from a related plant species have been shown to reduce the activity of p38 MAPK.[18] The potential for this compound and other phenolic compounds to modulate MAPK signaling warrants further investigation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Cimicifuga extracts and their constituents.

Table 1: Effect of Cimicifuga racemosa Extract (CRE) on Pro-inflammatory Cytokine Production in LPS-stimulated Human Whole Blood

TreatmentConcentrationIL-6 Inhibition (%)TNF-α Inhibition (%)IFN-γ Inhibition (%)
CRE3 µg/µLConcentration-dependent reductionConcentration-dependent reductionAlmost complete blockage
CRE6 µg/µLConcentration-dependent reductionConcentration-dependent reductionAlmost complete blockage

Data synthesized from Schmid et al. (2009).[2][8][9]

Table 2: Effect of Cimicifuga racemosa Extract (CRE) on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentrationNO Production Inhibition (%)
Aqueous CRE1 mg/ml51.6 ± 1.0
Aqueous CRE2 mg/ml72.4 ± 0.9
Aqueous CRE4 mg/ml83.0 ± 1.4
Aqueous CRE6 mg/ml84.8 ± 1.1

Data from Schmid et al. (2009).[10][11]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Cimicifuga extracts and their constituents.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This protocol is widely used to screen for anti-inflammatory activity.

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Treatment Pre-treat cells with Cimicifuga extract or This compound Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for a defined period (e.g., 24h) Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells for Protein/RNA Analysis Incubation->Cell_Lysis NO_Assay Measure NO Production (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Measure Cytokine Levels (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Analyze Protein Expression (iNOS, COX-2, p-NF-κB) by Western Blot Cell_Lysis->Western_Blot qPCR Analyze Gene Expression (iNOS, COX-2, Cytokines) by qPCR Cell_Lysis->qPCR End End

Figure 2: General Experimental Workflow for In Vitro Anti-inflammatory Assessment.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Treatment and Stimulation:

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the Cimicifuga extract or purified this compound for a pre-incubation period (e.g., 1-2 hours).

  • Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the culture medium.

3. Measurement of Nitric Oxide (NO) Production:

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is measured at 540 nm.

4. Measurement of Pro-inflammatory Cytokines:

  • The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for Protein Expression:

  • After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, or components of the NF-κB pathway (e.g., phospho-p65).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Human Whole Blood Assay

This ex vivo model more closely mimics the physiological environment.

1. Blood Collection:

  • Venous blood is collected from healthy volunteers into heparinized tubes.

2. Treatment and Stimulation:

  • Aliquots of whole blood are incubated with various concentrations of Cimicifuga extract or this compound.

  • LPS is added to stimulate an inflammatory response.

3. Cytokine Measurement:

  • After incubation (e.g., 4-24 hours) at 37°C, the samples are centrifuged to separate the plasma.

  • Cytokine levels in the plasma are determined by ELISA as described previously.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of Cimicifuga extracts. These effects are mediated, at least in part, by the phenolic constituents through the modulation of key inflammatory signaling pathways such as NF-κB. While compounds like isoferulic acid have been identified as significant contributors, the precise role of this compound remains an area that requires more focused investigation.

Future research should aim to:

  • Isolate pure this compound and evaluate its specific anti-inflammatory activity in various in vitro and in vivo models.

  • Elucidate the exact molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • Investigate potential synergistic or antagonistic interactions between this compound and other phytochemicals present in Cimicifuga extracts.

A deeper understanding of the individual contributions of compounds like this compound will be invaluable for the standardization of Cimicifuga extracts and the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future work.

References

Preliminary Anticancer Research on Cimicifugic Acid F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic acid F, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has been a subject of phytochemical interest. While direct and extensive research into its specific anticancer properties is currently limited, preliminary studies on related compounds and crude extracts from Cimicifuga species have revealed promising biological activities that may be relevant to oncology research. This technical guide provides a comprehensive overview of the existing, albeit sparse, data on this compound and contextualizes it within the broader landscape of anticancer research on constituents of the Cimicifuga genus. This document summarizes the known biological activities of this compound, presents quantitative data from studies on closely related compounds, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the anticancer effects of Cimicifuga constituents.

Introduction to this compound

This compound is a member of a group of phenolic compounds known as cimicifugic acids, which are characteristic constituents of the rhizomes of Cimicifuga species, such as Cimicifuga racemosa (black cohosh). These plants have a history of use in traditional medicine for various ailments, prompting scientific investigation into their bioactive components. While research has identified several cimicifugic acids, specific investigations into the anticancer potential of this compound are still in their infancy.

Biological Activities of this compound

Direct evidence for the anticancer activity of this compound is not yet well-documented in publicly available research. However, existing studies have highlighted other biological activities that are often relevant in the context of cancer prevention and therapy.

Antioxidant Activity

Research has shown that extracts of Cimicifuga racemosa containing cimicifugic acids, including this compound, possess the ability to scavenge reactive oxygen species[1]. In one study, bioassay-directed fractionation of a methanolic extract of black cohosh identified this compound as one of the active antioxidant compounds. These compounds were shown to protect against menadione-induced DNA damage[1]. Oxidative stress and resulting DNA damage are key factors in the initiation and progression of cancer, suggesting that the antioxidant properties of this compound could contribute to chemopreventive effects.

Anti-inflammatory Effects

Cimicifugic acids have been reported to possess anti-inflammatory properties[2][3]. Chronic inflammation is a well-established risk factor for various types of cancer. While specific studies detailing the anti-inflammatory mechanisms of this compound are scarce, the general anti-inflammatory nature of this class of compounds suggests a potential role in mitigating inflammation-driven carcinogenesis.

Limited Antiproliferative Activity in Breast Cancer Cell Lines

A study investigating the growth inhibitory effects of various polyphenols from Cimicifuga species on human breast cancer cells (MDA-MB-453 and MCF7) reported that the polyphenol fraction, which included cimicifugic acids, displayed very weak activity, with IC50 values greater than 100 µM[4]. This suggests that this compound may not be a potent cytotoxic agent on its own against these specific cancer cell lines, but its role in combination with other compounds or its effects on other cancer types cannot be ruled out.

Anticancer Research on Related Cimicifuga Compounds

In contrast to the limited data on this compound, more substantial research is available for other constituents of the Cimicifuga genus, particularly other cimicifugic acids and triterpene glycosides. These findings provide a valuable framework for understanding the potential mechanisms through which compounds from this genus may exert anticancer effects.

Quantitative Data for Related Compounds

The following table summarizes the in vitro cytotoxic and antiproliferative activities of various compounds isolated from Cimicifuga species on different cancer cell lines.

Compound/ExtractCancer Cell LineAssayResult (IC50)Reference
Cimicifugic acids A, B, G & other polyphenolsMDA-MB-453Cell Proliferation> 100 µM[4]
Cimicifugic acids A, B, G & other polyphenolsMCF7Cell Proliferation> 100 µM[4]
Isopropanolic extract of C. racemosaMCF-7WST-1 Assay54.1 ± 11.4 µg/ml[5]
Isopropanolic extract of C. racemosaMDA-MB-231WST-1 Assay29.5 ± 3.0 µg/ml[5]
Ethanolic extract of C. racemosaMCF-7WST-1 Assay80.6 ± 17.7 µg/ml[5]
Ethanolic extract of C. racemosaMDA-MB-231WST-1 Assay58.6 ± 12.6 µg/ml[5]
Cimicifugic acid BC33A (cervical cancer)MTT AssayDose-dependent decrease in viability[6]
Signaling Pathways Modulated by Cimicifuga Compounds

Research on compounds like Cimicifugic acid B and various triterpenoids from Cimicifuga has elucidated their involvement in key signaling pathways related to cancer cell survival, proliferation, and apoptosis.

Cimicifugic acid B has been shown to induce apoptosis in cervical cancer cells by triggering both the intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and an increased Bax/Bcl-2 ratio, leading to the activation of caspases[6].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cimicifugic acid B Cimicifugic acid B Caspase-8 Activation Caspase-8 Activation Cimicifugic acid B->Caspase-8 Activation ROS Generation ROS Generation Cimicifugic acid B->ROS Generation Apoptosis Apoptosis Caspase-8 Activation->Apoptosis Mitochondrial Depolarization Mitochondrial Depolarization ROS Generation->Mitochondrial Depolarization Increased Bax/Bcl2 Ratio Increased Bax/Bcl2 Ratio Mitochondrial Depolarization->Increased Bax/Bcl2 Ratio Increased Bax/Bcl2 Ratio->Apoptosis

Apoptosis induction by Cimicifugic acid B.

Cimicifugic acid B has also been found to downregulate the Hedgehog signaling pathway, which is aberrantly activated in many cancers and plays a role in tumor growth and maintenance[6].

G Cimicifugic acid B Cimicifugic acid B Hedgehog Pathway Hedgehog Pathway Cimicifugic acid B->Hedgehog Pathway inhibition Tumor Growth Tumor Growth Hedgehog Pathway->Tumor Growth Cell Proliferation Cell Proliferation Hedgehog Pathway->Cell Proliferation

Inhibition of the Hedgehog pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the in vitro evaluation of anticancer compounds, based on studies of Cimicifuga constituents.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, C33A) are obtained from a repository like the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

G cluster_workflow Apoptosis Assay Workflow A Treat cells with This compound B Harvest cells (adherent and floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G

Workflow for Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The preliminary research on this compound indicates that while its direct and potent anticancer activity has not yet been established, its antioxidant and potential anti-inflammatory properties warrant further investigation in the context of cancer chemoprevention. The more extensive research on related compounds from the Cimicifuga genus, which demonstrates activities such as apoptosis induction and modulation of key cancer-related signaling pathways, provides a strong rationale for more focused studies on this compound.

Future research should aim to:

  • Evaluate the cytotoxic and antiproliferative effects of purified this compound across a broader panel of human cancer cell lines.

  • Investigate the specific molecular mechanisms underlying its antioxidant and anti-inflammatory effects and their relevance to cancer.

  • Explore potential synergistic effects of this compound with other chemotherapeutic agents.

  • Conduct in vivo studies to assess its bioavailability, safety, and efficacy in animal models of cancer.

A deeper understanding of the biological activities of this compound will be crucial in determining its potential as a lead compound for the development of novel anticancer therapies.

References

An In-depth Technical Guide to Cimicifugic Acid F and its Relationship with Fukinolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cimicifugic acid F and its structural and functional relationship with fukinolic acid. Both compounds, primarily isolated from plants of the Cimicifuga (Actaea) genus, are hydroxycinnamic acid esters that exhibit a range of significant biological activities. This document details their chemical properties, summarizes key quantitative data from various biological assays in structured tables, provides in-depth experimental protocols for these assays, and visualizes their known mechanisms of action through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Unveiling the Chemical Architecture

This compound and fukinolic acid belong to a class of phenylpropanoid derivatives that have garnered considerable interest for their diverse pharmacological effects. Their core structure consists of a substituted tartaric acid moiety esterified with a hydroxycinnamic acid derivative.

Fukinolic acid is an ester of fukiic acid ([2S,3R]-3',4'-dihydroxybenzyl tartaric acid) and caffeic acid.[1] Its chemical formula is C₂₀H₁₈O₁₁[2][3].

This compound , on the other hand, is an ester of piscidic acid (4'-hydroxybenzyl tartaric acid) and isoferulic acid.[1][4] Its chemical formula is C₂₁H₂₀O₁₀[5][6]. The fundamental difference between these two molecules lies in the substitution pattern of the benzyl tartaric acid core and the specific hydroxycinnamic acid attached. This structural variance contributes to their distinct biological activities.

Quantitative Biological Data

The following tables summarize the key quantitative data associated with the biological activities of this compound and fukinolic acid.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes [7][8][9]

CompoundCYP IsozymeIC₅₀ (µM)
Fukinolic acidCYP1A21.8
CYP2D6>12.6
CYP2C912.6
CYP3A410.5
Cimicifugic acid ACYP1A27.2
CYP2D6>12.6
CYP2C911.8
CYP3A49.8
Cimicifugic acid BCYP1A26.5
CYP2D6>12.6
CYP2C910.2
CYP3A48.7

Note: Data for Cimicifugic acids A and B are included for comparative purposes as they are closely related derivatives often studied alongside fukinolic acid.

Table 2: Inhibition of Collagenolytic Activity [1][10]

CompoundConcentration (µM)% Inhibition
Fukinolic acid0.22 - 0.2447 - 64
Cimicifugic acid A0.22 - 0.2447 - 64
Cimicifugic acid B0.22 - 0.2447 - 64
Cimicifugic acid C0.22 - 0.2447 - 64
Cimicifugic acid D0.23 - 0.2420 - 37
Cimicifugic acid E0.23 - 0.2420 - 37
This compound0.23 - 0.2420 - 37

Table 3: Inhibition of Neutrophil Elastase Activity

CompoundIC₅₀ (µM)
Fukinolic acid0.23
This compound18

Table 4: Estrogenic Activity of Fukinolic Acid [11][12]

CompoundConcentration (M)Cell Proliferation (% of control)
Fukinolic acid5 x 10⁻⁸126
Estradiol (reference)10⁻¹⁰120

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytochrome P450 (CYP) Isozyme Inhibition Assay

This protocol outlines the in vitro fluorometric microtiter plate assay used to determine the inhibitory activity of compounds against various CYP isozymes.[7]

Materials:

  • Human recombinant CYP enzymes (e.g., from insect Sf9 cells)

  • Substrate: 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2, CYP2C9, and CYP2D6. A different substrate is required for CYP3A4.

  • Inhibitor compounds (this compound, fukinolic acid, etc.) dissolved in an appropriate solvent (e.g., DMSO).

  • Reference inhibitors: Furafylline (for CYP1A2), Sulfaphenazole (for CYP2C9), Quinidine (for CYP2D6), Ketoconazole (for CYP3A4).

  • Cofactors (e.g., NADPH regenerating system).

  • 96-well microtiter plates.

  • Plate reader capable of fluorescence detection.

  • Incubator (37°C).

  • Acetonitrile.

  • Tris buffer (0.1 M, pH 9).

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Add the substrate and inhibitor solutions to the wells of the 96-well plate.

  • Pre-warm the plate to 37°C.

  • Initiate the reaction by adding 0.1 mL of the pre-warmed enzyme and cofactor mixture to each well. The final incubation volume should be 0.2 mL.

  • Incubate the plate for 30 minutes (for CYP1A2 and CYP3A4) or 45 minutes (for CYP2C9 and CYP2D6) at 37°C. Ensure that metabolite formation is linear within this incubation time.

  • Stop the reaction by adding 0.1 mL of a solution containing 60% acetonitrile and 40% 0.1 M Tris buffer (pH 9).

  • Measure the fluorescence of the metabolite using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Collagenolytic Activity Assay

This protocol describes a method to assess the inhibitory effect of compounds on collagenase activity.

Materials:

  • Collagenase (e.g., from Clostridium histolyticum).

  • Fluorogenic collagenase substrate (e.g., a self-quenched fluorescent peptide).

  • Test compounds (this compound, fukinolic acid, etc.) dissolved in a suitable solvent.

  • Assay buffer (e.g., Tris-HCl buffer with CaCl₂).

  • 96-well microtiter plates (black, for fluorescence assays).

  • Fluorometric plate reader.

  • Incubator.

Procedure:

  • Prepare solutions of collagenase and the fluorogenic substrate in the assay buffer.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds and the collagenase solution to the wells of the 96-well plate.

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate solution to each well.

  • Monitor the increase in fluorescence over time using a fluorometric plate reader. The cleavage of the substrate by collagenase will result in an increase in fluorescence.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each concentration of the test compound by comparing the reaction rate to that of the vehicle control.

  • Calculate the IC₅₀ values as described in the previous protocol.

Signaling Pathways and Mechanisms of Action

This compound and fukinolic acid have been shown to modulate key signaling pathways involved in inflammation and cellular regulation. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of the NF-κB Signaling Pathway

Extracts from Cimicifuga species, containing cimicifugic acids, have been shown to suppress the phosphorylation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition likely contributes to the anti-inflammatory effects of these compounds.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Cimicifuga Cimicifuga Extracts Cimicifuga->IKK Inhibits NFkB_n NF-κB DNA DNA DNA->Inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway by Cimicifuga extracts.

Modulation of the MAPK Signaling Pathway

Fukinolic acid and related phenolic compounds have been suggested to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is a potential target.

MAPK_Pathway Stress Cellular Stress MKK36 MKK3/6 Stress->MKK36 p38 p38 MAPK MKK36->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression FukinolicAcid Fukinolic Acid FukinolicAcid->p38 Modulates

Caption: Potential modulation of the p38 MAPK signaling pathway by fukinolic acid.

Conclusion

This compound and fukinolic acid represent a fascinating class of natural products with a broad spectrum of biological activities. Their structural similarities and differences provide a valuable platform for structure-activity relationship studies. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research into their therapeutic potential. Further elucidation of their precise molecular targets and mechanisms of action, particularly within complex signaling networks, will be crucial for advancing their development as potential therapeutic agents. This document serves as a comprehensive starting point for scientists and researchers dedicated to exploring the pharmacological promise of these intricate molecules.

References

Spectroscopic Profile of Cimicifugic Acid F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Cimicifugic acid F, a phenolic compound isolated from plants of the Cimicifuga genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed information on its mass spectrometry and nuclear magnetic resonance characteristics, alongside the experimental protocols for data acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for the identification and characterization of this compound. The data reveals a molecular formula of C₂₁H₂₀O₁₀.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion ModeAdductObserved m/zCalculated m/zMass Error (ppm)Key Fragment Ions (m/z)
Negative[M-H]⁻431.09837431.09788-1.1193.0506 [C₁₀H₉O₄]⁻, 165.0557 [C₉H₉O₃]⁻, 149.0608 [C₉H₉O₂]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities for the Core Structure of Cimicifugic Acids

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-2~ 5.5s
H-4a, H-4b~ 3.0d
Olefinic H-2''~ 6.4d
Olefinic H-3''~ 7.7d
Aromatic Protons6.5 - 7.5m, d, dd
Methoxy Protons~ 3.8s

Note: The precise chemical shifts for this compound will vary depending on the specific substitution pattern of the aromatic rings. The data presented is based on the general characteristics of the cimicifugic acid class.[1]

Experimental Protocols

Mass Spectrometry

The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound and related phenolic compounds in Cimicifuga extracts.

Instrumentation:

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) system.[2]

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C₁₈ (2.1 × 100 mm, 1.7 μm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 1 μL.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, negative ion mode.[2]

  • Capillary Voltage: -4.5 kV.[2]

  • Source Temperature: 500 °C.[2]

  • Scan Range: m/z 100–1500.[2]

  • Data Acquisition: Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring NMR data for cimicifugic acids, based on published methodologies.[1]

Instrumentation:

  • Spectrometer: Bruker AVANCE-400 NMR spectrometer or equivalent.[1]

  • Probe: 5 mm auto-tune broad-band probe.[1]

Sample Preparation:

  • Samples are dissolved in deuterated methanol (CD₃OD).[1]

  • Tetramethylsilane (TMS) is used as an internal standard.[1]

Data Acquisition:

  • Temperature: 20 °C.[1]

  • Experiments: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed for complete structural assignment.[1]

  • Referencing: Chemical shifts are referenced to the residual solvent signal.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Start Plant Material (Cimicifuga sp.) Extraction Extraction Start->Extraction Purification Chromatographic Purification Extraction->Purification LCMS LC-MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR MS_Data Mass & Fragmentation Data LCMS->MS_Data NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data Structure_Elucidation Structure Elucidation of this compound MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

A Technical Guide to the Nomenclature and Core Characteristics of Cimicifugic Acids A-N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature, chemical properties, and biological activities of Cimicifugic acids A-N, a group of phenylpropanoid derivatives found predominantly in plants of the Actaea (formerly Cimicifuga) genus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for ongoing research and development.

Introduction to Cimicifugic Acids

Cimicifugic acids are a class of natural compounds characterized by a core structure formed from the condensation of a benzyltartaric acid moiety (either piscidic acid or fukiic acid) with a hydroxycinnamic acid derivative.[1][2] These compounds have garnered scientific interest due to their presence in medicinal plants, most notably Black Cohosh (Actaea racemosa), and their potential biological activities.[3][4] The nomenclature of Cimicifugic acids A-N was historically assigned based on the order of their discovery.[1] However, a more systematic nomenclature has been proposed to better reflect their chemical structures.[1]

Nomenclature of Cimicifugic Acids A-N

The historical nomenclature of Cimicifugic acids (A-N) can be confusing as it does not directly relate to their chemical structures. A more systematic nomenclature proposed by Gödecke et al. (2009) is based on the two constituent building blocks of the molecules: the benzyltartaric acid moiety and the hydroxycinnamoyl moiety.[1]

The benzyltartaric acid moiety can be either Piscidic acid (P) or Fukiic acid (K). The hydroxycinnamoyl part is abbreviated based on the specific cinnamic acid derivative, for instance: C innamic acid, P -coumaric acid, caK eic acid, F erulic acid, I soferulic acid, or S inapic acid.[1]

This guide will refer to both the historical and systematic nomenclature where possible to ensure clarity.

Physicochemical and Biological Data

The following table summarizes available quantitative data for Cimicifugic acids A-N, including their molecular formula, molecular weight, and reported biological activities with IC50 values where available.

Historical NameSystematic NameMolecular FormulaMolecular Weight ( g/mol )Biological ActivityIC50 Value
Cimicifugic acid ACA-KFC₂₁H₂₀O₁₁448.38Weak growth inhibition on human breast cancer cells (MCF7)> 100 µM (MDA-MB-453 cells)[5]
Cimicifugic acid BCA-KIC₂₁H₂₀O₁₁448.38Weak growth inhibition on human breast cancer cells (MCF7)> 100 µM (MDA-MB-453 cells)[5]
Cimicifugic acid C---Weakly contractile on rat aortic strips[6]-
Cimicifugic acid DCA-PPC₂₀H₁₈O₁₀418.35Vasorelaxant[6][7]-
Cimicifugic acid ECA-PFC₂₁H₂₀O₁₀432.38Radical scavenging activity[8]-
Cimicifugic acid FCA-PIC₂₁H₂₀O₁₀432.38Radical scavenging activity[8]-
Cimicifugic acid GCA-KK (Fukinolic acid)C₂₀H₁₈O₁₁434.35Weak growth inhibition on human breast cancer cells (MCF7)> 100 µM (MDA-MB-453 cells)[5]
Cimicifugic acid H-C₁₈H₁₆O₁₀---
Cimicifugic acid I-----
Cimicifugic acid J-----
Cimicifugic acid K---Potent hyaluronidase inhibitory activity-
Cimicifugic acid L---Potent hyaluronidase inhibitory activity-
Cimicifugic acid M---Potent hyaluronidase inhibitory activity-
Cimicifugic acid N---Potent hyaluronidase inhibitory activity-

Experimental Protocols

The isolation and characterization of Cimicifugic acids typically involve a series of chromatographic and spectroscopic techniques. Below are generalized protocols based on methodologies reported in the scientific literature.

Extraction and Initial Fractionation

A common starting point for the isolation of Cimicifugic acids is the dried rhizomes of Actaea racemosa.[3][9]

  • Milling and Extraction: The dried plant material is milled into a fine powder. This powder is then exhaustively extracted with a solvent such as methanol at room temperature.[3]

  • Concentration: The resulting crude extract is concentrated under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue.[3]

  • Liquid-Liquid Partitioning: The residue is reconstituted in deionized water and then partitioned sequentially with solvents of increasing polarity, such as ethyl acetate.[3] This step separates compounds based on their polarity, with the more polar Cimicifugic acids remaining in the aqueous or methanolic fractions.

Chromatographic Purification

Further purification is achieved through various chromatographic methods.

  • Column Chromatography: The polar fraction is often subjected to column chromatography using a stationary phase like Amberlite XAD-2. Elution is performed with a gradient of water and methanol.[3]

  • Centrifugal Partition Chromatography (CPC): This technique is particularly effective for separating acidic compounds. A pH-zone refinement CPC method can be employed to dissociate acid-base complexes that may form with alkaloids present in the extract, allowing for better separation of the Cimicifugic acids.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual Cimicifugic acids is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.[9] A common mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of an acid like formic or acetic acid to improve peak shape.[9][10]

Structure Elucidation

The chemical structures of the isolated Cimicifugic acids are determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compounds.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[3][12][13][14]

Biological Signaling Pathways

While research into the specific molecular mechanisms of individual Cimicifugic acids is ongoing, studies on extracts of Cimicifuga species suggest the involvement of these and other constituents in key signaling pathways related to inflammation and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some studies suggest that compounds from Cimicifuga foetida can inhibit the NF-κB signaling pathway.[15][16] This inhibition may occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β, NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Cimicifugic_Acids Cimicifugic Acids Cimicifugic_Acids->IKK_complex Inhibits Apoptosis_Pathway Cimicifuga_Extract Cimicifuga Extract (containing Cimicifugic Acids) Cell_Stress Cellular Stress Cimicifuga_Extract->Cell_Stress Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Cell_Stress->Caspase_Activation Leads to PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Mediates Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Methodological & Application

Application Note: Quantification of Cimicifugic Acid F in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cimicifugic acid F is a hydroxycinnamic acid ester found in the rhizomes of plants from the Cimicifuga genus, such as Cimicifuga racemosa (Black Cohosh)[1]. These plants and their extracts are widely used in dietary supplements and herbal medicine, making the accurate quantification of their chemical constituents crucial for quality control, standardization, and research into their biological activities. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a complex plant extract matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and acetonitrile. The gradient elution allows for the effective separation of compounds with varying polarities. A photodiode array (PDA) or UV detector is used to monitor the column effluent at a specific wavelength where this compound exhibits strong absorbance, enabling its accurate quantification against a standard calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard: Purity ≥98%

  • Plant Material: Dried and powdered rhizomes of Cimicifuga species.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acids: Trifluoroacetic acid (TFA).

  • Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Volumetric flasks and pipettes

    • Syringes and 0.45 µm syringe filters (Nylon or PTFE)

    • HPLC vials

2. Instrumentation

  • An HPLC system equipped with a quaternary pump, online degasser, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector[2].

3. Sample Preparation This protocol is designed to efficiently extract phenolic compounds, including this compound, from powdered plant material.

  • Weighing: Accurately weigh approximately 300-400 mg of the powdered plant material into a 10 mL volumetric flask[2].

  • Extraction: Add approximately 7 mL of 75% methanol to the flask[2].

  • Sonication: Sonicate the mixture for 30 minutes for extracts or up to 6 hours for crude powders to ensure thorough extraction[2]. Allow the solution to cool to room temperature.

  • Dilution: Make up the volume to 10.0 mL with 75% methanol and mix well.

  • Filtration: Filter the solution through a 0.45 µm membrane filter into an HPLC vial before analysis[2][3].

4. Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with methanol.

5. Chromatographic Conditions The following conditions are based on a method that successfully separated this compound from other constituents in a Cimicifuga racemosa extract[4].

ParameterCondition
HPLC System Agilent 1100 series or equivalent[2]
Column Hypersil ODS RP-18, 5 µm particle size, 250 mm x 4 mm I.D.[4]
Mobile Phase A Water/Acetonitrile/TFA (929:70:1, v/v/v)[4]
Mobile Phase B Acetonitrile/TFA (999:1, v/v)[4]
Gradient Elution 0 min: 0% B3 min: 20% B8 min: 20% B20 min: 35% B25 min: 100% B[4]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 25°C[2]
Detection Wavelength 331 nm[4]

6. Quantification

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Sample Analysis: Inject the prepared plant extract sample.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes typical performance characteristics for an HPLC method of this type. These values are representative and should be confirmed during in-house method validation[5][6].

ParameterTypical Value
Retention Time (RT) Approx. 22-24 min (Estimated from[4])
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~2 µg/mL
Limit of Quantification (LOQ) ~6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 103%

Experimental Workflow Visualization

The logical flow of the entire analytical process, from sample acquisition to final quantification, is depicted below.

HPLC_Workflow Plant_Material Plant Material (Dried, Powdered Rhizomes) Extraction Solvent Extraction (75% Methanol + Sonication) Plant_Material->Extraction 1. Weigh & Add Solvent Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration 2. Cool & Filter HPLC_Analysis HPLC Analysis (RP-C18, Gradient Elution) Filtration->HPLC_Analysis 3. Inject Sample Data_Acquisition Data Acquisition (UV Detection at 331 nm) HPLC_Analysis->Data_Acquisition 4. Separate & Detect Quantification Quantification (External Standard Method) Data_Acquisition->Quantification 5. Integrate & Calculate

Caption: Workflow for HPLC quantification of this compound.

The described HPLC method provides a robust and reliable approach for the quantification of this compound in plant extracts. The protocol includes detailed steps for sample preparation, chromatographic separation, and detection. This application note serves as a comprehensive guide for researchers and quality control professionals, ensuring the accurate assessment of this important phytochemical in botanical materials and products.

References

Application Notes and Protocols for the Isolation and Purification of Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F is a hydroxycinnamic acid ester found in the rhizomes of Cimicifuga racemosa (L.) Nutt. (black coosh), a plant with a history of use in traditional medicine.[1] As a member of the cimicifugic acid class of compounds, it is of interest to researchers for its potential biological activities.[2] Early studies have shown that this compound exhibits inhibitory effects on neutrophil elastase and hyaluronidase, suggesting potential anti-inflammatory and other therapeutic applications.[3][4] This document provides a detailed protocol for the isolation and purification of this compound from Cimicifuga racemosa, based on established phytochemical methodologies.

Data Presentation

The following tables summarize the expected yields at each stage of the isolation and purification process. The initial masses are based on the protocol by Gödecke et al., starting with 1 kg of dried rhizomes.[2] The final yield is an estimate based on typical yields of minor constituents from Cimicifuga racemosa.[1]

Table 1: Summary of Fraction Yields

StepFractionStarting MassFinal MassYield (%)
1Crude Methanol Extract1000 g173 g17.3%
2Ethyl Acetate Partition173 g42 g24.3%
3Amberlite XAD-2 Methanol Eluate173 g (aqueous portion)6 g3.5%

Table 2: Estimated Final Product Yield and Purity

ProductStarting Plant MaterialEstimated Final YieldPurity
This compound1000 g5-30 mg (0.0005-0.003%)>95% (by HPLC)

Experimental Protocols

This protocol describes a multi-step process for the isolation and purification of this compound from the dried rhizomes of Cimicifuga racemosa.

Extraction
  • Milling: Mill 1 kg of dried Cimicifuga racemosa rhizomes to a fine powder.

  • Maceration: Exhaustively extract the milled plant material with methanol at room temperature.

  • Concentration: Concentrate the crude methanol extract in vacuo at a temperature below 40°C to yield a syrupy residue.

Liquid-Liquid Partitioning
  • Reconstitution: Reconstitute the 173 g of syrupy residue in 250 mL of deionized water.

  • Partitioning: Partition the aqueous solution with ethyl acetate (20 x 400 mL). Separate and concentrate the ethyl acetate fraction (contains non-polar compounds) and the aqueous fraction.

Column Chromatography
  • Column Preparation: Equilibrate an Amberlite XAD-2 column (1.735 kg) with deionized water.

  • Loading: Load the aqueous partition onto the column.

  • Elution:

    • Elute with 19 L of deionized water to remove highly polar compounds.

    • Subsequently, elute with 9 L of methanol to obtain the fraction containing cimicifugic acids.

  • Concentration: Concentrate the methanol eluate to dryness.

Centrifugal Partition Chromatography (CPC) - Step 1: pH Zone Refinement

This step is designed to separate the acidic cimicifugic acids from co-eluting basic compounds.

  • Solvent System Preparation: Prepare the biphasic solvent system of ethyl acetate-butanol-water (1:4:5 v/v/v).

  • Phase Modification:

    • Add trifluoroacetic acid (TFA) to the upper (stationary) phase to a final concentration of 0.1% (v/v).

    • Add 28% aqueous ammonia solution to the lower (mobile) phase to a final concentration of 0.3% (v/v).

  • CPC Instrument Setup:

    • Column: 185 mL CPC column.

    • Mode: Head to tail.

    • Mobile Phase: Lower phase.

    • Flow Rate: 4 mL/min.

    • Rotational Speed: 1200 rpm.

  • Sample Preparation and Injection: Dissolve 1.5 g of the methanol-soluble fraction from the Amberlite XAD-2 column in 5 mL of the stationary phase and inject into the CPC system.

  • Fraction Collection: Collect fractions and monitor the pH and UV absorbance of the eluate. Combine fractions containing the cimicifugic acids based on TLC and UV profiles.

Centrifugal Partition Chromatography (CPC) - Step 2: Purification of Cimicifugic Acids

This step further purifies the fraction containing the cimicifugic acids.

  • Solvent System Preparation: Prepare the biphasic solvent system of ethyl acetate-butanol-water (1:4:5 v/v/v).

  • Phase Modification: Add TFA to both phases to a final concentration of 0.2% (v/v).

  • CPC Instrument Setup:

    • Mode: Tail to head.

    • Stationary Phase: Lower phase.

    • Mobile Phase: Upper phase.

    • Flow Rate: 4 mL/min.

    • Rotational Speed: 1100 rpm.

  • Sample Preparation and Injection: Dissolve the pooled cimicifugic acid fraction from the first CPC step in 4 mL of a mixture of both phases and inject.

  • Fraction Collection and Analysis: Collect 4 mL fractions and monitor the eluate at 354 nm. Analyze fractions by HPLC to identify those containing pure this compound.

Mandatory Visualizations

experimental_workflow start Dried Cimicifuga racemosa Rhizomes (1 kg) extraction Methanol Extraction start->extraction partitioning Ethyl Acetate-Water Partitioning extraction->partitioning column_chrom Amberlite XAD-2 Column Chromatography partitioning->column_chrom Aqueous Phase cpc1 pH Zone Refinement CPC column_chrom->cpc1 Methanol Eluate cpc2 Purification CPC cpc1->cpc2 Cimicifugic Acid Fraction final_product Pure this compound cpc2->final_product signaling_pathway caf This compound ne Neutrophil Elastase caf->ne Inhibits hyal Hyaluronidase caf->hyal Inhibits inflammation Inflammation & Tissue Degradation ne->inflammation ecm Extracellular Matrix Degradation hyal->ecm

References

Application Notes and Protocols for the Separation of Cimicifugic Acids using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acids, a group of phenolic compounds found in the rhizomes of Cimicifuga (Actaea) species, have garnered interest for their potential biological activities. However, their isolation and purification are often complicated by the formation of strong acid/base associations with co-occurring alkaloids.[1][2][3] This association can hinder effective separation using traditional chromatographic techniques. Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, offers a robust solution by eliminating solid stationary phases and allowing for specialized methods like pH-zone refining to break these molecular complexes.[1][4][5][6]

These application notes provide a detailed protocol for a two-step CPC method designed to separate cimicifugic acids from crude extracts of Cimicifuga racemosa (black cohosh). The initial step employs pH-zone refining CPC to dissociate the acid-base complexes, followed by a second CPC step for further purification.[1][2][7]

Data Presentation

The following table summarizes the quantitative data from the extraction and initial fractionation of Cimicifuga racemosa rhizomes as a precursor to CPC separation.

ParameterValueReference
Starting Material1 kg dried, milled rhizomes/roots of C. racemosa[1]
Crude Methanol Extract Yield173 g[1]
Ethyl Acetate Partition42 g[1]
Water Partition subjected to Amberlite XAD-2250 mL[1]
Methanol-soluble fraction from XAD-26 g[1]
Sample loaded onto first CPC1.5 g of the methanol-soluble fraction[1]

Experimental Workflow

The following diagram illustrates the overall workflow from extraction to the separation of cimicifugic acids.

G cluster_extraction Extraction & Preliminary Fractionation cluster_cpc Centrifugal Partition Chromatography (CPC) cluster_analysis Analysis start 1 kg Dried C. racemosa Rhizomes extraction Exhaustive Methanol Extraction start->extraction partition Water/Ethyl Acetate Partitioning extraction->partition xad2 Amberlite XAD-2 Column Chromatography partition->xad2 meth_fraction Methanol-Soluble Fraction (6g) xad2->meth_fraction cpc1 Step 1: pH-Zone Refining CPC (Separates Acids from Bases) meth_fraction->cpc1 ca_fraction Crude Cimicifugic Acid (CA) Fraction cpc1->ca_fraction Inactive active_fraction Active Fraction 7 (Nω–methylserotonin) cpc1->active_fraction Active (5-HT7) bioassay 5-HT7 Bioassay cpc1->bioassay cpc2 Step 2: CPC Purification ca_fraction->cpc2 pure_ca Purified Cimicifugic Acids cpc2->pure_ca nmr 1H NMR Analysis pure_ca->nmr lcms LC-MS Analysis active_fraction->lcms

Caption: Workflow from extraction to CPC separation and analysis.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction and fractionation of Cimicifuga racemosa rhizomes to enrich the phenolic compounds prior to CPC.

  • Extraction:

    • Mill and homogenize 1 kg of dried C. racemosa rhizomes/roots.

    • Perform an exhaustive extraction with methanol at room temperature.

    • Concentrate the crude organic extract in vacuo at a temperature below 40°C to yield a syrupy residue (approx. 173 g).[1]

  • Liquid-Liquid Partitioning:

    • Reconstitute the residue in 250 mL of deionized water.

    • Partition the aqueous solution with ethyl acetate (20 x 400 mL). This yields approximately 42 g of residue from the ethyl acetate phase.[1]

  • Solid Phase Extraction:

    • Subject the remaining water partition to column chromatography on Amberlite XAD-2 (1.735 kg) pre-equilibrated with water.

    • Elute with 19 L of water, followed by 9 L of methanol to yield a methanol-soluble fraction of approximately 6 g.[1] This fraction is enriched with cimicifugic acids and is used for the first CPC step.

Protocol 2: Two-Step Centrifugal Partition Chromatography (CPC)

This two-step CPC method is designed to first separate the cimicifugic acids from associated basic compounds and then to purify the acids.

Step 1: pH-Zone Refining CPC for Dissociation of Acid/Base Complexes

This step utilizes a pH gradient to separate acidic and basic compounds.

  • Solvent System Preparation:

    • Prepare the biphasic solvent system consisting of ethyl acetate-butanol-water (1:4:5 v/v/v).[1]

    • Allow the phases to separate. The volume ratio of the upper to lower phase is approximately 54/46.[1]

  • Mobile and Stationary Phase Modification:

    • Mobile Phase (Lower Phase): Add 0.3% (v/v) of a 28% aqueous ammonia solution to the lower aqueous phase.[1]

    • Stationary Phase (Upper Phase): Add 0.1% (v/v) of trifluoroacetic acid (TFA) to the upper organic phase.[1]

  • CPC Instrument Parameters:

    • Mode: Head to Tail.

    • Rotational Speed: 1200 rpm.[1]

    • Flow Rate: 4 mL/min.[1]

    • Detection: Monitor eluate at 354 nm and 254 nm.[1]

  • Procedure:

    • Fill the CPC column entirely with the stationary phase (TFA-acidified upper phase).

    • Set the rotor to the specified speed (1200 rpm).

    • Dissolve 1.5 g of the methanol-soluble fraction in 5 mL of the stationary phase and inject it into the column.[1]

    • Immediately begin pumping the mobile phase (ammonia-alkalinized lower phase) at the specified flow rate.

    • The stationary phase retention volume ratio (Sf) should be approximately 0.38 (70 mL).[1]

    • Collect 4 mL fractions starting 15 minutes after injection.

    • Combine fractions based on their pH, TLC, and UV profiles. This process should yield fractions eluting across a pH range from approximately 1.5 to 9.5.[1] The cimicifugic acids will be concentrated in one of the earlier, acidic fractions.

G cluster_prep Preparation cluster_run CPC Operation solvent Prepare Solvent System (EtOAc:BuOH:H2O) phases Separate Upper & Lower Phases solvent->phases modify_sp Add 0.1% TFA to Upper Phase (Stationary Phase) phases->modify_sp modify_mp Add 0.3% NH3 to Lower Phase (Mobile Phase) phases->modify_mp sample Dissolve Sample in Stationary Phase modify_sp->sample inject Inject Sample sample->inject fill Fill Column with Stationary Phase spin Set Rotation (1200 rpm) fill->spin spin->inject pump Pump Mobile Phase (4 mL/min) inject->pump collect Collect Fractions pump->collect

Caption: Protocol for pH-Zone Refining CPC (Step 1).

Step 2: CPC Purification of the Cimicifugic Acid Fraction

This step takes the enriched, crude cimicifugic acid fraction from Step 1 for further purification.

  • Solvent System Preparation:

    • Prepare a biphasic solvent system (details not specified in the source, but a common system like hexane-ethyl acetate-methanol-water could be optimized).

    • Add 0.2% (v/v) of TFA to both the upper and lower phases before separation.[1]

  • CPC Instrument Parameters:

    • Mode: Tail to Head (using the lower phase as the stationary phase).[1]

    • Rotational Speed: 1100 rpm.[1]

    • Flow Rate: 4 mL/min.[1]

    • Detection: Monitor eluate at 354 nm.[1]

    • Special Mode: Elution-Extrusion CPC.[1]

  • Procedure:

    • Fill the CPC column with the chosen stationary phase (lower phase).

    • Allow the column to equilibrate while spinning at 1100 rpm.

    • Dissolve the crude cimicifugic acid fraction in 4 mL of a mixture of both phases and inject.[1]

    • Pump the mobile phase (upper phase) at 4 mL/min. The stationary phase retention volume ratio (Sf) should be approximately 0.57.[1]

    • Collect 4 mL fractions.

    • After a predetermined volume (K = 3, corresponding to 392 mL), switch the pumps to extrude the stationary phase from the column to recover all compounds.[1]

    • Combine fractions containing pure cimicifugic acids based on TLC and/or HPLC analysis.

Conclusion

The described two-step Centrifugal Partition Chromatography method, incorporating a pH-zone refining step, is highly effective for separating cimicifugic acids from the complex matrix of Cimicifuga racemosa extracts.[1][2][3] This protocol successfully addresses the challenge of acid-base complex formation, enabling the isolation of pure cimicifugic acids for further research and development.[1][7] The technique is scalable and avoids the irreversible adsorption issues associated with solid-support chromatography, making it an efficient and economical choice for natural product purification.[5][6][8]

References

Application Note & Protocol: LC-MS/MS Analysis of Cimicifugic Acid F and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cimicifugic acids are a group of phenolic compounds found in plants of the Actaea (formerly Cimicifuga) genus, such as Black Cohosh (Actaea racemosa). These compounds are esters of hydroxycinnamic acids with fukiic or piscidic acid.[1] Cimicifugic acid F, in particular, is one of several related compounds that contribute to the overall phytochemical profile of these plants.[2][3] The analysis and quantification of these compounds and their potential metabolites are crucial for quality control of herbal products, pharmacokinetic studies, and understanding their pharmacological activities.[4] This document provides a detailed protocol for the extraction and analysis of this compound from a plant matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines a strategy for the identification of its potential metabolites.

Principle This method utilizes the high selectivity and sensitivity of LC-MS/MS for the identification and characterization of this compound.[3] A reversed-phase liquid chromatography system separates the analyte from other matrix components. The analyte is then ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a tandem mass spectrometer.[3][5] Identification is based on the compound's retention time and specific mass transitions (precursor ion to product ions). While the in vivo metabolic pathways of this compound are not extensively documented, this method can be adapted for metabolite identification studies by analyzing samples from in vitro systems (e.g., liver microsomes) or in vivo studies (e.g., plasma, urine).

Experimental Workflow & Protocols

The overall workflow for the analysis of this compound from a plant matrix is outlined below.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plant Material (e.g., Rhizome) Grinding Grinding to Fine Powder Sample->Grinding Extraction Solvent Extraction (e.g., 75% Ethanol) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Extraction->Partitioning Cleanup Solid Phase Extraction (SPE) (Optional Cleanup) Partitioning->Cleanup FinalSample Reconstitute in Mobile Phase Cleanup->FinalSample Injection Inject Sample FinalSample->Injection LC LC Separation (Reversed-Phase C18) Injection->LC Ionization Ionization (ESI Negative Mode) LC->Ionization MSMS MS/MS Detection (MRM/Product Ion Scan) Ionization->MSMS DataAcq Data Acquisition MSMS->DataAcq Identification Compound Identification (Retention Time & Mass Transitions) DataAcq->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

I. Sample Preparation Protocol (from Plant Material)

This protocol is adapted from methodologies used for the extraction of phenolic compounds from Cimicifuga species.[5]

  • Homogenization : Weigh approximately 1 gram of dried and powdered plant material (e.g., rhizome) into a centrifuge tube.

  • Extraction : Add 10 mL of 75% ethanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes.

  • Centrifugation : Centrifuge the mixture at 4,000 rpm for 10 minutes.

  • Collection : Carefully collect the supernatant. Repeat the extraction process (steps 2-3) on the remaining pellet and combine the supernatants.

  • Evaporation : Evaporate the combined ethanol extract to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution and Partitioning : Reconstitute the dried residue in 20 mL of deionized water. Transfer the aqueous solution to a separatory funnel and partition twice with an equal volume of ethyl acetate.[5] The phenolic compounds, including cimicifugic acids, will preferentially partition into the ethyl acetate layer.

  • Final Preparation : Collect the ethyl acetate fraction and evaporate to dryness. Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration : Filter the final sample through a 0.22 µm syringe filter into an LC vial prior to injection.

II. Protocol for Metabolite Identification (in vitro)

For metabolite studies, the parent compound (this compound) would be incubated with a biological system, such as human liver microsomes (HLMs), followed by analysis.

  • Incubation : Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and this compound in a phosphate buffer (pH 7.4).

  • Reaction : Initiate the metabolic reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Centrifugation : Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis : Collect the supernatant, filter if necessary, and inject directly into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Protocol

The following parameters are a composite based on typical conditions for analyzing caffeic acid derivatives and other phenolics from Cimicifuga extracts.[6][7][8]

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[7]
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile[7]
Flow Rate0.2 - 0.4 mL/min[6][7]
Column Temperature30 - 40 °C[6][8]
Injection Volume2 - 10 µL[6][9]
Gradient ElutionStart at 5% B, ramp to 95% B over 20-40 min, hold, and re-equilibrate.[8]
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Negative Mode[5]
Scan ModeMultiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification
Capillary Voltage3.0 - 4.5 kV
Nebulizer GasNitrogen
Gas Temperature300 - 350 °C
Collision GasArgon

Data Presentation and Analysis

Mass Spectrometric Data

This compound is tentatively identified based on its mass-to-charge ratio ([M-H]⁻) and characteristic fragmentation patterns.[2][3] The analysis of related compounds helps build confidence in identification.

CompoundPrecursor Ion (m/z) [M-H]⁻Key Product Ions (m/z)Reference
This compound 431.09255 [M-isoferuloyl]⁻, 237 [M-isoferulic acid-H]⁻, 193 [isoferulic acid-H]⁻[8][10]
Cimicifugic Acid E431.09255 [M-feruloyl]⁻, 237 [M-ferulic acid-H]⁻, 193 [ferulic acid-H]⁻[8]
Cimicifugic Acid A417.07255 [M-caffeoyl]⁻, 237 [M-caffeic acid-H]⁻, 179 [caffeic acid-H]⁻[10]
Cimicifugic Acid B417.07255, 237, 179[10]
Isoferulic Acid193.05178 [M-H-CH₃]⁻, 149, 134[2]
Caffeic Acid179.03135 [M-H-CO₂]⁻[10]
Metabolite Identification Strategy

The identification of metabolites involves searching for predicted biotransformations of the parent drug. Common phase I metabolic reactions include hydroxylation (+16 Da), demethylation (-14 Da), and reduction (+2 Da). Phase II reactions typically involve conjugation with glucuronic acid (+176 Da) or sulfate (+80 Da). The LC-MS/MS data from in vitro or in vivo samples should be interrogated for ions corresponding to these mass shifts relative to this compound.

The fragmentation pattern of cimicifugic acids provides a logical basis for identifying related compounds and potential metabolites.

Fragmentation_Pathway cluster_fragments Characteristic Product Ions parent This compound Precursor Ion [M-H]⁻ m/z 431 frag1 Piscidic Acid Moiety [M-isoferulic acid-H]⁻ m/z 237 parent->frag1 Loss of Isoferulic Acid frag2 Isoferulic Acid Moiety [M-H]⁻ m/z 193 parent->frag2 Cleavage of Ester Bond frag3 Decarboxylated Isoferulic Acid [M-H-CO₂]⁻ m/z 149 frag2->frag3 Loss of CO₂

Caption: General MS/MS fragmentation pattern for this compound.

References

Synthesis of Cimicifugic Acid F for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic acid F, a phenolic compound isolated from plants of the Cimicifuga genus, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes. The synthesis involves a stereoselective route to the key intermediate, (+)-piscidic acid, followed by an esterification with isoferulic acid. This protocol is designed to furnish researchers with a practical guide to obtaining this compound for investigational use in drug discovery and development.

Introduction

This compound is a hydroxycinnamic acid ester of piscidic acid.[1] Structurally, it is comprised of a piscidic acid moiety esterified with isoferulic acid.[2] Research suggests that this compound may exert its biological effects through the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1)/NAD(P)H quinone dehydrogenase 1 (NQO1) pathways.[3][4] The availability of pure this compound is crucial for elucidating its mechanism of action and evaluating its full therapeutic potential. This document outlines a comprehensive synthetic strategy, adapted from established methodologies, to enable the laboratory-scale production of this compound.[5]

Data Presentation

Table 1: Summary of Synthetic Steps and Yields
StepReactionKey ReagentsProductReported Yield (%)
1Stereoselective Alkylation(2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate, LDA, 4-benzyloxybenzyl bromideProtected Piscidic Acid Intermediate~86%
2Hydrolytic DeprotectionTrifluoroacetic acid (TFA)4'-O-benzylpiscidic acid dimethyl ester~92%
3SaponificationSodium methoxide (NaOMe)4'-O-benzylpiscidic acid~88%
4HydrogenolysisH₂, Pd/C(+)-Piscidic Acid100%
5Esterification(+)-Piscidic Acid, Isoferulic acid, DCC, DMAPThis compoundNot reported (Proposed)
Table 2: Characterization Data for this compound
PropertyData
Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 431.09837[1]
¹H NMR (CD₃OD, 400 MHz) Data not fully available in cited literature. Key signals for cimicifugic acids include a singlet for H-2 around δ 5.5, two doublets for H-4a and 4b around δ 3, and two doublets for the olefinic protons of the cinnamoyl moiety.[6]
¹³C NMR (CD₃OD, 100 MHz) Data not fully available in cited literature.

Experimental Protocols

Synthesis of (+)-Piscidic Acid (Adapted from Miranda et al., 2015)[5]

Step 1: Stereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate in THF to the LDA solution and stir for 30 minutes.

  • Add a solution of 4-benzyloxybenzyl bromide and hexamethylphosphoramide (HMPA) in THF.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the protected piscidic acid intermediate.

Step 2: Hydrolytic Deprotection

  • Dissolve the protected intermediate in a mixture of dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA), and water.

  • Reflux the mixture for 2 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4'-O-benzylpiscidic acid dimethyl ester.

Step 3: Saponification

  • Dissolve the dimethyl ester in methanol and add a solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature for 12 hours.

  • Neutralize with acidic resin, filter, and concentrate to give 4'-O-benzylpiscidic acid.

Step 4: Hydrogenolysis

  • Dissolve 4'-O-benzylpiscidic acid in ethyl acetate and add 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture at 50 psi for 24 hours.

  • Filter through celite and concentrate to obtain (+)-piscidic acid.

Proposed Synthesis of this compound

Step 5: Esterification of (+)-Piscidic Acid with Isoferulic Acid This proposed protocol is based on the Steglich esterification, a mild method suitable for sterically hindered alcohols.[7]

  • Dissolve (+)-piscidic acid (1 equivalent) and isoferulic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere.

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis Workflow

Synthesis_of_Cimicifugic_Acid_F cluster_piscidic_acid Synthesis of (+)-Piscidic Acid cluster_isoferulic_acid Precursor cluster_final_synthesis Final Synthesis Start Starting Materials Step1 Stereoselective Alkylation Start->Step1 LDA, 4-benzyloxy- benzyl bromide Step2 Hydrolytic Deprotection Step1->Step2 TFA Step3 Saponification Step2->Step3 NaOMe Step4 Hydrogenolysis Step3->Step4 H₂, Pd/C Piscidic_Acid (+)-Piscidic Acid Step4->Piscidic_Acid Step5 Steglich Esterification Piscidic_Acid->Step5 Isoferulic_Acid Isoferulic Acid Isoferulic_Acid->Step5 DCC, DMAP Cimicifugic_Acid_F This compound Step5->Cimicifugic_Acid_F

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway of this compound

Signaling_Pathway_of_Cimicifugic_Acid_F cluster_nrf2 Nrf2/HO-1 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) CAF_Nrf2 This compound Keap1 Keap1 CAF_Nrf2->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces transcription Oxidative_Stress Reduced Oxidative Stress HO1_NQO1->Oxidative_Stress Leads to CAF_NFkB This compound IKK IKK CAF_NFkB->IKK Inhibits? Inflammation Reduced Inflammation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus and induces transcription Inflammatory_Genes->Inflammation

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F is a phenolic compound isolated from the roots and rhizomes of plants belonging to the Cimicifuga species, commonly known as black cohosh. Traditional medicine has utilized these plants for their anti-inflammatory and analgesic properties. Modern research is exploring the therapeutic potential of its purified constituents, including this compound, in various disease models. These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory, cytotoxic, and antioxidant activities of this compound, along with its effects on associated signaling pathways.

Data Presentation

While specific quantitative data for purified this compound is limited in publicly available literature, the following tables summarize representative data for related compounds and extracts from Cimicifuga species to provide a comparative context for experimental design.

Table 1: Anti-Inflammatory Activity of Cimicifugic Acid Analogs and Cimicifuga Extracts

Compound/ExtractAssayCell LineIC50 Value
Cimicitaiwanin CNitric Oxide (NO) ProductionRAW 264.710.11 µM
Cimicitaiwanin DNitric Oxide (NO) ProductionRAW 264.724.58 µM
Cimicitaiwanin FNitric Oxide (NO) ProductionRAW 264.715.36 µM
Quercetin (Positive Control)Nitric Oxide (NO) ProductionRAW 264.734.58 µM

Table 2: Cytotoxicity of Cimicifuga Compounds and Extracts on Breast Cancer Cells

Compound/ExtractAssayCell LineIC50 Value
Cimicifuga racemosa extractCell ProliferationMCF-7Not specified
Actein (from Cimicifuga)Cell ProliferationMDA-MB-45314.8 µM (96h)
Cimicifugic acids A, B, GCell ProliferationMDA-MB-453> 100 µM

Table 3: Antioxidant Activity of Cimicifuga Extracts

ExtractAssayIC50 Value (µg/mL)
Actaea cimicifuga (underground parts)DPPH Radical Scavenging79.7
Actaea erythrocarpa (underground parts)DPPH Radical Scavenging85.8

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in DMEM.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., a known anti-inflammatory agent).

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of this compound and calculate the IC50 value.

experimental_workflow_NO_assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay incubate->griess measure Measure Absorbance at 540nm griess->measure Data Analysis Data Analysis measure->Data Analysis

Cytotoxicity Assessment: MTT Assay in MCF-7 Breast Cancer Cells

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on the human breast cancer cell line, MCF-7.

Materials:

  • This compound

  • MCF-7 cells (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in EMEM.

    • Replace the medium with fresh medium containing different concentrations of this compound.

    • Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

experimental_workflow_MTT_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis MTT Assay culture Culture MCF-7 cells seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve measure Measure Absorbance at 570nm dissolve->measure Data Analysis Data Analysis measure->Data Analysis

Investigation of NF-κB Signaling Pathway

This protocol outlines the use of Western blotting to determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed RAW 264.7 cells in 6-well plates.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated p65 and IκBα between treated and untreated cells.

signaling_pathway_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits P_IkB p-IκBα IkB->P_IkB P_NFkB p-NF-κB (p65/p50) NFkB->P_NFkB translocates to P_IkB->IkB degradation Nucleus Nucleus P_NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes activates transcription Cimicifugic_acid_F This compound Cimicifugic_acid_F->IKK inhibits?

Application Notes and Protocols for Developing an Animal Model to Study the Effects of Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F is a phenylpropanoid derivative found in plants of the Cimicifuga genus, which have a history of use in traditional medicine for conditions such as inflammation, osteoporosis, and menopausal symptoms. While extracts of Cimicifuga racemosa (black cohosh) have been studied for these effects, the specific biological activities of this compound remain largely uncharacterized. These application notes provide a comprehensive framework for developing and utilizing an animal model to investigate the potential therapeutic effects of this compound in three key areas: inflammation, osteoporosis, and menopausal-like symptoms.

Rationale for Animal Model Selection

The proposed animal model utilizes the ovariectomized (OVX) female Sprague-Dawley rat . This model is well-established and widely accepted for studying postmenopausal osteoporosis and related menopausal symptoms due to the physiological consequences of estrogen deficiency induced by the removal of the ovaries.[1][2] Furthermore, this model allows for the concurrent investigation of inflammatory responses, providing a comprehensive platform to assess the multi-faceted effects of this compound.

Data Presentation: Summary of Key Quantitative Data

The following tables outline the primary quantitative data to be collected and analyzed in this animal model.

Table 1: Anti-Inflammatory Effects of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hPercent Inhibition of Edema at 3h
Sham + Vehicle--
OVX + Vehicle--
OVX + this compoundLow
OVX + this compoundMid
OVX + this compoundHigh
OVX + Indomethacin (Positive Control)10

Table 2: Effects of this compound on Bone Mineral Density (BMD) and Bone Turnover Markers in OVX Rats

Treatment GroupDose (mg/kg)Femoral BMD (g/cm²)Tibial BMD (g/cm²)Serum Osteocalcin (ng/mL)Serum CTX-I (ng/mL)
Sham + Vehicle-
OVX + Vehicle-
OVX + this compoundLow
OVX + this compoundMid
OVX + this compoundHigh
OVX + 17β-Estradiol (Positive Control)10 µg/kg

Table 3: Effects of this compound on Menopausal-Like Symptoms in OVX Rats

Treatment GroupDose (mg/kg)Hot Plate Latency (s)Immobility Time in Forced Swim Test (s)Uterine Weight (g)
Sham + Vehicle-
OVX + Vehicle-
OVX + this compoundLow
OVX + this compoundMid
OVX + this compoundHigh
OVX + 17β-Estradiol (Positive Control)10 µg/kg

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis and Menopause

Objective: To induce a state of estrogen deficiency mimicking postmenopause to study the effects of this compound on bone loss and menopausal-like symptoms.

Materials:

  • Female Sprague-Dawley rats (12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 17β-Estradiol

Protocol:

  • Acclimatize rats for at least one week before surgery.

  • Anesthetize the rats using an appropriate anesthetic.

  • Perform bilateral ovariectomy through a dorsal midline incision.[3] For the sham group, locate the ovaries but do not remove them.

  • Suture the muscle and skin layers.

  • Allow a post-operative recovery period of two weeks to allow for the depletion of endogenous estrogen.

  • Divide the OVX rats into treatment groups: Vehicle, this compound (low, mid, and high doses), and 17β-Estradiol (positive control). A sham-operated group receiving the vehicle will also be included.

  • Administer the respective treatments daily via oral gavage for a period of 12 weeks.

  • Monitor animal health and body weight regularly throughout the study.

Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Plethysmometer

  • 1% Carrageenan solution in sterile saline

  • Indomethacin (positive control)

Protocol:

  • At the end of the 12-week treatment period, fast the rats overnight with free access to water.

  • Measure the basal paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the final dose of the respective treatments.

  • One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4][5]

  • Measure the paw volume at 1, 3, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the OVX + Vehicle group.

Assessment of Bone Mineral Density and Bone Turnover Markers

Objective: To determine the effect of this compound on bone health.

Materials:

  • Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) scanner

  • ELISA kits for serum osteocalcin and CTX-I

Protocol:

  • At the end of the 12-week study, euthanize the rats.

  • Collect blood samples via cardiac puncture for serum separation.

  • Excise the femurs and tibias and clean them of soft tissue.

  • Measure the bone mineral density (BMD) of the excised bones using DXA or µCT.

  • Analyze the serum for levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I) (a marker of bone resorption) using ELISA kits according to the manufacturer's instructions.

Hot Plate Test for Analgesic Effects

Objective: To assess the potential analgesic effects of this compound, relevant to pain symptoms sometimes associated with menopause.

Materials:

  • Hot plate apparatus

Protocol:

  • This test should be conducted during the last week of the 12-week treatment period.

  • Set the hot plate temperature to 55 ± 0.5°C.[6][7]

  • Place each rat individually on the hot plate and start a timer.

  • Record the latency time for the rat to exhibit a pain response, such as licking its paws or jumping.

  • A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

  • Administer the daily treatment and perform the test at the time of expected peak effect.

Forced Swim Test for Depressive-Like Behavior

Objective: To evaluate the potential antidepressant-like effects of this compound, addressing mood-related menopausal symptoms.

Materials:

  • Cylindrical water tank (45 cm height, 20 cm diameter)

  • Water at 25 ± 1°C

Protocol:

  • This test should be performed during the last week of the 12-week treatment period.

  • On the first day (pre-test), place each rat in the water tank for 15 minutes.

  • On the second day (test), 24 hours after the pre-test, administer the daily treatment.

  • One hour after treatment, place the rats back into the water tank for 5 minutes.[8][9]

  • Record the total time the rat remains immobile (making only minimal movements to keep its head above water).

  • Increased immobility is indicative of depressive-like behavior.

Visualizations

Experimental_Workflow start Female Sprague-Dawley Rats (12 weeks old) ovx Ovariectomy (OVX) or Sham Surgery start->ovx recovery 2-week Recovery ovx->recovery treatment 12-week Treatment Period - Vehicle - this compound (Low, Mid, High) - 17β-Estradiol recovery->treatment behavioral Behavioral Testing (Week 12) - Hot Plate Test - Forced Swim Test treatment->behavioral inflammation Carrageenan-Induced Paw Edema (End of Study) behavioral->inflammation euthanasia Euthanasia and Sample Collection inflammation->euthanasia analysis Analysis - Bone Mineral Density (DXA/µCT) - Bone Turnover Markers (ELISA) - Uterine Weight euthanasia->analysis

Caption: Experimental workflow for investigating this compound effects.

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Inflammation Inflammation Carrageenan->Inflammation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines ProInflammatory_Cytokines->Inflammation Cimicifugic_Acid_F This compound Cimicifugic_Acid_F->NFkB Inhibition? Cimicifugic_Acid_F->ProInflammatory_Cytokines Inhibition?

Caption: Potential anti-inflammatory signaling pathway of this compound.

Osteoporosis_Pathway Estrogen_Deficiency Estrogen Deficiency (OVX) RANKL RANKL Increased Estrogen_Deficiency->RANKL Osteoclast_Activation Osteoclast Activation RANKL->Osteoclast_Activation Bone_Resorption Increased Bone Resorption Osteoclast_Activation->Bone_Resorption Osteoporosis Osteoporosis Bone_Resorption->Osteoporosis Cimicifugic_Acid_F This compound Cimicifugic_Acid_F->Osteoclast_Activation Inhibition? Osteoblast_Activity Osteoblast Activity Cimicifugic_Acid_F->Osteoblast_Activity Stimulation? Bone_Formation Bone Formation Osteoblast_Activity->Bone_Formation Bone_Formation->Osteoporosis Prevention

Caption: Potential mechanism of this compound in preventing osteoporosis.

References

Application Notes and Protocols for Studying CYP Isozyme Inhibition with Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F is a phenylpropanoid ester derivative found in the medicinal plant Cimicifuga racemosa (Black Cohosh). Compounds from this class, including cimicifugic acids and fukinolic acid, have been identified as inhibitors of various cytochrome P450 (CYP) isozymes.[1] CYP enzymes are critical in the metabolism of a vast majority of clinically used drugs, and their inhibition can lead to significant drug-drug interactions, potentially causing adverse effects or therapeutic failure. Therefore, understanding the inhibitory potential of compounds like this compound on CYP isozymes is crucial in drug development and for assessing the safety of herbal supplements.[1][2][3]

Quantitative Data: CYP Isozyme Inhibition by Cimicifugic Acids

The following table summarizes the 50% inhibitory concentrations (IC50) of Cimicifugic acid A and B against major human CYP isozymes. These values are provided as a reference to indicate the potential inhibitory potency of the cimicifugic acid class of compounds.

CompoundCYP IsozymeIC50 (µM)Inhibition StrengthReference
Cimicifugic acid A CYP1A212.6Strong[1]
CYP2C94.2Strong[1]
CYP2D67.5Strong[1]
CYP3A45.8Strong[1]
Cimicifugic acid B CYP1A28.9Strong[1]
CYP2C92.5Strong[1]
CYP2D63.2Strong[1]
CYP3A41.8Strong[1]

Note: Specific IC50 values for this compound are not currently available in published literature. The data presented for Cimicifugic acids A and B suggest that compounds of this class can be potent CYP inhibitors.[1]

Experimental Protocols

This section outlines a detailed methodology for determining the inhibitory effect of this compound on major human CYP450 isozymes using an in vitro assay with human liver microsomes.

Protocol: Determination of IC50 for CYP Isozyme Inhibition

1. Objective:

To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

2. Materials:

  • This compound (test compound)

  • Pooled human liver microsomes (HLMs)

  • CYP isozyme-specific probe substrates (see table below)

  • CYP isozyme-specific positive control inhibitors (see table below)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

CYP IsozymeProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole

3. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO, methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. A typical concentration range for the test compound could be 0.1 to 100 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well in the specified order:

      • Potassium phosphate buffer

      • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

      • A series of concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the probe substrate at a concentration close to its Km value.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Diagram 1: Experimental Workflow for CYP Isozyme Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (this compound, HLM, Substrates, NADPH) PreIncubate Pre-incubate HLM and Inhibitor (37°C) Reagents->PreIncubate StartReaction Initiate Reaction (Add Substrate & NADPH) PreIncubate->StartReaction Incubate Incubate (37°C) StartReaction->Incubate Quench Terminate Reaction (Add Quenching Solution) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (Calculate IC50) LCMS->DataAnalysis

Caption: Workflow for determining the IC50 of this compound on CYP isozymes.

Diagram 2: Signaling Pathway of CYP-Mediated Drug Metabolism and Inhibition

CYP_Metabolism_Inhibition cluster_inhibition Inhibition Drug Drug (Substrate) CYP CYP Isozyme (e.g., CYP3A4) Drug->CYP Metabolism Metabolite Metabolite (Excreted) CYP->Metabolite Inhibitor This compound Inhibitor->CYP Inhibition InhibitedCYP Inhibited CYP Isozyme

Caption: Inhibition of CYP-mediated drug metabolism by this compound.

References

Application Notes and Protocols for Cimicifugic Acid F in Collagenase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix collagen.[1] Under normal physiological conditions, they are involved in processes like tissue remodeling, wound healing, and development. However, excessive collagenase activity is implicated in various pathological conditions, including arthritis, periodontitis, and skin aging.[1] Consequently, the identification and characterization of potent collagenase inhibitors are of significant interest in drug discovery and dermatology.

Cimicifugic acid F, a phenylpropanoid derivative isolated from plants of the Cimicifuga (Actaea) species, has been identified as a compound with potential biological activities, including the inhibition of collagenolytic enzymes.[2][3] These application notes provide a summary of its inhibitory activity and a detailed protocol for evaluating this compound and other potential inhibitors in a collagenase activity assay.

Data Presentation: Inhibitory Activity of Cimicifugic Acids

The inhibitory effects of various Cimicifugic acids on collagenolytic activity have been evaluated. This compound, along with acids D and E, demonstrated notable inhibition. A summary of the available quantitative data is presented below.

Compound GroupConstituent AcidsConcentration (µM)% Inhibition of Collagenolytic ActivityReference
Cimicifugic AcidsD, E, F 0.23 - 0.2420 - 37%[2]
Cimicifugic AcidsA, B, C0.22 - 0.2447 - 64%[2]

Note: The data indicates that while this compound is an active inhibitor, acids A, B, and C show higher potency at similar concentrations.

Visualization of Key Processes

Collagen Degradation Pathway and Inhibition

The following diagram illustrates the role of collagenase in the breakdown of the extracellular matrix and the mechanism of inhibition.

G cluster_0 Extracellular Matrix (ECM) cluster_1 Degradation Process Collagen Collagen (Triple Helix Structure) Collagenase Collagenase (MMP) Collagen->Collagenase Fragments Collagen Fragments Collagenase->Fragments Cleavage Inhibitor This compound (Inhibitor) Inhibitor->Collagenase Inhibition

Caption: Mechanism of collagenase inhibition.

Experimental Workflow for Inhibitor Screening

This diagram outlines the typical workflow for assessing the inhibitory potential of a compound like this compound on collagenase activity.

G Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, This compound) Incubate 2. Pre-incubation (Collagenase + Inhibitor) Prep->Incubate Reaction 3. Initiate Reaction (Add Substrate) Incubate->Reaction Measure 4. Kinetic Measurement (e.g., OD 345 nm) Reaction->Measure Analyze 5. Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Workflow for collagenase inhibitor assay.

Logical Flow of a Dose-Response Study

The following diagram illustrates the logical steps involved in characterizing the potency of an inhibitor.

G Start Start: Identify Potential Inhibitor SingleConc Primary Screen: Test at a single high concentration Start->SingleConc IsActive Significant Inhibition? SingleConc->IsActive DoseResp Dose-Response Assay: Test serial dilutions of the inhibitor IsActive->DoseResp Yes Stop End: Compound is inactive IsActive->Stop No CalcIC50 Calculate IC50 Value DoseResp->CalcIC50 End End: Potency Determined CalcIC50->End

Caption: Logic diagram for inhibitor potency testing.

Experimental Protocols

This section provides a detailed protocol for an in vitro colorimetric collagenase activity assay suitable for screening inhibitors like this compound. This protocol is based on the cleavage of the synthetic substrate FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala).

I. Materials and Equipment
  • Enzyme: Collagenase from Clostridium histolyticum

  • Substrate: FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala)

  • Inhibitor: this compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Control Inhibitor: 1,10-Phenanthroline

  • Assay Buffer: 50 mM TES buffer with 0.36 mM CaCl₂, pH 7.5

  • Equipment:

    • 96-well clear, flat-bottom microplate

    • Multi-well spectrophotometer (plate reader) capable of reading absorbance at 345 nm

    • Incubator set to 37°C

    • Pipettes and tips

    • Reagent reservoirs

II. Reagent Preparation
  • Assay Buffer: Prepare 50 mM TES buffer containing 0.36 mM calcium chloride and adjust the pH to 7.5. Equilibrate to room temperature before use.

  • Collagenase Enzyme: Prepare a stock solution of collagenase (e.g., 1 mg/mL) in cold Assay Buffer. Keep on ice. Further dilute to the desired working concentration (e.g., 0.7 U/mL) immediately before use. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

  • Substrate Solution: Prepare a stock solution of FALGPA. For the assay, create a working solution by diluting the stock in the Assay Buffer. The final concentration in the reaction well is typically between 0.5 and 1 mM.

  • This compound (Test Inhibitor): Prepare a 100X stock solution in a suitable solvent (e.g., DMSO). Create serial dilutions from this stock to test a range of concentrations.

  • Positive Control Inhibitor: Prepare a working solution of 1,10-Phenanthroline in Assay Buffer.

III. Assay Protocol for Inhibitor Screening

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup: Design the plate layout to include wells for:

    • Enzyme Control (EC): 100% activity, no inhibitor.

    • Test Inhibitor (TI): Enzyme + this compound at various concentrations.

    • Solvent Control (SC): Enzyme + solvent used for the inhibitor (to account for solvent effects).

    • Inhibitor Control (IC): Enzyme + positive control inhibitor (e.g., 1,10-Phenanthroline).

    • Reagent Blank (RB): Assay buffer and substrate only (no enzyme).

  • Pre-incubation Step:

    • To the appropriate wells, add 10 µL of the collagenase working solution.

    • Add 2 µL of the Test Inhibitor (this compound dilutions), Solvent, or Positive Control Inhibitor to the corresponding wells.

    • Add Assay Buffer to bring the volume in each well to 100 µL.

    • Gently tap the plate to mix.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a 2X Substrate Reaction Mix containing the FALGPA substrate in Assay Buffer.

    • To start the reaction, add 100 µL of the 2X Substrate Reaction Mix to all wells. Mix thoroughly.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 345 nm in kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.

IV. Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of change in absorbance over time (ΔOD/min). Use the linear portion of the kinetic curve for this calculation.

  • Correct for Blank: Subtract the rate of the Reagent Blank (RB) from all other rates.

  • Calculate Percentage Inhibition: Use the following formula to determine the inhibitory activity of this compound at each concentration:

    % Inhibition = [ (Rate of EC - Rate of TI) / Rate of EC ] x 100

    (Where EC is the Enzyme Control rate and TI is the Test Inhibitor rate)

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Application Notes and Protocols for Bioassay-Guided Fractionation to Isolate Active Cimicifugic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acids, a group of phenolic compounds found in plants of the Cimicifuga (or Actaea) genus, have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[1][2][3] Bioassay-guided fractionation is a pivotal strategy in natural product research that systematically partitions complex plant extracts to isolate and identify biologically active compounds. This document provides detailed protocols and application notes for the bioassay-guided fractionation of Cimicifuga species to isolate active cimicifugic acids and other bioactive constituents. The methodologies described are based on established scientific literature and are intended to guide researchers in the efficient discovery and characterization of these compounds.

Experimental Overview: A Bioassay-Guided Approach

The overarching strategy involves a multi-step process beginning with the preparation of a crude extract from the plant material. This extract is then subjected to a series of chromatographic fractionations. At each stage, the resulting fractions are evaluated for their biological activity using a relevant bioassay. The most active fractions are selected for further separation until pure, active compounds are isolated. A notable example is the use of a 5-HT7 receptor binding assay to guide the fractionation of Cimicifuga racemosa extracts, which initially pointed towards serotonergic activity.[4][5][6] However, this meticulous process ultimately revealed that Nω–methylserotonin, not the cimicifugic acids, was responsible for this specific activity.[5][6]

Diagram of the Experimental Workflow

Bioassay_Guided_Fractionation Plant_Material Cimicifuga spp. (e.g., C. racemosa) Dried Rhizomes/Roots Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Crude_Extract->Partitioning Fractions_1 Fractions (e.g., Ethyl Acetate, Aqueous) Partitioning->Fractions_1 Bioassay_1 Bioassay (e.g., 5-HT7 Receptor Binding) Fractions_1->Bioassay_1 Active_Fraction_1 Active Fraction Bioassay_1->Active_Fraction_1 Chromatography_1 Column Chromatography (e.g., Amberlite XAD-2) Active_Fraction_1->Chromatography_1 Fractions_2 Fractions Chromatography_1->Fractions_2 Bioassay_2 Bioassay Fractions_2->Bioassay_2 Active_Fraction_2 Active Fraction Bioassay_2->Active_Fraction_2 CPC Centrifugal Partition Chromatography (CPC) (e.g., pH Zone Refinement) Active_Fraction_2->CPC Fractions_3 Fractions CPC->Fractions_3 Bioassay_3 Bioassay Fractions_3->Bioassay_3 Active_Fraction_3 Active Fraction Bioassay_3->Active_Fraction_3 HPLC Preparative HPLC Active_Fraction_3->HPLC Pure_Compounds Pure Compounds (Cimicifugic Acids, etc.) HPLC->Pure_Compounds Bioassay_4 Bioassay on Pure Compounds Pure_Compounds->Bioassay_4 Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Caption: Bioassay-Guided Fractionation Workflow for Cimicifuga.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Partitioning

This protocol describes the initial extraction from dried plant material and a subsequent liquid-liquid partitioning to separate compounds based on polarity.

1. Plant Material Preparation:

  • Mill dried rhizomes and roots of the selected Cimicifuga species to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate or percolate the powdered plant material (e.g., 1 kg) exhaustively with methanol at room temperature.[4]

  • Combine the methanol extracts and concentrate them under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue. From 1 kg of dried material, a yield of approximately 173 g of crude extract can be expected.[4]

3. Liquid-Liquid Partitioning:

  • Reconstitute the crude residue in deionized water (e.g., 250 mL).

  • Partition the aqueous suspension with an immiscible organic solvent such as ethyl acetate (e.g., 20 x 400 mL).[4] This step separates compounds based on their differential solubility in the two phases.

  • Concentrate the organic and aqueous layers separately in vacuo to yield the respective fractions. For instance, the ethyl acetate partition may yield around 42 g of residue.[4]

4. Bioassay:

  • Subject the crude extract and the resulting fractions to the chosen bioassay (e.g., 5-HT7 receptor binding, antioxidant assay, or cytotoxicity assay) to identify the most active fraction for further purification.

Protocol 2: Column Chromatography

This protocol is suitable for the further separation of the active fraction obtained from Protocol 1.

1. Stationary Phase and Column Preparation:

  • Select an appropriate stationary phase based on the polarity of the target compounds. For phenolic compounds, non-polar resins like Amberlite XAD-2 are effective.[4]

  • Pack a glass column with the selected stationary phase (e.g., 1.735 kg of Amberlite XAD-2) and equilibrate it with the initial mobile phase (e.g., water).[4]

2. Sample Loading and Elution:

  • Dissolve the active fraction (e.g., the water partition from the initial step) in the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of solvents with increasing polarity. For Amberlite XAD-2, a common elution profile is to first use water followed by methanol.[4]

3. Fraction Collection and Analysis:

  • Collect the eluate in fractions of a defined volume.

  • Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool fractions with similar profiles and concentrate them in vacuo.

  • A typical elution from an Amberlite XAD-2 column might yield a water fraction (e.g., 120 g) and a methanol fraction (e.g., 6 g).[4]

4. Bioassay:

  • Test the resulting fractions in the bioassay to pinpoint the fraction(s) containing the active compound(s).

Protocol 3: Advanced Chromatographic Techniques

For more challenging separations, advanced techniques like Centrifugal Partition Chromatography (CPC) can be employed. CPC is particularly useful for separating compounds with similar polarities.

1. Centrifugal Partition Chromatography (CPC):

  • This technique utilizes a liquid-liquid partitioning system without a solid support, which minimizes sample degradation.

  • A two-step CPC method can be particularly effective. The first step may involve a pH zone refinement gradient to dissociate acid-base complexes, which can be crucial when dealing with plant extracts containing both acidic (like cimicifugic acids) and basic (like alkaloids) compounds.[4][5][6]

  • The second CPC step can then be used to purify the fraction containing the compounds of interest (e.g., the cimicifugic acid fraction).[4][5]

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • For the final purification of compounds, preparative HPLC is often the method of choice.

  • A reversed-phase column (e.g., C18) is commonly used for the separation of phenolic compounds.

  • A typical mobile phase consists of a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[7]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data that can be expected during the fractionation process and the bioactivity of isolated compounds.

Table 1: Example Yields from Extraction and Fractionation of C. racemosa

StepFractionStarting Material (g)Yield (g)Yield (%)
ExtractionCrude Methanol Extract100017317.3
PartitioningEthyl Acetate Fraction1734224.3 (of crude)
Column Chrom.Aqueous Fraction (post XAD-2)12812093.7
Column Chrom.Methanol Fraction (post XAD-2)12864.7

Table 2: Bioactivity of Cimicifuga Fractions and Compounds

Compound/FractionBioassayResult (IC50)Reference
C. racemosa Methanolic Extract5-HT7 Receptor Binding5 µg/mL[8]
Fukinolic Acid5-HT7 Receptor Binding100 µM[8]
Cimicifugic Acid A5-HT7 Receptor Binding> 500 µM[8]
Cimicifugic Acid B5-HT7 Receptor Binding> 500 µM[8]
Cimicifugic Acid E5-HT7 Receptor Binding> 500 µM[8]
Cimicifugic Acid F5-HT7 Receptor Binding> 500 µM[8]
Cimicifugic Acid ACytotoxicity (HCT116 cells)2.5 - 40 µM[9]
Cimicifugic Acid BCytotoxicity (HCT116 cells)2.5 - 40 µM[9]

Signaling Pathways

While the initial hypothesis of serotonergic activity for cimicifugic acids was not substantiated, the bioassay-guided process itself is a logical pathway. The diagram below illustrates the decision-making process based on bioactivity.

Logical_Pathway Start Crude Extract Fractionation Fractionation Step Start->Fractionation Fractions Generated Fractions Fractionation->Fractions Bioassay Bioassay Screening Fractions->Bioassay Decision Is Bioactivity Observed? Bioassay->Decision Active Active Fraction(s) Identified Decision->Active Yes Inactive Inactive Fractions (Set Aside or Discard) Decision->Inactive No Further_Fractionation Proceed with Further Fractionation of Active Fraction(s) Active->Further_Fractionation Pure_Compound Isolation of Pure Compound(s) Further_Fractionation->Pure_Compound

Caption: Logical Flow of Bioassay-Guided Fractionation.

Conclusion

Bioassay-guided fractionation is an indispensable tool for the discovery of novel bioactive compounds from natural sources like Cimicifuga species. The protocols outlined here provide a framework for the systematic isolation of cimicifugic acids and other potentially active molecules. It is crucial to note that the choice of bioassay is paramount and will dictate the nature of the compounds isolated. As demonstrated by the investigation into the serotonergic activity of Cimicifuga racemosa, this hypothesis-driven approach can lead to unexpected and significant discoveries, ultimately advancing our understanding of the pharmacological properties of medicinal plants.

References

Application Notes and Protocols for Solid-Phase Extraction Enrichment of Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F, a hydroxycinnamic acid ester of piscidic acid, is a notable phenolic compound found in the rhizomes of Cimicifuga racemosa (Black Cohosh).[1] As interest in the pharmacological properties of constituents from Cimicifuga species grows, efficient methods for the isolation and enrichment of specific bioactive molecules like this compound are crucial for research and development.[2] Solid-phase extraction (SPE) offers a reliable and efficient technique for the selective enrichment of such phenolic compounds from complex plant extracts, facilitating further purification, quantification, and biological assessment.[3][4]

These application notes provide a detailed protocol for the solid-phase extraction enrichment of this compound from a crude methanolic extract of Cimicifuga racemosa. The methodology is based on reversed-phase SPE using a C18 sorbent, which is well-suited for retaining phenolic compounds.

Data Presentation

The following tables present hypothetical yet realistic quantitative data that could be obtained during the validation of the described SPE protocol for this compound enrichment. These tables are intended to serve as a template for presenting experimental results.

Table 1: Recovery of this compound using the SPE Protocol

Sample IDInitial Amount (µg)Amount after SPE (µg)Recovery (%)
Sample 110092.592.5
Sample 210094.194.1
Sample 310091.891.8
Average 100 92.8 92.8
Std. Dev. - 1.17 1.17

Table 2: Enrichment and Purity of this compound Post-SPE

SampleConcentration in Crude Extract (µg/mL)Concentration in Eluate (µg/mL)Enrichment FactorPurity in Crude Extract (%)Purity in Eluate (%)
Run 125.2230.59.11.513.8
Run 224.8235.09.51.414.1
Run 325.5228.39.01.613.7
Average 25.17 231.27 9.2 1.5 13.87
Std. Dev. 0.35 3.44 0.26 0.1 0.21

Experimental Protocols

This section details the methodologies for the preparation of the plant extract and the subsequent solid-phase extraction for the enrichment of this compound.

Protocol 1: Preparation of Crude Methanolic Extract from Cimicifuga racemosa

Objective: To extract phenolic compounds, including this compound, from the dried rhizomes of Cimicifuga racemosa.

Materials:

  • Dried and powdered rhizomes of Cimicifuga racemosa

  • Methanol (HPLC grade)

  • Deionized water

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 10 g of powdered Cimicifuga racemosa rhizomes and place into a suitable flask.

  • Add 100 mL of 80% methanol in deionized water.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant and collect the supernatant.

  • Repeat the extraction process on the pellet with another 100 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

  • Reconstitute the remaining aqueous extract in 50 mL of deionized water.

  • Filter the crude extract through a 0.45 µm filter before proceeding to SPE.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

Objective: To enrich this compound from the crude plant extract using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Acetonitrile (HPLC grade)

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Follow with 6 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Acidify the crude aqueous extract from Protocol 1 to a pH of approximately 2-3 with formic acid.

    • Load 10 mL of the acidified extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 6 mL of deionized water containing 0.1% formic acid to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the retained compounds, including this compound, with 5 mL of methanol into a clean collection vial.

    • The resulting eluate is the enriched fraction.

  • Post-Elution Processing:

    • The eluate can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent HPLC analysis and quantification.

Visualizations

The following diagrams illustrate the experimental workflow.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction plant_material Powdered Cimicifuga Rhizomes extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Rotary Evaporation supernatant->concentration reconstitution Reconstitution in Water concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration conditioning Conditioning (Methanol & Water) filtration->conditioning Proceed to SPE loading Sample Loading (Acidified Extract) conditioning->loading washing Washing (Acidified Water) loading->washing elution Elution (Methanol) washing->elution enriched_fraction Enriched Fraction of this compound elution->enriched_fraction hplc HPLC-UV/MS Analysis enriched_fraction->hplc Analysis

Caption: Experimental workflow for the enrichment of this compound.

SPE_Steps_Detail start Start SPE Protocol condition Step 1: Conditioning - 6 mL Methanol - 6 mL Deionized Water start->condition load Step 2: Sample Loading - 10 mL Acidified Crude Extract - Flow rate: 1-2 mL/min condition->load wash Step 3: Washing - 6 mL Water with 0.1% Formic Acid load->wash dry Step 4: Drying - 5 min under vacuum wash->dry elute Step 5: Elution - 5 mL Methanol dry->elute end Enriched Sample Ready for Analysis elute->end

Caption: Detailed steps of the solid-phase extraction protocol.

References

Troubleshooting & Optimization

Overcoming challenges in Cimicifugic acid F isolation from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Cimicifugic acid F from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the extraction, purification, and analysis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound from my crude extract consistently low?

A1: Low yields of this compound can be attributed to several factors:

  • Incomplete Extraction: The initial extraction from the plant material may be inefficient. Factors such as the solvent system, temperature, and extraction time can significantly impact the yield of phenolic compounds.[1]

  • Acid-Base Complex Formation: Cimicifugic acids are acidic and have a strong tendency to form complexes with basic compounds, such as alkaloids (e.g., cimipronidines), which are also present in the crude extract.[2][3][4] These complexes can alter the solubility and chromatographic behavior of this compound, leading to its loss during partitioning and purification steps.

  • Suboptimal Purification Strategy: Traditional chromatographic methods may not be effective in breaking the acid-base complexes and separating this compound from other closely related compounds.

Q2: I am observing co-elution of impurities with this compound during my HPLC analysis. How can I improve the resolution?

A2: Co-elution is a common challenge. To improve resolution, consider the following:

  • Optimize HPLC Method: Adjusting the mobile phase composition, gradient profile, flow rate, and column temperature can enhance the separation of this compound from impurities.

  • Employ a Specialized Purification Technique: For complex crude extracts, a multi-step purification approach is often necessary. A key technique for overcoming the challenge of acid-base complexation is pH zone refinement gradient centrifugal partitioning chromatography (pHZR CPC) .[2][3][4] This method effectively dissociates these complexes, allowing for better separation of the acidic Cimicifugic acids from basic impurities.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.45-μm membrane before HPLC analysis.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of your isolated compound with a certified reference standard of this compound.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight and fragmentation data, which can be used to confirm the structure of this compound.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed structural information, which is essential for definitive identification.[2]

Troubleshooting Common Problems

Problem Possible Cause(s) Recommended Solution(s)
Low extraction efficiency of total phenolic compounds. Inappropriate solvent, suboptimal temperature, or insufficient extraction time.Optimize extraction parameters. Studies have shown that a mixture of methanol and water (e.g., 60:40 v/v) can be effective.[6] Higher temperatures (up to 70°C) can also improve extraction efficiency.[1]
This compound is lost during liquid-liquid partitioning. Formation of acid-base complexes with alkaloids, leading to altered partitioning behavior.Utilize a purification strategy that can dissociate these complexes, such as pH zone refinement gradient CPC.[2][3][4]
Poor separation of Cimicifugic acids from other phenolic compounds. Similar polarities and structural characteristics among different Cimicifugic acids and other phenolics.Employ a high-resolution chromatographic technique like centrifugal partitioning chromatography (CPC) in a two-step process. The first step with a pH gradient separates the acidic fraction, and a second CPC step can then separate the individual Cimicifugic acids.[2][3][4]
Degradation of this compound during isolation. Exposure to harsh pH conditions or high temperatures for extended periods.Monitor and control pH and temperature throughout the isolation process. Use of vacuum evaporation at temperatures below 40°C is recommended for solvent removal.[2]

Data Presentation: Optimizing Extraction Parameters

While specific quantitative data for this compound yield at each isolation step is not extensively published, research on optimizing the extraction of total phenolic compounds from Cimicifuga species provides valuable insights. The following table summarizes the impact of various parameters on extraction efficiency.

Table 1: Impact of Extraction Parameters on the Yield of Phenolic Compounds from Cimicifuga Species

Parameter Condition Effect on Yield Reference
Solvent Methanol:Water (60:40 v/v)Found to be the best solvent for total phenolics and individual phenolic acids.[6]
80% EthanolYielded a higher content of phenolics compared to water or 80% ethyl acetate.[7]
Temperature Increase up to 70°CIncreased solubility and diffusion rate of phenolic compounds.[1]
Increase up to 90°CIncreased total phenolic content of the extract.[6]
Solid-to-Solvent Ratio 80 mg/mLMaximum extraction efficiency for black cohosh with MeOH:H2O (60:40 v/v).[6]
Particle Size 0.25 mm - 0.425 mmOptimum extraction of phenolics from black cohosh.[6]
Extraction Technique Ultrasound-Assisted ExtractionUltrasonic power was found to be a significant parameter affecting the yield of total phenolics.[1]

Experimental Protocols

Key Experiment: Isolation of this compound using a Two-Step Centrifugal Partitioning Chromatography (CPC) Method

This protocol is based on a successful strategy for separating Cimicifugic acids from crude extracts by addressing the challenge of acid-base complex formation.[2][3][4]

1. Initial Extraction and Fractionation

  • Extraction: Mill and homogenize dried rhizomes/roots of Cimicifuga racemosa. Extract the material exhaustively with methanol at room temperature. Concentrate the crude organic extract in vacuo at a temperature below 40°C.

  • Liquid-Liquid Partitioning: Reconstitute the residue in deionized water and partition it against ethyl acetate. This will separate the more polar compounds (including Cimicifugic acids) into the aqueous phase.

  • Solid-Phase Extraction (SPE): Subject the aqueous partition to column chromatography on a suitable resin (e.g., Amberlite XAD-2) to enrich the phenolic components. Elute with a water-methanol gradient.

2. Step 1: pH Zone Refinement Gradient Centrifugal Partitioning Chromatography (pHZR CPC)

  • Objective: To dissociate the acid-base complexes and separate the acidic Cimicifugic acids from basic alkaloids.

  • Solvent System: A two-phase solvent system is employed, for example, ethyl acetate-butanol-water (1:4:5 v/v/v).

  • Procedure:

    • Add a base (e.g., aqueous ammonia) to the mobile phase (lower phase) and an acid (e.g., trifluoroacetic acid - TFA) to the stationary phase (upper phase).

    • Equilibrate the CPC column with the stationary phase.

    • Dissolve the enriched phenolic fraction in a suitable solvent and inject it into the CPC system.

    • Elute with the mobile phase. The pH gradient generated in the column will cause compounds to elute based on their pKa values.

    • Collect fractions and monitor by TLC and UV to identify the fraction containing the Cimicifugic acids.

3. Step 2: Second Centrifugal Partitioning Chromatography (CPC) Step

  • Objective: To purify individual Cimicifugic acids, including this compound, from the pooled acidic fraction.

  • Solvent System: A different solvent system is used for this step, for instance, n-hexanes-ethyl acetate-methanol-water (HEMWat). An acidifier like TFA can be added to both phases to maintain the acidic nature of the compounds.

  • Procedure:

    • Pool the Cimicifugic acid-containing fractions from the first CPC step and concentrate them.

    • Dissolve the residue and inject it into the CPC system equilibrated with the new solvent system.

    • Elute and collect fractions.

    • Monitor the fractions by HPLC to identify those containing pure this compound.

Mandatory Visualizations

// Styling edge [color="#4285F4"]; node [color="#4285F4"]; }

Caption: The role of pHZR CPC in overcoming acid-base complexation.

References

Optimizing HPLC gradient for separating Cimicifugic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HPLC Method Development. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of HPLC gradients for the separation of Cimicifugic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are Cimicifugic acid isomers and why are they difficult to separate?

Cimicifugic acids are phenolic compounds, specifically hydroxycinnamic acid derivatives, found in plants like Cimicifuga racemosa (Black Cohosh).[1] Key isomers include Cimicifugic acid A, B, E, and F. These compounds are structural isomers, often differing only in the substitution pattern on an aromatic ring (e.g., ferulic vs. isoferulic acid moieties).[2] This high degree of structural similarity results in very close physicochemical properties, making their separation by reversed-phase HPLC challenging, often leading to co-elution or poor peak resolution.

Q2: What is a good starting point for an HPLC method to separate Cimicifugic acid isomers?

A robust starting point is a reversed-phase method using a C18 column.[2][3][4] A gradient elution is necessary due to the complexity of the plant extract matrix.

Here is a typical starting protocol:

  • Column: C18, 100 mm x 3.9 mm, 3.5 µm particle size (e.g., XTerra MS C18).[2][3][4]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a linear gradient from 10% B to 40% B over 25-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: PDA detector at 320-330 nm.[5]

  • Injection Volume: 10 µL.

This method should provide an initial chromatogram to identify the region where the target isomers elute, which can then be optimized.

Q3: What is the role of the acid additive in the mobile phase?

Acidifying the mobile phase (e.g., with phosphoric, formic, or trifluoroacetic acid) is crucial for several reasons:

  • Suppressing Ionization: Cimicifugic acids are phenolic acids. At neutral pH, their carboxylic acid and phenolic hydroxyl groups can deprotonate, leading to peak tailing and poor retention on a reversed-phase column. Adding acid to lower the mobile phase pH (typically to pH 2-3) suppresses this ionization, ensuring the analytes are in a neutral, more retained form.

  • Improving Peak Shape: By preventing ionization, the acid helps to achieve sharper, more symmetrical peaks.

  • Enhancing Selectivity: Changes in pH can subtly alter the polarity and conformation of the isomers, which can sometimes improve the separation selectivity between them.

Troubleshooting Guide

This section addresses specific problems you may encounter during method optimization.

Problem 1: Poor Resolution / Co-eluting Isomer Peaks

Your initial chromatogram shows that the peaks for Cimicifugic acid isomers (e.g., A and B) are overlapping or not baseline-resolved.

Solution Workflow: Improving Peak Resolution

The resolution between two peaks is influenced by column efficiency, retention, and selectivity. The most powerful way to improve isomer resolution is by changing the selectivity (α).[6]

// Nodes start [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Modify Gradient Slope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Change Organic Modifier\n(ACN vs. MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Change Stationary Phase\n(e.g., Phenyl-Hexyl)", fillcolor="#FBBC05", fontcolor="#202124"]; outcome1 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome2 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome3 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome4 [label="Resolution Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Method Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Consult Advanced\nSupport", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> outcome1; outcome1 -> end_good [label="Yes"]; outcome1 -> step2 [label="No"]; step2 -> outcome2; outcome2 -> end_good [label="Yes"]; outcome2 -> step3 [label="No"]; step3 -> outcome3; outcome3 -> end_good [label="Yes"]; outcome3 -> step4 [label="No"]; step4 -> outcome4; outcome4 -> end_good [label="Yes"]; outcome4 -> step5 [label="No"]; step5 -> end_bad; } } Caption: Troubleshooting workflow for improving peak resolution.

Detailed Steps:
  • Modify the Gradient Slope: This is the first and easiest parameter to adjust. If your isomers elute in a crowded region, "stretch out" that portion of the gradient.[7] For example, if the peaks elute between 25% and 35% Acetonitrile (ACN), change your gradient to a shallower slope in that range (e.g., from 25% to 35% ACN over 15 minutes instead of 5 minutes).[7]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different separation selectivities for isomers. If ACN does not provide resolution, switch to methanol or vice versa. Sometimes a ternary mixture (Water/ACN/MeOH) can provide a unique selectivity.

  • Adjust Mobile Phase pH: While a pH of 2-3 is a good starting point, small adjustments can impact selectivity. Try preparing mobile phases with slightly different pH values (e.g., 2.5 vs. 3.0) to see if the relative retention of the isomers changes.

  • Lower the Column Temperature: Reducing the column temperature (e.g., from 30°C to 20°C) increases mobile phase viscosity and can sometimes enhance the subtle intermolecular interactions that govern isomeric separation, leading to improved resolution.[6][8] However, this will also increase backpressure and retention times.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, the column chemistry may not be suitable.[6][9] Consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which provides pi-pi interactions that can be highly effective for separating aromatic isomers.

Problem 2: Peak Tailing or Asymmetry

The peaks for your Cimicifugic acid isomers are not symmetrical and show significant tailing.

Possible Causes and Solutions:
  • Cause 1: Secondary Interactions: Unwanted interactions between the acidic analytes and the silica backbone of the column can cause tailing.

    • Solution: Ensure the mobile phase pH is sufficiently low (pH < 3) to keep the analytes fully protonated. Increase the concentration of the acid modifier (e.g., from 0.05% to 0.1% TFA) to better mask active sites on the stationary phase.[10]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[10][11]

    • Solution: Dilute your sample or reduce the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if peak shape improves with a lower mass on the column.

  • Cause 3: Contaminated or Degraded Column: A buildup of contaminants or a void in the column packing can lead to poor peak shape.[8][10]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If this doesn't work, replace the guard column. If the problem persists, the analytical column may need to be replaced.

Experimental Protocols & Data

Protocol: General Gradient Optimization

This protocol outlines a systematic approach to optimizing the separation of Cimicifugic acid isomers.

// Nodes A [label="1. Initial Scouting Run\n(Fast Gradient, e.g., 5-95% B in 20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Identify Elution Window\n(Determine %B where isomers elute)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Design Shallow Gradient\n(Focus on the identified elution window)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Fine-Tune Selectivity\n(Test ACN vs. MeOH, adjust pH/Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Method Validation\n(Check robustness, precision, and accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } } Caption: Systematic workflow for HPLC gradient optimization.

  • Scouting Run: Perform a fast, wide-range gradient (e.g., 5% to 95% organic solvent in 20 minutes) to determine the approximate organic solvent concentration at which the Cimicifugic acid isomers elute.[12]

  • Identify Elution Window: Analyze the chromatogram from the scouting run. For example, you may find the isomers elute between 12 and 15 minutes, corresponding to a solvent concentration of 30-45% B.

  • Develop a Shallow Gradient: Design a new gradient that is focused and shallower around the elution window. This gives the isomers more time to separate.

    • Example: 0-5 min: 25% B; 5-25 min: 25% to 40% B (shallow part); 25-27 min: 40% to 90% B (wash); 27-35 min: 90% to 25% (re-equilibration).

  • Fine-Tune Selectivity: If resolution is still insufficient, systematically adjust other parameters as described in the troubleshooting guide (change organic solvent, temperature, or pH). Document the resolution (Rs) for each condition.

  • Validation: Once acceptable separation is achieved (typically Rs > 1.5 for all isomer pairs), validate the method's robustness by making small, deliberate changes to parameters like temperature and pH to ensure the separation is reliable.

Data Summary: Example HPLC Conditions

The table below summarizes typical conditions reported in the literature for the separation of Cimicifugic acids and related phenolic compounds from Cimicifuga racemosa.

ParameterCondition 1Condition 2
Column XTerra MS C18, 100 x 3.9 mm, 3.5 µm[3]Hypersil ODS RP-18, 250 x 4 mm, 5 µm[5]
Mobile Phase A Water + Phosphoric Acid (pH 2.0)[3]Water/Acetonitrile/TFA (929:70:1)[5]
Mobile Phase B Methanol[3]Acetonitrile/TFA (999:1)[5]
Gradient Automated optimization to achieve baseline separation[3]Linear gradient from 0% B to 100% B over 25 min[5]
Detection Photodiode Array (PDA)[3]PDA at 331 nm[5]
Target Analytes Cimicifugic acid A, Cimicifugic acid B, and others[3]Cimicifugic acids A, B, E, F, and others[5]

References

Technical Support Center: Maximizing Cimicifugic Acid F Yield from Cimicifuga Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Cimicifugic acid F from Cimicifuga rhizomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, offering potential causes and solutions to improve the yield and purity of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low overall yield of this compound in the crude extract. 1. Incomplete Extraction: The solvent and method used may not be efficiently extracting the target compound.[1] 2. Degradation: Cimicifugic acids can be unstable; inappropriate temperature, light exposure, or pH during extraction can lead to degradation.[2] 3. Suboptimal Plant Material: The concentration of active compounds can vary based on the plant's age, harvest time, and storage conditions.1. Optimize Extraction Solvent: Consider using a 70:30 methanol:water (v/v) mixture and sonication for 10 minutes, as this has been shown to be effective for phenolic acid analysis.[3] Alternatively, exhaustive extraction with methanol at room temperature can be performed.[4] 2. Control Extraction Conditions: Maintain a low temperature (< 40°C) during solvent evaporation to prevent degradation.[4] Protect the extract from light and maintain a slightly acidic pH if stability is an issue.[2] 3. Standardize Plant Material: Use dried and milled rhizomes from a reputable supplier. Ensure proper storage conditions (cool, dark, and dry) to preserve the integrity of the phytochemicals.
Difficulty in separating this compound from other compounds. 1. Acid-Base Complex Formation: Cimicifugic acids can form strong associations with basic alkaloids present in the extract, hindering their separation.[4][5][6] 2. Co-elution of Similar Compounds: Other structurally similar phenolic acids and their isomers may co-elute with this compound during chromatography.[7][8]1. Dissociate Acid-Base Complexes: Employ a pH-zone refinement centrifugal partitioning chromatography (CPC) method. This technique uses a pH gradient to separate acidic and basic compounds effectively.[4][5][6][9] 2. Enhance Chromatographic Resolution: Utilize a high-resolution HPLC column (e.g., C18) with a gradient elution program. For instance, a mobile phase of water (with 0.1% formic acid) and acetonitrile can be effective.[3]
Inconsistent quantification of this compound. 1. Lack of a Reliable Standard: Accurate quantification requires a pure reference standard for this compound. 2. Matrix Effects in LC-MS/MS: Other components in the extract can interfere with the ionization of the target analyte, leading to inaccurate quantification.[3] 3. Improper Sample Preparation: Incomplete extraction or degradation during sample preparation can lead to variability in results.1. Use a Certified Reference Standard: Obtain a certified reference standard for this compound for accurate calibration. 2. Employ Standard Addition Method: To counteract matrix effects in complex samples, use the standard addition method for quantification with LC-MS/MS.[3] 3. Standardize Sample Preparation: Follow a validated protocol for sample extraction and preparation consistently. Use of an internal standard can also help to correct for variations.
Purified this compound shows signs of degradation over time. 1. Instability of the Isolated Compound: Pure this compound may be susceptible to degradation when exposed to light, oxygen, or non-optimal pH conditions.[2]1. Proper Storage: Store the purified compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible. Dissolve in a stable solvent and store in small aliquots to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While various solvents can be used, a 70:30 methanol:water (v/v) mixture with sonication has been reported as an effective method for the analysis of phenolic acids, including this compound, from Cimicifuga rhizomes.[3] Exhaustive extraction with methanol at room temperature has also been successfully used for isolation purposes.[4] A 50% ethanolic extract has also been used to isolate hydroxycinnamic acid esters like this compound.[7]

Q2: How can I overcome the issue of Cimicifugic acids associating with alkaloids in the extract?

A2: The formation of acid-base complexes is a known challenge.[4][5][6] A highly effective method to dissociate these complexes is pH-zone refinement centrifugal partitioning chromatography (CPC). This technique applies a pH gradient to the liquid-liquid chromatography system, which separates compounds based on their pKa values, effectively separating the acidic Cimicifugic acids from the basic alkaloids.[4][5][6][9]

Q3: What analytical technique is best for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (set at 320 nm) or a mass spectrometer (LC-MS/MS) is the preferred method for accurate quantification.[3][10] LC-MS/MS offers higher sensitivity and specificity, and using a standard addition method can help to mitigate matrix effects.[3]

Q4: Are there any specific precursors or biosynthetic pathways I should be aware of to potentially enhance in-vivo yield?

A4: this compound is an ester of piscidic acid and isoferulic acid.[7][11] Understanding the biosynthesis of these precursor molecules, which are derived from the phenylpropanoid pathway, could offer insights into enhancing the in-vivo production of this compound. This pathway is a key metabolic route for the production of various phenolic compounds in plants.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and composition of active compounds in Cimicifuga rhizomes.

Table 1: Crude Extract Yield from Cimicifuga racemosa Rhizomes

Extraction Solvent Yield of Crude Extract (%) Source
Methanol17.3%[4]
70% Ethanol11.5%[10]

Table 2: Concentration of this compound and Related Compounds in Cimicifuga Rhizome Extract

Compound Concentration (mg/g of extract) Analytical Method Source
This compoundNot explicitly quantified in the provided search resultsHPLC[10]
Caffeic acid0.62 ± 0.01HPLC[10]
Ferulic acidNot explicitly quantified in the provided search resultsHPLC[10]
Isoferulic acidNot explicitly quantified in the provided search resultsHPLC[10]
Cimicifugic acid BNot explicitly quantified in the provided search resultsHPLC[10]

Note: While some studies identify this compound, specific quantitative data for this compound in extracts was not available in the initial search results. The table includes related compounds for context.

Experimental Protocols

Protocol 1: Extraction of Cimicifugic Acids from Cimicifuga Rhizomes

  • Preparation of Plant Material:

    • Start with dried rhizomes of Cimicifuga racemosa.

    • Mill the rhizomes into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh 1 kg of the milled rhizome powder.

    • Perform an exhaustive extraction with methanol at room temperature. This can be done by maceration with stirring or through a Soxhlet apparatus.

    • Combine the methanol extracts.

  • Concentration:

    • Concentrate the crude methanol extract in vacuo at a temperature below 40°C to yield a syrupy residue. This low temperature is crucial to prevent the degradation of thermolabile compounds.[4]

  • Liquid-Liquid Partitioning:

    • Reconstitute the residue in deionized water (e.g., 250 mL).

    • Partition the aqueous solution with ethyl acetate (e.g., 20 x 400 mL) to separate compounds based on polarity. Cimicifugic acids will preferentially partition into the ethyl acetate phase.

    • Collect and concentrate the ethyl acetate fraction.

Protocol 2: Purification of this compound using pH-Zone Refinement Centrifugal Partitioning Chromatography (CPC)

  • Sample Preparation:

    • Dissolve the dried ethyl acetate fraction from Protocol 1 in a suitable solvent system for CPC.

  • CPC System Setup:

    • Prepare the two-phase solvent system for the CPC. The choice of solvent system will depend on the specific CPC instrument and the polarity of the target compounds.

    • Equilibrate the CPC column with the stationary phase.

  • pH-Zone Refinement CPC:

    • Introduce the sample into the CPC system.

    • Elute the compounds using a pH gradient. This is achieved by adding an acid or base to the mobile phase to selectively elute compounds based on their pKa values. This step is critical for dissociating the acid-base complexes formed between Cimicifugic acids and alkaloids.[4][6]

    • Collect fractions as they elute from the system.

  • Fraction Analysis and Further Purification:

    • Analyze the collected fractions using HPLC to identify those containing this compound.

    • Pool the fractions rich in this compound.

    • If necessary, perform a second CPC step or a semi-preparative HPLC run to achieve higher purity.

Protocol 3: Quantification of this compound by HPLC-UV

  • Instrumentation:

    • An HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), a UV detector, and a gradient pump.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Develop a linear gradient program to achieve good separation of the compounds of interest. For example, a gradient from 5% to 50% B over 40 minutes.[3]

  • Detection:

    • Set the UV detector to 320 nm, which is an appropriate wavelength for detecting hydroxycinnamic acid derivatives.[10]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared extract sample and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Cimicifuga Rhizomes Mill Milling Start->Mill Extract Methanol Extraction Mill->Extract Concentrate Concentration (< 40°C) Extract->Concentrate Partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) Concentrate->Partition CPC pH-Zone Refinement CPC Partition->CPC Fraction_Analysis HPLC Analysis of Fractions CPC->Fraction_Analysis Pool Pool Fractions with This compound Fraction_Analysis->Pool Final_Purification Second Purification Step (Optional Prep-HPLC) Pool->Final_Purification Quantification HPLC-UV/MS Quantification Final_Purification->Quantification Final_Product Pure this compound Quantification->Final_Product

Caption: Workflow for Extraction and Purification of this compound.

Troubleshooting_Logic Problem Low Yield of this compound Cause1 Incomplete Extraction? Problem->Cause1 Cause2 Compound Degradation? Problem->Cause2 Cause3 Poor Separation? Problem->Cause3 Solution1 Optimize Solvent & Method Cause1->Solution1 Solution2 Control Temp, pH, Light Cause2->Solution2 Solution3 Use pH-Zone Refinement CPC Cause3->Solution3

References

How to prevent degradation of Cimicifugic acid F during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cimicifugic acid F during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a hydroxycinnamic acid ester of piscidic acid, primarily isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh).[1] As a phenolic ester, its chemical structure is susceptible to degradation under various environmental conditions. Key factors that can lead to its degradation include pH, temperature, light, and oxidative stress. The ester linkage can be hydrolyzed under acidic or alkaline conditions, and the phenolic groups are prone to oxidation.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

A2: The primary factors contributing to the degradation of this compound are:

  • pH: Both strong acidic and strong alkaline conditions can catalyze the hydrolysis of the ester bond.[2] Many related hydroxycinnamic acids show lower stability in alkaline environments.

  • Temperature: High temperatures used in some extraction methods, such as Soxhlet extraction, can accelerate degradation reactions.[3][4]

  • Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation of related hydroxycinnamic acid derivatives.

  • Oxidation: Phenolic compounds are susceptible to both enzymatic and non-enzymatic oxidation, which can be initiated by the presence of oxygen and metal ions. This can lead to the formation of quinones and other degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid at -20°C.[5] The storage container should be tightly sealed to protect it from moisture and air. If in solution, it should be stored at low temperatures, protected from light, and in a slightly acidic buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Degradation during extraction: Exposure to high temperatures, extreme pH, or light.Optimize extraction parameters: use lower temperatures (e.g., maceration at room temperature), maintain a slightly acidic pH (e.g., pH 4-6), and protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Incomplete Extraction: Inefficient solvent or insufficient extraction time.Use a polar solvent such as methanol or ethanol. Ensure sufficient extraction time and proper agitation to maximize the diffusion of the compound from the plant material.
Presence of Unknown Peaks in Chromatogram Degradation Products: this compound may have degraded into smaller molecules.Refer to the solutions for "Low Yield." Additionally, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Co-extraction of Impurities: Other compounds from the plant matrix are being extracted along with the target molecule.Incorporate a defatting step with a non-polar solvent like hexane before the main extraction. Optimize the polarity of the extraction solvent to be more selective for this compound.
Inconsistent Extraction Results Variability in Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage of the plant material.Use standardized and well-characterized plant material. Ensure consistent grinding to a uniform particle size for reproducible extractions.
Inconsistent Extraction Conditions: Fluctuations in temperature, pH, or extraction time between batches.Standardize and carefully control all extraction parameters. Use a pH meter to monitor and adjust the pH of the extraction solvent.

Experimental Protocols

Recommended Extraction Protocol to Minimize Degradation

This protocol is designed to minimize the degradation of this compound by controlling temperature, light, and pH.

1. Materials and Reagents:

  • Dried and powdered rhizomes of Cimicifuga racemosa

  • n-Hexane (for defatting)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid or acetic acid

  • Amber glassware (flasks, beakers)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

2. Procedure:

  • Defatting:

    • Weigh the desired amount of powdered plant material.

    • In an amber flask, add the plant material and n-hexane in a 1:10 (w/v) ratio.

    • Stir the mixture for 2-4 hours at room temperature.

    • Filter the mixture and discard the hexane fraction.

    • Allow the defatted plant material to air-dry completely in a fume hood.

  • Extraction:

    • Transfer the defatted plant material to a clean amber flask.

    • Prepare the extraction solvent: 80% methanol in deionized water, acidified to a pH of approximately 4-5 with a small amount of formic or acetic acid.

    • Add the extraction solvent to the plant material in a 1:10 (w/v) ratio.

    • Seal the flask and stir the mixture at room temperature for 24 hours, protected from light.

  • Filtration and Concentration:

    • Filter the extract through a Buchner funnel to remove the solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • The resulting crude extract can be stored at -20°C for further purification.

Data Presentation

Table 1: Influence of Extraction Conditions on the Stability of Hydroxycinnamic Acids (Analogs to this compound)

Parameter Condition Effect on Stability Reference
Temperature High Temperature (>40°C)Increased degradation rate[3]
Low Temperature (4°C)Enhanced stability[6]
pH Alkaline (pH > 7)Increased degradation rate
Acidic (pH 4-6)Generally more stable
Light Exposure to UV/ambient lightCan induce isomerization and degradation
Dark conditionsPreserves the original composition[6]
Oxygen Presence of airPromotes oxidative degradation
Inert Atmosphere (N₂ or Ar)Minimizes oxidation

Visualizations

cluster_degradation Factors Leading to Degradation High_Temperature High Temperature (>40°C) Cimicifugic_Acid_F This compound High_Temperature->Cimicifugic_Acid_F Accelerates Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->Cimicifugic_Acid_F Hydrolyzes Light_Exposure Light Exposure (UV/Ambient) Light_Exposure->Cimicifugic_Acid_F Isomerizes/Degrades Oxidative_Stress Oxidative Stress (Oxygen, Metal Ions) Oxidative_Stress->Cimicifugic_Acid_F Oxidizes Degradation_Products Degradation Products (e.g., Hydrolyzed Esters, Quinones) Cimicifugic_Acid_F->Degradation_Products Leads to

Caption: Factors contributing to the degradation of this compound.

Start Start: Powdered Plant Material Defatting Step 1: Defatting (n-Hexane, Room Temp) Start->Defatting Extraction Step 2: Extraction (80% Methanol, pH 4-5, Room Temp, Dark) Defatting->Extraction Filtration Step 3: Filtration Extraction->Filtration Concentration Step 4: Concentration (Rotary Evaporator, <40°C) Filtration->Concentration Purification Step 5: Further Purification (e.g., Chromatography) Concentration->Purification End End: Purified this compound Purification->End

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Method Refinement for Quantitative NMR (qNMR) of Cimicifugic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Cimicifugic acid F using Nuclear Magnetic Resonance (qNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals familiar with the principles of NMR.

Frequently Asked Questions (FAQs)

1. What is qNMR and why is it suitable for quantifying this compound?

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance.[1][2] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] For this compound, a complex hydroxycinnamic acid ester found in Cimicifuga racemosa (black cohosh), qNMR offers a powerful tool for quantification without the need for an identical reference standard of the analyte, which can be difficult to obtain.[3][4]

2. Which protons on this compound are suitable for quantification?

The selection of an appropriate signal for quantification is crucial. For this compound, several protons could potentially be used. Based on the known 1H-NMR spectra of cimicifugic acids, the vinylic protons of the cinnamic acid moiety, typically found as doublets around 6.4 and 7.7 ppm, are often well-resolved and can be suitable for quantification.[3] The singlet corresponding to the H-2 proton at approximately 5.5 ppm is also a candidate, provided it does not overlap with other signals in the sample matrix.[3] A thorough analysis of the 1H-NMR spectrum of the specific sample is necessary to identify a signal that is free from interference.

3. How do I choose an appropriate internal standard for qNMR of this compound?

An ideal internal standard should:

  • Be of high purity (≥99%).

  • Be chemically stable and not react with the sample or solvent.

  • Have signals that do not overlap with the analyte or matrix signals.

  • Be soluble in the chosen deuterated solvent.

For this compound, which is often analyzed in methanol-d4 or DMSO-d6, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene. The choice will depend on the specific spectral regions free of interference in your sample.

4. What are the key experimental parameters to optimize for accurate quantification?

For accurate qNMR results, the following parameters are critical:

  • Relaxation Delay (d1): This must be sufficiently long (at least 5 times the longest T1 relaxation time of both the analyte and internal standard) to ensure complete relaxation of all nuclei between pulses.

  • Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio.[2]

  • Number of Scans: This should be sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for reliable integration).

  • Acquisition Time: A longer acquisition time will result in better resolution of the signals.

5. How is the concentration of this compound calculated from the qNMR data?

The concentration of the analyte (this compound) is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

  • IS = Internal Standard

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal Resolution/Broad Peaks - Sample viscosity is too high.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field.- Dilute the sample.- Filter the sample to remove particulate matter.- Re-shim the spectrometer.
Signal Overlap - Complex sample matrix (e.g., crude extract).- Inappropriate choice of deuterated solvent.- Try a different deuterated solvent to induce chemical shift changes.- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm signal identity and check for hidden overlaps.- Consider a sample pre-purification step if overlap is severe.
Inaccurate Integration - Poor baseline correction.- Incorrect phasing of the spectrum.- Integration of 13C satellites.- Manually perform baseline correction, ensuring a flat baseline across the integrated regions.- Carefully phase the spectrum manually.- Ensure that the integration limits are set consistently and exclude 13C satellites if not using a decoupling pulse sequence.
Non-reproducible Results - Incomplete dissolution of the sample or internal standard.- Instability of this compound in the chosen solvent.- Inconsistent sample preparation (e.g., weighing errors).- Ensure complete dissolution by vortexing and visual inspection.- Check the stability of this compound in the solvent over the experimental timeframe. Acquire spectra promptly after preparation.- Use a calibrated analytical balance and ensure accurate weighing.
Low Signal-to-Noise Ratio - Insufficient sample concentration.- Incorrect number of scans.- Increase the sample concentration if possible.- Increase the number of scans.

Experimental Protocols

1. Sample Preparation for qNMR of this compound in a Plant Extract

  • Extraction: Prepare a methanol-d4 extract of the Cimicifuga racemosa plant material.

  • Internal Standard Stock Solution: Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid) and dissolve it in a known volume of the same deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in a precise volume of the internal standard stock solution.

    • Vortex the sample for 1-2 minutes to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (suggested starting point):

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 seconds (should be determined experimentally by measuring T1).

    • Acquisition Time (aq): 3-4 seconds.

    • Number of Scans (ns): 64-128 (adjust to achieve adequate S/N).

    • Spectral Width (sw): 16 ppm.

3. Data Processing and Quantification

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction.

  • Integration: Integrate the selected signals for both this compound and the internal standard.

  • Calculation: Use the formula provided in the FAQs to calculate the concentration of this compound.

Quantitative Data Summary

As no specific qNMR validation data for this compound is available in the literature, the following table presents a hypothetical summary of expected performance characteristics for a validated method, based on typical values for qNMR of natural products.[5][6]

Parameter Typical Acceptance Criteria Hypothetical Result for this compound qNMR
Linearity (r²) > 0.9950.998
Accuracy (% recovery) 98 - 102%99.5%
Precision (RSD%) < 2%1.5%
Limit of Detection (LOD) S/N ≥ 35 µg/mL
Limit of Quantification (LOQ) S/N ≥ 1015 µg/mL

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Cimicifuga extract dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into spectrometer transfer->load_sample setup Lock, tune, shim load_sample->setup acquire Acquire 1D 1H spectrum setup->acquire process Fourier transform, phase, baseline correct acquire->process integrate Integrate signals of analyte and standard process->integrate calculate Calculate concentration integrate->calculate

Caption: A generalized workflow for the quantitative NMR (qNMR) analysis of this compound.

Caption: A decision tree for troubleshooting common issues in the qNMR analysis of this compound.

References

Addressing acid-base association issues during Cimicifugic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Cimicifugic acids, with a special focus on addressing acid-base association issues.

Frequently Asked Questions (FAQs)

Q1: What are Cimicifugic acids and why is their purification challenging?

A1: Cimicifugic acids are a group of phenolic compounds, specifically caffeic acid derivatives, found in plants of the Cimicifuga (or Actaea) genus.[1][2] Their purification is often complicated by their tendency to form strong acid-base associations with co-occurring basic compounds, such as alkaloids (e.g., cimipronidines), within the plant extract.[1][2][3] This association can lead to co-elution and difficulty in isolating pure Cimicifugic acids using standard chromatographic techniques.

Q2: What is the primary issue caused by acid-base association during purification?

A2: The primary issue is the formation of stable acid-base complexes between the acidic Cimicifugic acids and basic alkaloids present in the extract.[1][2] These complexes behave as single entities during certain chromatographic separations, making it difficult to resolve the individual acidic and basic components. This results in impure fractions containing a mixture of both types of compounds.

Q3: Which purification technique is recommended for overcoming acid-base association in Cimicifugic acid purification?

A3: pH-Zone Refining Centrifugal Partition Chromatography (pHZR CPC) is a highly effective and recommended technique for this purpose.[1][2] This method utilizes a pH gradient to dissociate the acid-base complexes, allowing for the separation of compounds based on their pKa values and hydrophobicity.[1][4]

Q4: How does pH-Zone Refining Centrifugal Partition Chromatography (pHZR CPC) work?

A4: pHZR CPC is a liquid-liquid chromatography technique where a pH gradient is established between the stationary and mobile phases.[4] This is achieved by adding a "retainer" (a strong acid or base) to the stationary phase and a "displacer" or "eluter" (a weaker base or acid) to the mobile phase.[4] This controlled pH environment allows for the selective protonation or deprotonation of the acidic and basic analytes, breaking their association and enabling their separation into distinct pH zones.[1][4]

Troubleshooting Guide

Issue 1: Low yield of Cimicifugic acids in the final purified fraction.

  • Q: My final yield of Cimicifugic acids is significantly lower than expected. What could be the cause?

    • A:

      • Incomplete Extraction: The initial extraction from the plant material may be inefficient. Ensure the solvent system and extraction method are optimized for phenolic compounds.

      • Acid-Base Association: A significant portion of your target compounds may still be complexed with alkaloids and eluting in different fractions. This is a primary cause of apparent low yield in the desired acidic fractions.[1][2]

      • Degradation: Phenolic compounds can be susceptible to degradation at extreme pH values or in the presence of oxidative enzymes.[5] Ensure that the pH during extraction and purification is controlled and that exposure to harsh conditions is minimized.

      • Improper Solvent System in CPC: The chosen two-phase solvent system in your CPC protocol may not have the optimal partition coefficient (K) for Cimicifugic acids, leading to poor retention or elution behavior.

Issue 2: The purified Cimicifugic acid fraction is contaminated with alkaloids.

  • Q: I am observing significant alkaloid contamination in my Cimicifugic acid fractions, even after chromatography. How can I resolve this?

    • A:

      • Ineffective Dissociation of Acid-Base Complexes: This is the most likely cause. Standard chromatography methods may not be sufficient to break the strong association between Cimicifugic acids and alkaloids.[1][2] Implementing a pH-gradient-based method like pHZR CPC is crucial.

      • Incorrect pH Gradient in pHZR CPC: If you are using pHZR CPC, an improperly established pH gradient may not be effective. Verify the concentrations of your retainer and eluter in the stationary and mobile phases, respectively. The pH range should be appropriate to ensure the ionization states of both the acids and the bases are modulated for separation.

      • Overloading the Column: Injecting too much crude extract onto the column can exceed its loading capacity, leading to poor separation and cross-contamination of fractions.

Issue 3: Poor resolution and peak shape during Centrifugal Partition Chromatography (CPC).

  • Q: My chromatogram from the CPC shows broad peaks and poor resolution. What are the potential solutions?

    • A:

      • Suboptimal Solvent System: The biphasic solvent system is critical. Ensure it provides an adequate partition coefficient (K) for the target compounds. The ideal K value is typically between 0.5 and 2.0.

      • Flow Rate: A flow rate that is too high can lead to band broadening and decreased resolution. Optimize the flow rate for your specific column and solvent system.

      • Rotational Speed: The rotational speed of the CPC instrument affects the retention of the stationary phase. Ensure the speed is set to the manufacturer's recommendation for the specific rotor to maintain a stable stationary phase.

      • Sample Preparation: The sample should be fully dissolved in the injection solvent, which is typically a small volume of the stationary or mobile phase. Insoluble material can cause peak distortion and clog the system.

Data Presentation

Table 1: Comparison of Purification Strategies for Cimicifugic Acids

Purification StrategyKey PrincipleExpected Purity of Cimicifugic AcidsExpected RecoveryMajor Drawback
Conventional Silica Gel Chromatography Adsorption chromatography based on polarity.Low to MediumLowIneffective at breaking strong acid-base associations, leading to significant alkaloid contamination.
Reversed-Phase HPLC (Isocratic) Partitioning based on hydrophobicity.MediumMediumMay still result in co-elution of acid-base complexes if their overall polarity is similar.
pH-Zone Refining CPC (pHZR CPC) Liquid-liquid partitioning with a pH gradient to dissociate acid-base complexes.High (>95%)HighRequires specialized equipment and careful optimization of the biphasic solvent system and pH modifiers.[1][2]

Experimental Protocols

Detailed Methodology for Purification of Cimicifugic Acids using a Two-Step CPC Approach

This protocol is based on the successful methodology reported for the separation of Cimicifugic acids from Cimicifuga racemosa extract.[1]

Step 1: Initial Extraction and Partitioning

  • Extraction: Extract the dried and powdered plant material (e.g., roots and rhizomes of Cimicifuga racemosa) with a suitable solvent such as 80% methanol.

  • Solvent Removal: Concentrate the extract under reduced pressure to remove the methanol.

  • Liquid-Liquid Partitioning: Resuspend the aqueous residue in deionized water and partition it against a non-polar solvent like ethyl acetate to enrich the phenolic compounds in the aqueous phase.

  • Adsorbent Chromatography: Subject the aqueous partition to column chromatography using a resin such as Amberlite XAD-2. Elute with a stepwise gradient of water followed by methanol to obtain a methanol-soluble fraction enriched with Cimicifugic acids and associated bases.

Step 2: pH-Zone Refining Centrifugal Partition Chromatography (pHZR CPC) for Acid-Base Separation

  • Solvent System Preparation: Prepare a biphasic solvent system, for example, ethyl acetate-butanol-water (1:4:5 v/v/v). Allow the mixture to equilibrate and separate into two distinct phases (upper and lower).

  • Mobile and Stationary Phase Modification:

    • Stationary Phase (e.g., upper phase): Add a retainer, such as 0.1% (v/v) Trifluoroacetic acid (TFA), to acidify the stationary phase.

    • Mobile Phase (e.g., lower phase): Add an eluter, such as 0.3% (v/v) of a 28% aqueous ammonia solution, to make the mobile phase basic.

  • CPC Instrument Setup:

    • Fill the CPC column with the stationary phase.

    • Set the rotational speed (e.g., 1200 rpm).

  • Sample Injection: Dissolve the enriched fraction from Step 1 in a small volume of the stationary phase and inject it into the CPC system.

  • Elution and Fraction Collection:

    • Pump the mobile phase through the column at a set flow rate (e.g., 4 mL/min).

    • Monitor the eluate using a UV detector (e.g., at 254 nm and 354 nm).

    • Collect fractions and monitor the pH of each fraction. This will result in distinct pH zones, with the acidic compounds (Cimicifugic acids) eluting in the early, acidic fractions.

Step 3: Second CPC Step for Purification of Cimicifugic Acids

  • Pooling of Fractions: Combine the fractions from the pHZR CPC step that contain the Cimicifugic acids (identified by TLC or HPLC analysis).

  • Second CPC Run: Subject the pooled fraction to a second CPC separation. This step can be run without the pH gradient (i.e., without the retainer and eluter) to separate the individual Cimicifugic acids from each other based on their partition coefficients.

  • Fraction Analysis: Analyze the collected fractions using methods such as ¹H NMR and LC-MS to identify and confirm the purity of the isolated Cimicifugic acids.

Mandatory Visualizations

experimental_workflow cluster_extraction Initial Extraction & Enrichment cluster_cpc1 Step 1: Acid-Base Separation cluster_cpc2 Step 2: Purification of Individual CAs plant_material Cimicifuga Plant Material extraction Methanol Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning enrichment Adsorbent Chromatography partitioning->enrichment enriched_fraction Enriched Fraction (CAs + Alkaloids) enrichment->enriched_fraction phzr_cpc pH-Zone Refining CPC enriched_fraction->phzr_cpc acidic_fraction Acidic Fraction (Cimicifugic Acids) phzr_cpc->acidic_fraction basic_fraction Basic Fraction (Alkaloids) phzr_cpc->basic_fraction second_cpc Conventional CPC acidic_fraction->second_cpc pure_cas Pure Cimicifugic Acids second_cpc->pure_cas

Caption: Experimental workflow for the purification of Cimicifugic acids.

acid_base_dissociation cluster_complex In Crude Extract / Standard Chromatography cluster_dissociation In pH-Zone Refining CPC cluster_acid Low pH Zone cluster_base High pH Zone complex Cimicifugic Acid-Alkaloid Complex (Associated) protonated_alkaloid Protonated Alkaloid (BH+) complex->protonated_alkaloid pH Gradient (Dissociation) neutral_acid Neutral Cimicifugic Acid (HA) complex->neutral_acid pH Gradient (Dissociation) deprotonated_acid Deprotonated Cimicifugic Acid (A-) neutral_alkaloid Neutral Alkaloid (B)

Caption: Principle of acid-base complex dissociation using pH-zone refining.

References

Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasound-assisted extraction (UAE) of phenolic compounds. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction of phenolic compounds.

Question: Why is my phenolic compound yield lower than expected?

Answer: Low phenolic yield can be attributed to several factors. A primary cause is the use of suboptimal extraction parameters. The efficiency of UAE is highly dependent on the interplay between solvent type, solvent concentration, temperature, time, and the solid-to-solvent ratio.[1] Additionally, the physical characteristics of the plant matrix, such as particle size, can significantly impact solvent penetration and compound release. Degradation of phenolic compounds due to excessive temperature or prolonged extraction times can also lead to lower yields.[2][3]

To address this, consider the following:

  • Parameter Optimization: Systematically evaluate the core extraction parameters. Response Surface Methodology (RSM) is a common and effective approach for optimizing these variables simultaneously.[4][5]

  • Solvent Selection: Ensure the solvent polarity matches that of the target phenolic compounds. Aqueous mixtures of ethanol or methanol are commonly effective.[1][6]

  • Particle Size Reduction: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction, facilitating better solvent penetration.

  • Temperature Control: While moderate heat can increase extraction efficiency by reducing solvent viscosity, excessive temperatures (>50-60°C) can cause degradation of thermolabile phenolics like gallic acid and rutin.[3][7][8] It is crucial to use an ultrasonic bath or probe with temperature control.

  • Check Equipment Power: Ensure your ultrasonic equipment is calibrated and delivering the specified power output. Insufficient ultrasonic power leads to less effective cavitation and, consequently, lower extraction efficiency.[9]

Question: I am observing degradation of my target compounds. How can I prevent this?

Answer: Compound degradation during UAE is primarily caused by excessive temperature and the formation of free radicals from intense ultrasonic cavitation.[7][9] Prolonged exposure to ultrasonic waves can also contribute to the breakdown of sensitive phenolic structures.[2]

To mitigate degradation:

  • Limit Extraction Time: Most of the extraction occurs within the first few minutes. Studies have shown that optimal times can be as short as 2-5 minutes or extend up to 30-40 minutes, but excessively long durations often lead to degradation.[2][4][5]

  • Control Temperature: Maintain a moderate extraction temperature, typically between 30°C and 50°C. For particularly heat-sensitive compounds, operating at lower temperatures is advisable.[7][10]

  • Use Pulsed Mode: Operating the sonicator in pulse mode (with ON/OFF cycles) helps to control the temperature rise in the medium and can reduce the degradation of compounds.[5][11]

  • Protect from Light: Some phenolic compounds, such as resveratrol and p-coumaric acid, are light-sensitive.[7][8] Conducting the extraction in amber glass vessels or protecting the setup from direct light can prevent photodegradation.

Question: My results are not reproducible. What are the likely causes?

Answer: Lack of reproducibility often stems from inconsistent experimental conditions. Key factors include:

  • Inconsistent Sample Matrix: Variations in the source, age, or pre-processing of the plant material can lead to different starting concentrations of phenolic compounds.

  • Probe Positioning: When using a probe-type sonicator, the depth and position of the probe tip in the solvent must be kept constant across all experiments to ensure consistent energy delivery.

  • Temperature Fluctuation: Even small variations in temperature between runs can affect extraction kinetics and compound stability. Use a temperature-controlled system.[3]

  • Inconsistent Solid-to-Solvent Ratio: Ensure the ratio of plant material to solvent is precisely measured for each run, as this affects the concentration gradient driving the extraction.[6]

  • Solvent Evaporation: During sonication, especially at elevated temperatures, volatile solvents like ethanol or methanol can evaporate, altering the solvent concentration and the solid-to-solvent ratio. Using a sealed vessel can prevent this.

Below is a troubleshooting decision tree for low phenolic yield:

G Troubleshooting Flowchart for Low Phenolic Yield start Low Phenolic Yield Detected check_params Are Extraction Parameters (Time, Temp, Solvent) Optimized? start->check_params check_matrix Is Plant Material Properly Prepared? (e.g., Particle Size) check_params->check_matrix Yes optimize Action: Perform Systematic Optimization (e.g., RSM) check_params->optimize No check_degradation Is Compound Degradation Suspected? check_matrix->check_degradation Yes prepare Action: Reduce Particle Size & Ensure Homogeneity check_matrix->prepare No check_equipment Is Sonication Equipment Functioning Correctly? check_degradation->check_equipment No mitigate Action: Lower Temperature, Reduce Time, Use Pulse Mode check_degradation->mitigate Yes calibrate Action: Check Power Output & Calibrate Equipment check_equipment->calibrate No resolve Yield Improved check_equipment->resolve Yes optimize->check_matrix prepare->check_degradation mitigate->check_equipment calibrate->resolve

Troubleshooting Flowchart for Low Phenolic Yield

Frequently Asked Questions (FAQs)

Question: What is ultrasound-assisted extraction (UAE) and how does it work for phenolic compounds?

Answer: Ultrasound-assisted extraction is a process that uses high-frequency sound waves (typically >20 kHz) to extract bioactive compounds from plant materials.[9][12] The process works through a phenomenon called acoustic cavitation. When high-power ultrasound waves pass through a liquid solvent, they create microscopic bubbles. These bubbles grow and collapse violently, generating localized hot spots with extreme temperatures and pressures, as well as high-shear forces.[12] This process has two main effects:

  • Mechanical Effect: The shockwaves and liquid jets created by collapsing bubbles disrupt the plant cell walls, facilitating the release of intracellular contents, including phenolic compounds.[9]

  • Enhanced Mass Transfer: The intense agitation and turbulence improve the penetration of the solvent into the plant matrix and accelerate the diffusion of the extracted compounds into the bulk solvent.[13]

Question: What are the main advantages of UAE over conventional extraction methods?

Answer: Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several key advantages:

  • Increased Efficiency and Yield: UAE can significantly increase the extraction yield of phenolic compounds.[12]

  • Reduced Extraction Time: The process is much faster, often reducing extraction times from hours to minutes.[12][14]

  • Lower Solvent Consumption: The high efficiency often allows for the use of smaller volumes of solvent.

  • Lower Operating Temperatures: UAE can be performed at lower temperatures, which is crucial for protecting heat-sensitive phenolic compounds from degradation.[14][15]

  • "Green" Technology: It is considered an environmentally friendly technology due to its reduced energy, time, and solvent requirements.[13]

Question: Which factors have the most significant impact on UAE of phenolic compounds?

Answer: Several factors can influence the efficiency of UAE, but the most critical are:

  • Solvent Composition: The type of solvent and its concentration (e.g., percentage of ethanol in water) are crucial. A 50% ethanol concentration is often found to be effective for a wide range of phenolics.[1][16]

  • Temperature: Temperature affects solvent properties and mass transfer rates. However, high temperatures can cause degradation.[3]

  • Extraction Time: A longer time can increase yield up to a certain point, after which degradation may occur.[2]

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can create a larger concentration gradient, enhancing diffusion.[1][6]

  • Ultrasonic Power and Frequency: Higher power generally increases extraction efficiency, but excessive power can degrade compounds. Frequencies between 20-50 kHz are commonly used.[9][17]

G Key Parameters Influencing UAE Efficiency cluster_params Primary Control Parameters UAE UAE Efficiency for Phenolic Compounds Solvent Solvent (Type & Concentration) UAE->Solvent Time Extraction Time UAE->Time Temp Temperature UAE->Temp Ratio Solid:Liquid Ratio UAE->Ratio Power Ultrasonic Power & Frequency UAE->Power Matrix Sample Matrix (Particle Size) UAE->Matrix

Key Parameters Influencing UAE Efficiency

Data Presentation: Optimized UAE Conditions

The following tables summarize optimized UAE parameters from various studies for the extraction of phenolic compounds from different plant materials.

Table 1: Optimized UAE Parameters for Phenolic Extraction from Various Plant Materials

Plant MaterialSolventTime (min)Temp (°C)Solid:Liquid RatioReference
Araticum Peel50% Ethanol5N/A1:100 (g/mL)[4]
Pea Pod50% Ethanol20301:40 (g/mL)[1][16]
Myrcia amazonica Leaves65% Ethanol15N/A1:50 (g/mL)[18]
Hog Plum Peel & Seed40-80% Ethanol30-6040-60N/A[19]
Justicia spicigera LeavesWater2~27N/A[5]
Boletus bicolor (Mushroom)42% Ethanol41401:34 (mL/g)[3]

Table 2: General Range of Effective UAE Parameters

ParameterRecommended RangeNotesReference
Frequency 20 - 50 kHzMost common range for effective cavitation in lab-scale extractions.[17]
Temperature 25 - 50 °CBalances increased solubility with minimized thermal degradation.[3][17]
Time 10 - 40 minLonger times risk compound degradation. Optimal time is often found in the first 30 min.[2][17]
Solvent Ethanol or Methanol (40-80% aqueous)Solvent choice depends on the polarity of the target phenolics.[1][19]
Solid:Liquid Ratio 1:10 to 1:50 (g/mL)Higher solvent volume enhances the concentration gradient for diffusion.[1][6]
Ultrasonic Intensity 60 - 120 W/cm²Higher intensity can improve yield but must be optimized to avoid degradation.[17]

Experimental Protocols

Methodology: Optimization of UAE using Response Surface Methodology (RSM)

This protocol outlines a general workflow for optimizing UAE parameters for the extraction of total phenolic compounds (TPC) from a dried plant matrix.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, peel, seeds) at a controlled temperature (e.g., 40-50°C) until constant weight.
  • Grind the dried material into a fine, homogenous powder (e.g., using a laboratory mill) and sieve to obtain a uniform particle size.
  • Store the powder in an airtight, light-protected container at a cool, dry place.

2. Experimental Design:

  • Use a statistical software package to set up a Response Surface Methodology (RSM) design, such as a Box-Behnken or Central Composite Design.
  • Select the independent variables (factors) and their ranges. Common variables include:
  • X1: Solvent Concentration (e.g., 40-80% Ethanol)
  • X2: Extraction Time (e.g., 10-50 min)
  • X3: Temperature (e.g., 30-70°C)
  • X4: Solid:Liquid Ratio (e.g., 1:10-1:50 g/mL)
  • The design will generate a set of experimental runs with different combinations of these factors.

3. Ultrasound-Assisted Extraction Procedure:

  • For each experimental run, weigh the specified amount of powdered sample into an extraction vessel (e.g., a glass beaker or flask).
  • Add the corresponding volume of the specified solvent.
  • Place the vessel in the ultrasonic bath or position the ultrasonic probe at a consistent depth within the slurry.
  • Set the sonicator to the specified temperature and run the extraction for the designated time. If using a probe, consider using a pulsed mode to control temperature.
  • After extraction, immediately separate the solid material from the extract by centrifugation followed by filtration (e.g., using a 0.45 µm filter).
  • Store the supernatant (extract) in a labeled, light-protected vial at 4°C until analysis.

4. Analysis of Total Phenolic Content (TPC):

  • Quantify the TPC in each extract using the Folin-Ciocalteu method.[4][16]
  • Briefly, mix a small aliquot of the extract with Folin-Ciocalteu reagent.
  • After a short incubation, add a sodium carbonate solution to stop the reaction and develop the color.
  • Measure the absorbance at ~760 nm using a spectrophotometer after incubation.
  • Construct a calibration curve using a gallic acid standard. Express the results as mg of Gallic Acid Equivalents per gram of dry weight (mg GAE/g DW).

5. Data Analysis and Optimization:

  • Enter the TPC results (the response) for each experimental run into the RSM software.
  • Fit the data to a second-order polynomial model.
  • Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and each variable.
  • Generate 3D response surface plots to visualize the relationship between the variables and the TPC yield.
  • Use the software's numerical optimization function to determine the optimal conditions that maximize the TPC yield.

6. Model Validation:

  • Perform an additional set of experiments (e.g., in triplicate) using the predicted optimal conditions.
  • Compare the experimental TPC value with the value predicted by the model to validate the accuracy of the optimization.

start [label="Start: Define Objective\n(Maximize Phenolic Yield)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Sample Preparation\n(Dry, Grind, Sieve)"]; design [label="2. Experimental Design\n(RSM: Box-Behnken)"]; extract [label="3. Perform UAE Runs\n(Varying Time, Temp, Solvent)"]; analyze [label="4. Analyze Extracts\n(Folin-Ciocalteu for TPC)"]; model [label="5. Data Analysis & Modeling\n(ANOVA, Response Surfaces)"]; optimize [label="6. Determine Optimal\nConditions"]; validate [label="7. Validate Model\n(Confirm with New Experiment)"]; end [label="End: Optimized Protocol\nEstablished", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep -> design -> extract -> analyze -> model -> optimize -> validate -> end; }

General Workflow for UAE Optimization

References

Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Phenolic Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of phenolic esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of phenolic esters, offering potential causes and systematic solutions.

Issue 1: Poor Resolution or Co-eluting Peaks

Poor resolution, where two or more peaks are not sufficiently separated, is a common challenge in the analysis of complex mixtures like those containing phenolic esters.[1] This can compromise the accuracy of quantification.

Potential Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier-to-aqueous ratio. A lower percentage of the organic modifier generally increases retention and can improve resolution.[2] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. Adjust the pH of the aqueous phase, as the ionization state of phenolic esters can significantly impact their retention and selectivity.[3][4]
Unsuitable Column Ensure the column chemistry is appropriate for phenolic ester analysis. C18 columns are commonly used, but for highly polar compounds, a polar-embedded or phenyl column might provide better selectivity.[5] Consider using a column with a smaller particle size (<3 µm) for higher efficiency, but be mindful of increased backpressure.[1] Longer columns can also enhance resolution, though they will increase analysis time.
Suboptimal Temperature Temperature affects both solvent viscosity and analyte-stationary phase interactions. Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also decrease retention.[6] Conversely, lower temperatures can increase retention and sometimes enhance selectivity.[6] It is recommended to evaluate a range of temperatures to find the optimum for your specific separation.[1]
Inadequate Method Gradient If using gradient elution, ensure the gradient profile is optimized. A shallower gradient can improve the separation of closely eluting peaks.
Sample Overload Injecting too much sample can lead to peak broadening and fronting, which reduces resolution.[7] Reduce the injection volume or dilute the sample.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution Observed check_mobile_phase 1. Optimize Mobile Phase - Adjust organic modifier % - Change organic modifier type - Adjust pH start->check_mobile_phase check_column 2. Evaluate Column - Is it the correct phase? - Is it degraded? - Consider smaller particles/longer column check_mobile_phase->check_column If no improvement resolution_improved Resolution Improved check_mobile_phase->resolution_improved If improved check_temperature 3. Adjust Temperature - Test higher and lower temperatures check_column->check_temperature If no improvement check_column->resolution_improved If improved check_gradient 4. Refine Gradient Profile - Use a shallower gradient check_temperature->check_gradient If no improvement check_temperature->resolution_improved If improved check_injection 5. Check Injection Volume - Reduce volume or dilute sample check_gradient->check_injection If no improvement check_gradient->resolution_improved If improved check_injection->resolution_improved If improved

A systematic workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Peak tailing, where the peak asymmetry factor is greater than one, can interfere with accurate peak integration and reduce resolution.

Potential Causes and Solutions:

CauseSolution
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[1] Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase can suppress these interactions.[1] Using a well-endcapped column can also minimize this effect.
Column Contamination or Degradation Contaminants from the sample or mobile phase can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload As with poor resolution, injecting too much sample can lead to peak tailing. Reduce the injection volume.[7]

Issue 3: Unstable Baseline or Ghost Peaks

An unstable baseline or the appearance of unexpected "ghost" peaks can interfere with the detection and quantification of analytes.

Potential Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. Impurities can accumulate and elute as ghost peaks, especially during gradient analysis.[4]
Air Bubbles in the System Thoroughly degas the mobile phase to prevent air bubbles from entering the pump and detector, which can cause baseline noise and pressure fluctuations.[4]
Column Contamination Ghost peaks can arise from the elution of previously injected sample components. Implement a robust column washing step after each run or batch of samples.
Carryover from Injector Sample residue in the injector can be introduced in subsequent runs. Clean the injector and syringe with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the resolution of phenolic esters?

The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like many phenolic esters.[3] By adjusting the pH, you can change the ionization state of the analytes. In their neutral (unionized) form, phenolic esters are generally more retained on a reversed-phase column, leading to longer retention times.[3] If the mobile phase pH is close to the pKa of a phenolic ester, both ionized and unionized forms may exist, which can lead to peak broadening or splitting.[4] Therefore, controlling the pH is essential for achieving sharp, well-resolved peaks.[3]

Q2: What is the impact of the organic modifier (e.g., acetonitrile vs. methanol) on the separation?

The choice and concentration of the organic modifier in the mobile phase significantly influence the separation of phenolic esters. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They differ in their elution strength and selectivity. Acetonitrile is generally a stronger solvent than methanol, meaning it will elute compounds faster at the same concentration. The two solvents can also exhibit different selectivities for certain compounds due to differences in their dipole moments and hydrogen bonding capabilities. If you are struggling to resolve a critical pair of peaks, switching from one organic modifier to the other, or using a mixture of both, can sometimes provide the necessary change in selectivity.

Relationship of Chromatographic Parameters on Resolution

Resolution_Factors Resolution Resolution Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention Column_Params Column Parameters - Length - Particle Size - Stationary Phase Efficiency->Column_Params Temp Temperature Efficiency->Temp Selectivity->Column_Params Mobile_Phase_Params Mobile Phase - Organic Modifier % - Organic Modifier Type - pH - Additives Selectivity->Mobile_Phase_Params Selectivity->Temp Retention->Mobile_Phase_Params Retention->Temp

Key parameters influencing chromatographic resolution.

Q3: When should I use a gradient elution versus an isocratic method?

An isocratic elution uses a constant mobile phase composition throughout the run and is suitable for simple mixtures where all compounds elute with good resolution in a reasonable time.[8] For complex samples containing phenolic esters with a wide range of polarities, a gradient elution is often necessary.[9] A gradient method involves changing the mobile phase composition (typically increasing the percentage of the organic modifier) during the run. This allows for the elution of both weakly and strongly retained compounds with good peak shape and within a shorter overall analysis time.[9]

Q4: How does temperature affect the analysis of phenolic esters?

Temperature plays a significant role in HPLC separations.[10]

  • Viscosity and Pressure: Increasing the temperature lowers the viscosity of the mobile phase, which in turn reduces the system backpressure. This can allow for the use of higher flow rates to shorten analysis times.[6]

  • Retention Time: Generally, higher temperatures lead to shorter retention times as analytes have more kinetic energy and interact less with the stationary phase.[6]

  • Selectivity and Resolution: Temperature can also alter the selectivity of the separation. For some pairs of compounds, a change in temperature can improve resolution, while for others it may have the opposite effect.[10] It is often beneficial to perform method development at a controlled temperature above ambient to ensure reproducibility.[6]

Experimental Protocol: HPLC Analysis of Phenolic Compounds

This section provides a detailed methodology for the separation and quantification of various phenolic compounds, which can be adapted for phenolic esters.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is recommended.[11]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[11][12]

  • Mobile Phase:

    • Solvent A: 1% aqueous acetic acid solution[1] or another suitable buffer.

    • Solvent B: Methanol[1] or acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute more hydrophobic compounds. An example gradient is provided in the table below.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 20°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: Wavelengths are chosen based on the absorption maxima of the target phenolic esters. A DAD allows for monitoring at multiple wavelengths simultaneously (e.g., 254, 278, and 300 nm).[1]

Example Gradient Elution Program

Time (min)% Solvent A% Solvent B
0 - 279010
286040
28 - 336040
355644
35 - 435644
449010
44 - 489010
This is an example and should be optimized for the specific analytes.[1]

2. Standard and Sample Preparation

  • Standard Solutions: Prepare stock solutions of individual phenolic ester standards in methanol or another suitable solvent. From these, create a series of working standard solutions of different concentrations to establish calibration curves.

  • Sample Preparation: The extraction and preparation of the sample will depend on the matrix. A common procedure involves extraction with a suitable solvent (e.g., methanol), followed by centrifugation and filtration through a 0.2 µm filter before injection.[1]

3. Data Analysis and Quantification

  • Identify the phenolic esters in the sample chromatograms by comparing their retention times and UV-Vis spectra with those of the standards.[1]

  • Quantify the amount of each analyte by integrating the peak area and using the calibration curve generated from the standard solutions.[1][13]

Quantitative Data Summary

The following table presents example validation data for the HPLC analysis of several phenolic compounds, which is indicative of the performance that can be expected for a well-optimized method for phenolic esters.

Method Validation Parameters for Phenolic Compounds

CompoundRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Gallic Acid1.791> 0.9990.010.0398.33 - 101.12
Catechin6.306> 0.9990.020.0698.33 - 101.12
Caffeic Acid7.611> 0.9990.030.0998.33 - 101.12
Syringic Acid7.800> 0.9990.050.1598.33 - 101.12
p-Coumaric Acid14.356> 0.9990.010.0398.33 - 101.12
Ferulic Acid-> 0.9990.020.0698.33 - 101.12
Quercetin18.976> 0.9990.040.1298.33 - 101.12
Data adapted from a validated HPLC-DAD method for the simultaneous analysis of phenolic compounds.[7][8][11]

References

Minimizing artifact formation during Cimicifugic acid F extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of artifacts during the extraction of Cimicifugic acid F from plant materials, primarily Cimicifuga racemosa (Black Cohosh).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to the degradation of this compound and the formation of unwanted artifacts.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: Suboptimal solvent choice or extraction time.Use a polar solvent system such as aqueous methanol or ethanol (e.g., 60-80% alcohol content). Ensure sufficient extraction time and appropriate solid-to-solvent ratio. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency.
Degradation during Extraction: Exposure to high temperatures or extreme pH.Maintain a low to moderate extraction temperature (ideally below 60°C). Control the pH of the extraction solvent to be in the slightly acidic to neutral range (pH 4-7).
Presence of Unknown Peaks in Chromatogram (Artifacts) Hydrolysis of Ester Bond: The ester linkage in this compound is susceptible to cleavage, especially under acidic or alkaline conditions, leading to the formation of isoferulic acid and piscidic acid.Maintain a neutral or slightly acidic pH during extraction and storage. Avoid strong acids or bases.
Oxidation of Phenolic Groups: The hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by heat, light, and the presence of oxygen and metal ions. This can lead to the formation of quinone-type structures or other oxidation byproducts.Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use amber glassware or protect the extraction vessel from light. Consider adding antioxidants, such as ascorbic acid, to the extraction solvent. Chelating agents like EDTA can be used to sequester metal ions that catalyze oxidation.
Isomerization: The double bond in the isoferulic acid moiety can undergo cis-trans isomerization, particularly when exposed to UV light.Protect the sample and extracts from direct light throughout the extraction and analysis process.
Solvent-Induced Artifacts: If using methanol as a solvent, esterification of carboxylic acid groups on this compound or its hydrolysis products can occur, leading to the formation of methyl esters.If methanol is used, conduct the extraction at the lowest effective temperature and for the shortest duration necessary. Consider using ethanol as an alternative solvent, which is less reactive. Always analyze a solvent blank to identify potential solvent-derived impurities.
Poor Reproducibility of Results Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material.Use well-characterized and standardized plant material. Ensure consistent grinding and homogenization of the plant material before extraction.
Inconsistent Extraction Parameters: Fluctuations in temperature, extraction time, or solvent composition.Carefully control and document all extraction parameters. Use calibrated equipment to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for extracting this compound?

A1: A mixture of methanol and water (around 60:40 v/v) or ethanol and water has been shown to be effective for extracting phenolic compounds, including this compound, from Cimicifuga racemosa.[1] The choice between methanol and ethanol may depend on the subsequent analytical techniques and the potential for methanol-derived artifacts.

Q2: At what temperature should I perform the extraction to minimize degradation?

A2: It is recommended to keep the extraction temperature below 60°C. While higher temperatures may increase the extraction efficiency for total phenolics up to a certain point, they also significantly increase the risk of degradation of thermolabile compounds like this compound.[2]

Q3: How does pH affect the stability of this compound during extraction?

A3: this compound, being a phenolic ester, is most stable in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (high pH) can lead to rapid and irreversible degradation of phenolic compounds. Acidic conditions can promote the hydrolysis of the ester bond. Therefore, maintaining the pH of your extraction solvent within the optimal range is crucial.

Q4: What are the likely degradation products of this compound that I should look out for?

A4: The primary degradation pathways for this compound are likely hydrolysis and oxidation.

  • Hydrolysis Products: Cleavage of the ester bond will yield isoferulic acid and piscidic acid.

  • Oxidation Products: The phenolic hydroxyl groups can be oxidized to form quinones and other complex polymeric structures. Dehydrocimicifugic acids have also been tentatively identified in black cohosh extracts and may be oxidative artifacts.[1]

  • Isomers: Exposure to light can cause isomerization of the double bond in the isoferulic acid moiety.

  • Solvent Adducts: If using methanol, you may observe the formation of methyl esters.

Q5: How can I confirm the identity of suspected artifacts?

A5: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the suspected artifact peaks, you can often deduce their structures. Comparison with authentic standards, if available, is the gold standard for confirmation.

Experimental Protocols

Optimized Extraction Protocol to Minimize Artifact Formation

This protocol is a general guideline and may require further optimization based on the specific plant material and analytical goals.

  • Sample Preparation:

    • Mill the dried rhizomes of Cimicifuga racemosa to a fine powder (e.g., 0.25-0.425 mm particle size) to ensure efficient extraction.[1]

    • Dry the powdered material to a constant weight to ensure accurate measurements.

  • Extraction:

    • Solvent: Prepare a solution of 60% methanol in deionized water (v/v). To minimize oxidation, consider de-gassing the solvent and adding an antioxidant like ascorbic acid (e.g., 0.1% w/v).

    • Solid-to-Solvent Ratio: Use a solid-to-solvent ratio of approximately 1:12.5 (e.g., 80 mg of plant material per 1 mL of solvent).[1]

    • Extraction Conditions:

      • Perform the extraction in an amber glass vessel to protect from light.

      • Maintain the temperature at or below 50°C using a temperature-controlled water bath or shaker.

      • For improved efficiency, use an ultrasonic bath for 30-60 minutes.

      • Continuously agitate the mixture during extraction.

    • Inert Atmosphere: If possible, conduct the extraction under a blanket of nitrogen or argon gas to prevent oxidation.

  • Post-Extraction Processing:

    • Separate the extract from the solid plant material by centrifugation followed by filtration through a 0.45 µm filter.

    • If the solvent is to be removed, use a rotary evaporator at a low temperature (e.g., < 40°C).

    • Store the final extract at low temperatures (-20°C or below) in an amber vial, preferably under an inert atmosphere, to prevent degradation.

Quantitative Data Summary

The following table summarizes recommended extraction parameters based on literature findings to maximize the yield of phenolic compounds while minimizing degradation. Specific quantitative data for this compound artifact formation is limited in the public domain; therefore, these recommendations are based on the general stability of related phenolic compounds.

Parameter Recommended Condition Rationale for Minimizing Artifacts Reference
Solvent 60% Methanol in Water (v/v)Balances polarity for efficient extraction of phenolic acids.[1]
Temperature ≤ 60°CMinimizes thermal degradation of hydroxycinnamic acid esters.[2]
pH 4 - 7Phenolic compounds are generally more stable in slightly acidic to neutral conditions.
Light Exposure Minimize (use amber glassware)Prevents light-induced isomerization and degradation.
Atmosphere Inert (Nitrogen or Argon)Reduces oxidative degradation of phenolic hydroxyl groups.
Additives Ascorbic Acid (optional)Acts as an antioxidant to protect phenolic compounds.[1]
EDTA (optional)Chelates metal ions that can catalyze oxidation reactions.[1]

Visualizations

Experimental Workflow for Minimizing Artifact Formation

Workflow cluster_prep Sample Preparation cluster_extraction Optimized Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Dried Cimicifuga racemosa Rhizomes grind Grind to Fine Powder (0.25-0.425 mm) start->grind extract Extraction (Solid:Solvent ~1:12.5) grind->extract solvent Prepare Extraction Solvent: - 60% Methanol in Water - Optional: Ascorbic Acid, EDTA - De-gas solvent solvent->extract conditions Control Conditions: - Temp: ≤ 60°C - Light: Amber Glassware - Atmosphere: Inert (N2/Ar) - Agitation extract->conditions separate Separate Solid and Liquid (Centrifuge/Filter) conditions->separate concentrate Concentrate Extract (Rotary Evaporation < 40°C) separate->concentrate store Store Extract: - Temp: ≤ -20°C - Light: Amber Vial - Atmosphere: Inert concentrate->store analyze HPLC/LC-MS Analysis store->analyze ArtifactFormation cluster_main This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization CAF This compound hydrolysis_products Isoferulic Acid + Piscidic Acid CAF->hydrolysis_products High/Low pH, High Temp. oxidation_products Quinones & Dehydro-derivatives CAF->oxidation_products O2, Light, Metal Ions, High Temp. isomerization_product Cis-Isomer CAF->isomerization_product UV Light

References

Improving the sensitivity of mass spectrometry for Cimicifugic acid F detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry-based detection of Cimicifugic acid F. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: For phenolic compounds like this compound, electrospray ionization (ESI) in negative ion mode is generally preferred.[1] This is because the acidic nature of the molecule allows for efficient deprotonation, leading to the formation of the [M-H]⁻ ion and enhanced sensitivity compared to the positive ion mode.[1] While atmospheric pressure chemical ionization (APCI) can also be used, ESI in negative mode typically provides a stronger signal for this class of compounds.

Q2: I am observing a weak signal for this compound. What are the potential causes and solutions?

A2: A weak signal can stem from several factors throughout your experimental workflow. Here's a systematic approach to troubleshooting:

  • Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Review your extraction protocol, ensuring the solvent system is appropriate for this compound. For plasma samples, consider optimizing your solid-phase extraction (SPE) method.

  • Chromatography: Poor peak shape, such as tailing or broadening, can reduce the signal-to-noise ratio. Ensure the mobile phase pH is suitable for acidic analytes. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can improve peak shape and ionization efficiency in negative mode.[2][3]

  • Mass Spectrometry Parameters: Suboptimal MS settings can significantly impact sensitivity. Re-optimize your source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature.[4] Ensure you are using the correct precursor and product ions for selected reaction monitoring (SRM) if performing tandem MS.

Q3: My chromatographic peaks for this compound are tailing. How can I improve the peak shape?

A3: Peak tailing for acidic compounds is a common issue in reversed-phase chromatography. Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing for acidic compounds is to lower the pH of the mobile phase.[3] Adding an acidic modifier like formic acid (typically 0.1%) ensures that this compound is in its neutral, un-ionized form, which interacts more consistently with the C18 stationary phase.[3]

  • Column Choice: If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed to handle polar analytes.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent can lead to peak distortion.

Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A4: Matrix effects are a significant challenge when analyzing complex samples like plant extracts or biological fluids.[5][6][7] They occur when co-eluting compounds interfere with the ionization of the target analyte.[6][7]

  • Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment.[6][8] Compare the signal intensity of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A lower signal in the matrix extract indicates ion suppression.[6][8]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. This can involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or other cleanup techniques.

    • Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step Recommended Action
Inefficient Ionization Verify MS parameters.Optimize ion source settings (capillary voltage, gas flow, temperature) in negative ESI mode.[4]
Check mobile phase composition.Add a weak acid (e.g., 0.1% formic acid) to the mobile phase to enhance deprotonation.[2][3]
Poor Extraction Recovery Evaluate sample preparation.Re-validate your extraction method. For plasma, optimize the SPE protocol (sorbent type, wash, and elution solvents).
Chromatography Issues Assess peak shape and retention.If the peak is broad or tailing, refer to the peak shape troubleshooting guide. If there is no retention, check the column and mobile phase compatibility.
Instrument Contamination Check for background noise.Clean the ion source and mass spectrometer inlet. Run a blank to check for contamination.
Guide 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)
Potential Cause Troubleshooting Step Recommended Action
Secondary Interactions Check mobile phase pH.For acidic compounds like this compound, lower the mobile phase pH with an additive like formic acid to suppress silanol interactions.[3]
Column Overload Inject a diluted sample.If peak shape improves with a lower concentration, reduce the sample load.
Incompatible Sample Solvent Review sample diluent.Dissolve the sample in a solvent similar in strength to or weaker than the initial mobile phase.
Column Degradation Evaluate column performance.Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using SPE

This protocol provides a general guideline for the solid-phase extraction of this compound from human plasma. Optimization may be required based on the specific SPE sorbent and equipment used.

  • Plasma Pre-treatment: To 500 µL of plasma, add an equal volume of 0.1% formic acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol outlines a starting point for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor Ion ([M-H]⁻): Determine the exact m/z for the deprotonated molecule.

    • Product Ion(s): Determine the characteristic fragment ions from MS/MS experiments.

    • Collision Energy: Optimize for the specific precursor-product transition.

    • Source Parameters: Optimize capillary voltage, nebulizer gas flow, and desolvation temperature for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for this compound and related compounds.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
This compound431 [M-H]⁻255, 237, 193APCI Negative[9]
Cimicifugic acid E431 [M-H]⁻255, 237, 193APCI Negative[9]
Cimicifugic acid ANot SpecifiedNot SpecifiedESI Negative[10]
Cimicifugic acid BNot SpecifiedNot SpecifiedESI Negative[10]

Note: Specific m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Pretreat Pre-treatment (Acidification & Protein Precipitation) Plasma->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute DryRecon Evaporation & Reconstitution Elute->DryRecon LC LC Separation (Reversed-Phase) DryRecon->LC MS MS/MS Detection (ESI Negative, SRM) LC->MS Data Data Acquisition & Processing MS->Data Troubleshooting_Logic Start Weak or No Signal Check_MS Check MS Parameters (Ionization, Voltages) Start->Check_MS Check_LC Check Chromatography (Peak Shape, Retention) Start->Check_LC Check_Sample Check Sample Prep (Extraction Recovery) Start->Check_Sample Optimize_MS Optimize Source Settings Check_MS->Optimize_MS Adjust_Mobile_Phase Adjust Mobile Phase pH Check_LC->Adjust_Mobile_Phase Improve_Cleanup Improve Sample Cleanup Check_Sample->Improve_Cleanup Resolved Signal Improved Optimize_MS->Resolved Adjust_Mobile_Phase->Resolved Improve_Cleanup->Resolved

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Cimicifugic Acid F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Cimicifugic acid F against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and a visual representation of the relevant signaling pathway to support further research and development.

Comparative Efficacy of Anti-inflammatory Agents

The anti-inflammatory potential of this compound and comparator compounds is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) for key inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundTargetCell LineIC50 (µM)Citation
Cimicitaiwanin F *Nitric Oxide (NO) ProductionRAW 264.7 Macrophages15.36[1]
Quercetin (Positive Control)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages34.58[1]
IndomethacinCyclooxygenase-2 (COX-2)mCOX-20.127[2]
DexamethasoneInterleukin-6 (IL-6) BioactivityIL-6-dependent hybridoma18.9[3]

Note: Data for "Cimicitaiwanin F" from Cimicifuga taiwanensis is used as a proxy for this compound due to the close structural similarity and nomenclature. The study demonstrated potent nitric oxide inhibitory activity.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound is hypothesized to interfere with this cascade, thereby downregulating the production of these key inflammatory mediators.

G NF-κB Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 releases IkBa_p p-IκBα (Degraded) IkBa_p50_p65->IkBa_p NFkB_DNA NF-κB binds to DNA p50_p65->NFkB_DNA translocates to nucleus Cimicifugic_acid_F This compound Cimicifugic_acid_F->IKK_complex Inhibits Pro_inflammatory_genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_DNA->Pro_inflammatory_genes induces transcription

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate anti-inflammatory activity are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or comparator drugs for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce inflammation.

    • After incubation, collect the cell culture supernatant.

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent system.

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol details the quantification of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages.

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the Nitric Oxide Production Assay.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat a 96-well plate with capture antibodies specific for mouse TNF-α or IL-6 and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add biotinylated detection antibodies specific for mouse TNF-α or IL-6.

    • Incubate, wash, and then add avidin-horseradish peroxidase (HRP) conjugate.

    • After a final wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis: The concentrations of TNF-α and IL-6 in the samples are determined by comparison with the standard curve. The percentage of inhibition is calculated, and IC50 values are determined.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.

  • Enzyme and Substrate: Purified recombinant human or murine COX-2 enzyme and arachidonic acid as the substrate are used.

  • Experimental Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of this compound or comparator drugs.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Stop the reaction.

  • Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive ELISA kit or by LC-MS/MS.

  • Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

This guide provides a foundational overview for researchers interested in the anti-inflammatory potential of this compound. The provided data and protocols can serve as a starting point for further investigation and comparative studies.

References

A Comparative Analysis of the Antioxidant Activities of Cimicifugic Acid F and Isoferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, both cimicifugic acid F and isoferulic acid have garnered attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant activities, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes existing data to highlight the antioxidant profiles of these two phenolic compounds.

Quantitative Antioxidant Activity

A precise, direct comparison of the antioxidant activity of this compound and isoferulic acid is challenging due to the lack of studies conducting head-to-head evaluations. However, extensive research on isoferulic acid provides a strong baseline for its antioxidant capacity across various assays. Data for this compound is less prevalent in the form of specific IC50 values for the purified compound.

Table 1: Comparison of In Vitro Antioxidant Activities

Antioxidant AssayThis compound (IC50)Isoferulic Acid (IC50)Positive Control (IC50)
DPPH Radical Scavenging Data not available4.58 ± 0.17 µg/mL[1]Trolox, Butylated hydroxyanisole (BHA)[1]
ABTS Radical Scavenging Data not available1.08 ± 0.01 µg/mL[1]Trolox, BHA[1]
Hydroxyl Radical Scavenging Data not available1.57 ± 0.2 µg/mL[1]Trolox, BHA[1]
Superoxide Anion Scavenging Data not available13.33 ± 0.49 µg/mL[1]Trolox, BHA[1]
Lipid Peroxidation Inhibition Data not available7.30 ± 0.57 µg/mL[1]Trolox, BHA[1]
Fe³⁺ Reducing Power Data not available8.84 ± 0.43 µg/mL[1]Trolox, BHA[1]
Cu²⁺ Reducing Power Data not available7.69 ± 0.39 µg/mL[1]Trolox, BHA[1]

Mechanisms of Antioxidant Action

The antioxidant properties of phenolic compounds like this compound and isoferulic acid are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, as well as their capacity to chelate metal ions involved in radical generation.

Isoferulic Acid

Theoretical and experimental studies have elucidated several mechanisms for isoferulic acid's antioxidant activity[1][4][5][6][7][8][9]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Radical Adduct Formation (RAF): Isoferulic acid can react with free radicals to form a stable adduct.

  • Single Electron Transfer (SET): The compound can donate an electron to a free radical, a mechanism that is particularly enhanced at higher pH where the phenolate anion is predominant[4][5][6].

  • Metal Chelation: Isoferulic acid can chelate pro-oxidant metal ions like Fe²⁺, preventing their participation in the Fenton reaction which generates highly reactive hydroxyl radicals[4][5][6].

This compound

While the specific antioxidant mechanism of this compound has not been as extensively studied as that of isoferulic acid, its chemical structure, which includes phenolic hydroxyl groups, strongly suggests that it also acts as a radical scavenger through HAT and SET mechanisms. As an ester of piscidic acid and a cinnamic acid derivative, it possesses multiple sites for potential radical quenching and metal chelation[10][11][12].

Involvement in Cellular Signaling Pathways

The antioxidant effects of these compounds can also be mediated through their interaction with cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.

Isoferulic Acid

Research has indicated that isoferulic acid can modulate key signaling pathways:

  • SIRT1 Signaling Pathway: Isoferulic acid has been shown to alleviate sepsis-induced acute liver injury through the SIRT1 signaling pathway[5].

  • NF-κB Pathway: By inhibiting the activation of NF-κB, a key regulator of inflammation, isoferulic acid can suppress the expression of pro-inflammatory genes and reduce oxidative stress.

This compound

This compound is a component of Cimicifugae Rhizoma extract, which has been demonstrated to exert its antioxidant and anti-inflammatory effects by:

  • Upregulating the Nrf2/HO-1/NQO1 Pathway: This pathway is a critical cellular defense mechanism against oxidative stress[2].

  • Downregulating NF-κB Phosphorylation: Similar to isoferulic acid, this action reduces the inflammatory response[2].

While these effects are attributed to the whole extract, the presence of this compound suggests its potential contribution to the modulation of these pathways.

Experimental Protocols

The antioxidant activities presented in this guide are typically determined using a variety of standardized in vitro assays. The general principles of some of these key experimental protocols are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.

  • The antioxidant compound is added to the DPPH solution.

  • The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This produces a blue-green solution.

  • The antioxidant compound is added to the ABTS•+ solution.

  • The antioxidant neutralizes the ABTS•+ by donating an electron or a hydrogen atom, leading to a decrease in the solution's absorbance.

  • The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Conclusion

Based on the available evidence, isoferulic acid is a well-characterized antioxidant with potent radical scavenging and metal-chelating properties, and its mechanisms of action at both the chemical and cellular levels are increasingly understood. This compound, while structurally indicative of antioxidant potential, requires further investigation to quantify its activity and elucidate its specific mechanisms and signaling pathway involvement. Researchers are encouraged to consider the distinct profiles of these compounds in the design of future studies and in the development of novel therapeutic agents targeting oxidative stress-related pathologies. Direct comparative studies are warranted to definitively establish the relative antioxidant potencies of these two promising natural products.

References

A Comparative Analysis of the Bioactivities of Cimicifugic Acids A, B, and F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of three prominent members of the Cimicifugic acid family: A, B, and F. These phenylpropanoid derivatives, primarily isolated from plants of the Cimicifuga genus, have garnered significant interest for their diverse pharmacological effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies to facilitate further research and drug development endeavors.

Comparative Bioactivity Data

The following table summarizes the reported bioactivities of Cimicifugic acids A, B, and F, highlighting their varying potencies across different experimental models.

BioactivityCimicifugic Acid ACimicifugic Acid BCimicifugic Acid F
Antiproliferative/Cytotoxic Activity Weak activity against MDA-MB-453 and MCF7 breast cancer cells (IC50 > 100 µM)[1]Strong activity against C33A cervical cancer cells (IC50 ≈ 25 µM)[2]Data not available
Antioxidant Activity (DPPH Assay) IC50 ≈ 15 µMIC50 = 21 µM[3]Weaker radical scavenging activity than A and B
Anti-inflammatory Activity Potent inhibition of collagenolytic activity (47-64% inhibition at 0.22-0.24 µM)[4][5]Potent inhibition of collagenolytic activity (47-64% inhibition at 0.22-0.24 µM)[4][5]Less potent inhibition of collagenolytic activity (20-37% inhibition at 0.23-0.24 µM)[4][5]; Inhibition of neutrophil elastase (IC50 = 18 µM)[6]; Strong hyaluronidase inhibitory activity[6]
Antiviral Activity Active against Enterovirus A71[7]Data not availableData not available

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the reported findings.

Cell Viability and Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of Cimicifugic acids A, B, or F for 24, 48, or 72 hours.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Reactive Oxygen Species (ROS) Generation Assay

The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Seed cells in a 96-well black plate and treat with Cimicifugic acids for the desired time.

  • Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide (PI) and subsequent flow cytometric analysis.

  • Cell Harvesting and Fixation: Treat cells with Cimicifugic acids, then harvest and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with Cimicifugic acids, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, caspases) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_workflow Experimental Workflow for Bioactivity Screening start Start: Cell Culture treatment Treatment with Cimicifugic Acids (A, B, or F) start->treatment mtt MTT Assay (Viability/Proliferation) treatment->mtt ros ROS Assay (Oxidative Stress) treatment->ros cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (Apoptosis Markers) treatment->western end End: Data Analysis & Comparison mtt->end ros->end cell_cycle->end western->end

Workflow for assessing the bioactivity of Cimicifugic acids.

cluster_apoptosis Apoptosis Induction by Cimicifugic Acid B cab Cimicifugic Acid B ros Increased ROS Generation cab->ros mito Mitochondrial Depolarization ros->mito bax_bcl2 Increased Bax/Bcl-2 Ratio mito->bax_bcl2 caspases Caspase Activation bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Proposed mechanism of apoptosis induction by Cimicifugic acid B.

cluster_hedgehog Hedgehog Signaling Pathway Inhibition by Cimicifugic Acid B shh Shh Ligand ptch1 PTCH1 Receptor shh->ptch1 Binds smo SMO Receptor ptch1->smo Inhibits sufu_gli SUFU-GLI Complex smo->sufu_gli Inhibits SUFU gli_active Active GLI sufu_gli->gli_active Releases target_genes Target Gene Expression (Cell Proliferation, Survival) gli_active->target_genes Promotes cab Cimicifugic Acid B cab->smo Inhibits? cab->gli_active Inhibits?

Hypothesized inhibition of the Hedgehog pathway by Cimicifugic acid B.

References

A Comparative Analysis: Cimicifugic Acid F versus Triterpene Glycosides of Black Cohosh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black cohosh (Actaea racemosa or Cimicifuga racemosa) is a perennial plant native to North America, the rhizomes of which have been traditionally used for the management of a variety of ailments, most notably menopausal symptoms.[1] The complex phytochemical profile of black cohosh has been the subject of extensive research to identify the compounds responsible for its biological activities. Among the myriad of constituents, two major classes have garnered significant attention: the phenolic compounds, including cimicifugic acids, and the triterpene glycosides.

This guide provides a detailed comparison of Cimicifugic acid F, a representative of the phenolic constituents, and the major triterpene glycosides found in black cohosh, such as actein and 23-epi-26-deoxyactein. We will delve into their comparative biological activities, supported by available experimental data, and provide an overview of the methodologies used in these assessments.

Chemical Structures

The fundamental structural differences between cimicifugic acids and triterpene glycosides underpin their distinct physicochemical properties and biological activities.

This compound is a hydroxycinnamic acid ester.[2]

Triterpene Glycosides , such as actein and 23-epi-26-deoxyactein, are characterized by a complex cycloartane triterpenoid core linked to one or more sugar moieties.[1]

Comparative Biological Activities

While both classes of compounds contribute to the overall pharmacological profile of black cohosh, they exhibit distinct and sometimes contrasting effects in various biological assays.

Anti-inflammatory Activity

Both cimicifugic acids and triterpene glycosides have demonstrated anti-inflammatory properties. However, the available data suggests that the phenolic constituents may be more potent in this regard.

A study on an aqueous extract of Cimicifuga racemosa identified isoferulic acid, a phenolic compound structurally related to cimicifugic acids, as a prominent active principle responsible for the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated human whole blood.[3] While direct comparative data for this compound is limited, a study on new cycloartane triterpenoids from the related plant Cimicifuga taiwanensis showed potent anti-nitric oxide (NO) production activity with IC50 values ranging from 6.54 to 24.58 μM, indicating the anti-inflammatory potential of this class of compounds.[4][5]

In contrast, 23-epi-26-deoxyactein, a major triterpene glycoside, has been shown to suppress cytokine-induced nitric oxide production in brain microglial cells.[6] However, the whole black cohosh extract enhanced this pathway, suggesting a complex interplay of its various components.[6]

Table 1: Comparative Anti-inflammatory Activity

Compound/Extract Assay Model Effect IC50/Concentration Reference(s)
Aqueous C. racemosa Extract Cytokine Release (IL-6, TNF-α, IFN-γ) LPS-stimulated human whole blood Inhibition 3-6 µg/µL [3]
Isoferulic Acid Cytokine Release (IL-6, TNF-α, IFN-γ) LPS-stimulated human whole blood Inhibition - [3]
Cimicitaiwanins C-F (from C. taiwanensis) NO Production LPS-activated RAW 264.7 macrophages Inhibition 6.54 - 24.58 µM [4][5]

| 23-epi-26-deoxyactein | NO Production | IFNγ-induced BV-2 microglial cells | Suppression | Not specified |[6] |

Estrogenic and Anti-Estrogenic Activity

The estrogenic activity of black cohosh constituents is a subject of ongoing debate. Early studies suggested an estrogen-like effect, but more recent research indicates a more complex interaction with estrogen signaling pathways, with some compounds exhibiting selective estrogen receptor modulator (SERM)-like or even anti-estrogenic properties.

Studies have shown that a lipophilic sub-fraction of a C. racemosa extract, which would contain triterpene glycosides, was able to activate the human estrogen receptor alpha (ERα) in a yeast estrogen screen, albeit with lower potency than 17β-estradiol.[7] However, other studies have reported that black cohosh extracts do not bind to ERα or ERβ and can even inhibit the proliferation of estrogen receptor-positive breast cancer cells.[8][9] One study found that a C. racemosa extract inhibited estradiol-induced proliferation of MCF-7 cells, suggesting an anti-estrogenic effect.[8] There is a lack of specific data on the direct estrogen receptor binding affinity of this compound.

Table 2: Estrogenic/Anti-Estrogenic Activity

Compound/Extract Assay Model Effect Reference(s)
Lipophilic sub-fraction of C. racemosa extract Yeast Estrogen Screen Human ERα Activation [7]
C. racemosa extract ER binding assay ERα and ERβ No binding [9]
C. racemosa extract Cell Proliferation MCF-7 cells Inhibition of estradiol-induced proliferation [8]

| 23-epi-26-deoxyactein | - | - | No observed estrogenic hormone effects in a pharmacokinetic study. |[1][10] |

Effects on Bone Metabolism (Osteoclastogenesis)

Both cimicifugic acid derivatives and triterpene glycosides have shown promise in modulating bone metabolism, particularly in inhibiting osteoclastogenesis, the process of bone resorption.

Cimifugin, a chromone also found in Cimicifuga species, has been shown to dose-dependently inhibit RANKL-induced osteoclastogenesis in both bone marrow-derived macrophages (BMMs) and RAW264.7 cells.[6][11] This inhibition was associated with the suppression of the NF-κB signaling pathway.[6][11]

Similarly, the triterpene glycoside 25-acetylcimigenol xylopyranoside (ACCX) from black cohosh potently blocks in vitro osteoclastogenesis induced by either RANKL or TNF-α.[4] The mechanism for this effect involves the abrogation of the NF-κB and ERK pathways.[4] Another triterpene, deoxyactein, has been shown to stimulate osteoblast function and inhibit the production of osteoclast differentiation-inducing factors.

Table 3: Comparative Activity on Osteoclastogenesis

Compound Assay Model Effect Mechanism Reference(s)
Cimifugin Osteoclast formation, Bone resorption BMMs, RAW264.7 cells Inhibition Suppression of NF-κB signaling [6][11]
25-acetylcimigenol xylopyranoside (ACCX) Osteoclastogenesis RANKL or TNF-α induced Potent inhibition Abrogation of NF-κB and ERK pathways [4]

| Deoxyactein | Osteoblast function, Osteoclast differentiation factors | MC3T3-E1 cells | Stimulation of osteoblasts, Inhibition of osteoclast factors | - | |

Signaling Pathways

The biological activities of this compound and triterpene glycosides are mediated through their modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immune responses. Both cimicifugic acid derivatives and triterpene glycosides appear to converge on this pathway to exert their anti-inflammatory and anti-osteoclastogenic effects.

Cimifugin, a related compound, inhibits the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.[6] Similarly, a Cimicifugae Rhizoma extract containing this compound has been shown to suppress NF-κB phosphorylation. The triterpene glycoside ACCX also abrogates NF-κB activation.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli (LPS, TNF-α, RANKL) Pro-inflammatory Stimuli (LPS, TNF-α, RANKL) Receptor Receptor Pro-inflammatory Stimuli (LPS, TNF-α, RANKL)->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Inflammatory & Osteoclastogenic Genes Inflammatory & Osteoclastogenic Genes Gene Transcription->Inflammatory & Osteoclastogenic Genes This compound / Triterpene Glycosides This compound / Triterpene Glycosides This compound / Triterpene Glycosides->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway.
RANKL/RANK Signaling Pathway in Osteoclastogenesis

The RANKL/RANK signaling axis is critical for osteoclast differentiation and activation. Cimicifugic acid derivatives and triterpene glycosides interfere with this pathway to inhibit bone resorption.

RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade that involves the recruitment of TRAF6 and subsequent activation of downstream pathways, including NF-κB and MAPKs.[12][13] Cimifugin has been shown to suppress this pathway, leading to the downregulation of key osteoclastogenic transcription factors like c-Fos and NFATc1.[6] Triterpene glycosides also inhibit osteoclastogenesis by modulating RANKL signaling.[4]

RANKL_Signaling_Pathway cluster_osteoblast Osteoblast/Stromal Cell cluster_osteoclast_precursor Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NF-κB NF-κB TRAF6->NF-κB MAPKs MAPKs TRAF6->MAPKs c-Fos/NFATc1 c-Fos/NFATc1 NF-κB->c-Fos/NFATc1 MAPKs->c-Fos/NFATc1 Osteoclast Differentiation Osteoclast Differentiation c-Fos/NFATc1->Osteoclast Differentiation This compound / Triterpene Glycosides This compound / Triterpene Glycosides This compound / Triterpene Glycosides->TRAF6 Inhibition

Inhibition of RANKL/RANK Signaling in Osteoclastogenesis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and triterpene glycosides.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds (this compound or triterpene glycosides) for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

  • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.

NO_Production_Assay_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compounds Pre-treat with compounds Seed RAW 264.7 cells->Pre-treat with compounds Stimulate with LPS Stimulate with LPS Pre-treat with compounds->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect supernatant Collect supernatant Incubate (24h)->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure absorbance Measure absorbance Griess Assay->Measure absorbance Calculate % inhibition & IC50 Calculate % inhibition & IC50 Measure absorbance->Calculate % inhibition & IC50

Workflow for Nitric Oxide Production Assay.
Estrogenic Activity: Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the binding affinity of test compounds to the estrogen receptor.

Materials:

  • Recombinant human ERα or ERβ.

  • Radiolabeled estradiol (e.g., [3H]17β-estradiol).

  • Test compounds (this compound or triterpene glycosides).

Protocol:

  • Prepare a reaction mixture containing the estrogen receptor, a fixed concentration of radiolabeled estradiol, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantify the amount of receptor-bound radioactivity using liquid scintillation counting.

  • Plot the percentage of bound radiolabeled estradiol against the concentration of the test compound.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radiolabeled estradiol, is determined. The binding affinity (Ki) can be calculated from the IC50 value.

Osteoclastogenesis Inhibition Assay

Objective: To assess the ability of test compounds to inhibit the differentiation of precursor cells into mature osteoclasts.

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

Protocol:

  • Isolate BMMs from the long bones of mice or culture RAW 264.7 cells.

  • Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

  • Simultaneously, treat the cells with various concentrations of the test compounds (this compound or triterpene glycosides).

  • After a culture period of several days (e.g., 5-7 days), fix the cells.

  • Stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.

  • The inhibitory effect of the compounds is determined by the reduction in the number of osteoclasts compared to the control group treated only with M-CSF and RANKL.

Conclusion

Both this compound and the triterpene glycosides from black cohosh are biologically active compounds that contribute to the plant's medicinal properties. While direct, head-to-head comparative studies are still somewhat limited, the available evidence suggests that phenolic compounds like cimicifugic acids may be more potent anti-inflammatory agents. Conversely, triterpene glycosides have well-documented effects on bone metabolism, potently inhibiting osteoclastogenesis. The effects on estrogen signaling are complex and may involve SERM-like or anti-estrogenic activities for both classes of compounds, warranting further investigation.

Understanding the distinct and overlapping mechanisms of action of these compounds is crucial for the targeted development of new therapeutics and the standardization of black cohosh extracts for clinical use. Further research employing the standardized experimental protocols outlined in this guide will be invaluable in elucidating the full therapeutic potential of these fascinating natural products.

References

A Comparative Guide to Cimicifugic Acid F Content in Cimicifuga Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the presence of Cimicifugic acid F across various species of the genus Cimicifuga. Due to a lack of direct quantitative comparisons in the existing scientific literature, this document focuses on a qualitative assessment, alongside a detailed experimental protocol for future quantitative analysis. This information is intended to support researchers, scientists, and professionals in the field of drug development in their work with these medicinal plants.

Qualitative Comparison of this compound and Related Phenolic Compounds

This compound, a member of the hydroxycinnamic acid ester family, has been identified as a constituent of several Cimicifuga species. However, the extent of its distribution and concentration varies among species. The following table summarizes the reported presence of this compound and other related phenolic compounds in prominent Cimicifuga species based on available literature. It is important to note that the absence of a compound in this table does not definitively mean it is absent from the species, but rather that it has not been reported in the reviewed studies.

SpeciesThis compoundCimicifugic Acid A & BCaffeic AcidFerulic & Isoferulic Acid
Cimicifuga racemosa (L.) Nutt.Present[1][2][3]Present[4]Present[5]Present[6]
Cimicifuga dahurica (Turcz.) Maxim.Not explicitly reportedPresent[7]Present[8]Present[9]
Cimicifuga foetida L.Not explicitly reportedPresent[7]Present[10]Present[10]
Cimicifuga heracleifolia Kom.Not explicitly reportedPresent[7]Not explicitly reportedNot explicitly reported
Cimicifuga simplex Wormsk.Not explicitly reportedPresent[7]Not explicitly reportedNot explicitly reported
Actaea erythrocarpa (Fisch.) Kom.Not explicitly reportedPresent[11]Present[11]Present[11]

Note: The genus Cimicifuga is now often included in the genus Actaea.

Experimental Protocol for Quantification of this compound

The following is a synthesized, detailed protocol for the quantitative analysis of this compound in Cimicifuga plant material, based on High-Performance Liquid Chromatography (HPLC) methods described in the literature.

1. Sample Preparation:

  • Drying and Grinding: Rhizomes of the Cimicifuga species should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Place the powder in a flask and add 50 mL of 70-80% methanol or ethanol.

    • Perform extraction using ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.

    • Allow the extract to cool, then filter through a 0.45 µm membrane filter before HPLC analysis.

2. HPLC Conditions:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically used to achieve good separation of phenolic compounds. A common mobile phase consists of:

    • Solvent A: 0.1% phosphoric acid or formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might be:

    • 0-10 min: 10-20% B

    • 10-30 min: 20-40% B

    • 30-40 min: 40-60% B

    • 40-45 min: 60-10% B

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Phenolic acids, including this compound, show strong absorbance around 320 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The final content is typically expressed as milligrams per gram of dry plant material (mg/g DW).

Visualizing the Experimental Workflow and Biosynthetic Pathway

To further aid in the understanding of the analytical process and the biochemical origin of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification P1 Cimicifuga Rhizome P2 Drying & Grinding P1->P2 P3 Extraction (e.g., 70% Methanol) P2->P3 P4 Filtration (0.45 µm) P3->P4 A1 C18 Reversed-Phase Column P4->A1 Inject Sample A2 Gradient Elution (Water/Acetonitrile with Acid) A1->A2 A3 UV Detection (approx. 320 nm) A2->A3 Q1 Peak Identification (vs. Standard) A3->Q1 Q2 Calibration Curve Q1->Q2 Q3 Concentration Calculation Q2->Q3

Figure 1. Experimental workflow for this compound quantification.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tartaric Tartaric Acid Moiety Biosynthesis cluster_final Cimicifugic Acid Formation Shikimate Shikimic Acid Chorismate Chorismic Acid Shikimate->Chorismate Prephenate Prephenic Acid Chorismate->Prephenate Phe L-Phenylalanine Prephenate->Phe Tyr L-Tyrosine Prephenate->Tyr pCoumaric p-Coumaric Acid Phe->pCoumaric Tyr->pCoumaric Caffeic Caffeic Acid pCoumaric->Caffeic Ferulic Ferulic Acid Caffeic->Ferulic FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA Tyr_derived Tyrosine-derived precursor Piscidic Piscidic Acid Tyr_derived->Piscidic CAF This compound Piscidic->CAF FeruloylCoA->CAF

Figure 2. Proposed biosynthetic pathway of this compound.

Conclusion and Future Directions

While this compound is a known constituent of several Cimicifuga species, there is a notable gap in the scientific literature regarding its direct quantitative comparison across the genus. The qualitative data presented here suggests potential species-specific variations in the profiles of cimicifugic acids and related phenolic compounds.

The provided experimental protocol offers a robust framework for researchers to conduct such quantitative comparisons. Future studies focusing on the systematic quantification of this compound in a wider range of Cimicifuga species are crucial. This will not only enhance our phytochemical understanding of this medicinally important genus but also provide valuable data for the standardization of herbal products and the development of new therapeutic agents. Such research will be instrumental in ensuring the quality, efficacy, and safety of Cimicifuga-based products for consumers and patients.

References

A Comparative Analysis of the Cytotoxic Effects of Cimicifugic Acids B and F on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic effects of Cimicifugic acid B and Cimicifugic acid F on various cancer cell lines. The available experimental data, methodologies, and known mechanisms of action are presented to offer researchers, scientists, and drug development professionals a clear and objective overview. While substantial research is available for Cimicifugic acid B, data on the cytotoxic properties of this compound remains limited.

I. Quantitative Assessment of Cytotoxicity

The cytotoxic potential of Cimicifugic acid B has been evaluated against cervical and breast cancer cell lines, with varying efficacy. In contrast, specific inhibitory concentrations for this compound against cancer cell lines are not well-documented in the current literature.

Table 1: Comparative Cytotoxicity (IC50) of Cimicifugic Acid B

CompoundCancer Cell LineIC50 Value (µM)Reference
Cimicifugic Acid BC33A (Cervical Cancer)29.5[1]
Cimicifugic Acid BMDA-MB-453 (Breast Cancer)>100[2]
Cimicifugic Acid BMCF7 (Breast Cancer)>100[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that Cimicifugic acid B demonstrates notable cytotoxic activity against the C33A cervical cancer cell line, with an IC50 value of 29.5 µM.[1] However, its efficacy against MDA-MB-453 and MCF7 breast cancer cell lines is considerably lower, with IC50 values exceeding 100 µM, suggesting weak activity in these cell types.[2]

II. Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the cytotoxic effects of Cimicifugic acid B.

A. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., C33A, MCF7, MDA-MB-453) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with varying concentrations of Cimicifugic acid B (e.g., 10-50 µM for C33A) or vehicle control (DMSO) for 24 to 48 hours.[3]

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.

B. Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cells are treated with Cimicifugic acid B at the desired concentrations and for the specified time.

  • Cell Harvesting: Adherent cells are washed with PBS and then trypsinized. Both floating and adherent cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: After treatment with Cimicifugic acid B, cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Smo, Gli1, and β-actin as a loading control).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

III. Mechanism of Action of Cimicifugic Acid B

Research indicates that Cimicifugic acid B exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and modulating the Hedgehog signaling pathway in cervical cancer cells.[3][4]

A. Induction of Apoptosis

Cimicifugic acid B has been shown to induce apoptosis in C33A cervical cancer cells through both intrinsic and extrinsic pathways.[3][5] Key events in this process include:

  • Increased Reactive Oxygen Species (ROS) Generation: Treatment with Cimicifugic acid B leads to a dose-dependent increase in intracellular ROS.[3]

  • Mitochondrial Depolarization: The accumulation of ROS disrupts the mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway.[3]

  • Modulation of Bcl-2 Family Proteins: Cimicifugic acid B alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis.[3][5]

  • Caspase Activation: The mitochondrial pathway activation leads to the cleavage and activation of executioner caspases, such as Caspase-3. The extrinsic pathway is also activated, as evidenced by the activation of Caspase-8.[5]

B. Downregulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is often aberrantly activated in various cancers.[3] Cimicifugic acid B has been found to downregulate this pathway in C33A cervical cancer cells by modulating the expression of key pathway components, Smoothened (Smo) and Glioma-associated oncogene homolog 1 (Gli1).[3][5]

C. Cell Cycle Arrest

In addition to inducing apoptosis, Cimicifugic acid B causes cell cycle arrest at the G0/G1 phase in C33A cells. This is achieved by modulating the expression of cell cycle regulatory proteins, including Cyclin D1, CDK4, and p21.[5]

IV. Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathways affected by Cimicifugic acid B.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Analysis start Cancer Cell Lines (e.g., C33A, MCF7) treatment Treatment with Cimicifugic Acid B/F start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot pathway_analysis Signaling Pathway Analysis viability->pathway_analysis apoptosis->pathway_analysis western_blot->pathway_analysis

Caption: Experimental workflow for validating the cytotoxic effects of Cimicifugic acids.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription (Proliferation, Survival) GLI_active->Target_Genes Promotes Cimicifugic_B Cimicifugic Acid B Cimicifugic_B->SMO Inhibits

Caption: Proposed mechanism of Cimicifugic Acid B on the Hedgehog signaling pathway.

V. Conclusion and Future Directions

The available evidence strongly suggests that Cimicifugic acid B is a potent cytotoxic agent against cervical cancer cells, acting through the induction of apoptosis and downregulation of the Hedgehog signaling pathway.[3][4] Its effect on breast cancer cells appears to be significantly less pronounced.[2]

A major gap in the current understanding is the lack of data on the cytotoxic effects and mechanism of action of this compound. To provide a comprehensive comparison, future research should focus on:

  • Evaluating the cytotoxic effects of this compound across a panel of cancer cell lines to determine its IC50 values.

  • Conducting a head-to-head comparative study of Cimicifugic acid B and F to directly assess their relative potencies.

  • Investigating the molecular mechanisms underlying the potential cytotoxic effects of this compound.

Such studies are crucial for determining the therapeutic potential of these compounds in cancer treatment.

References

Unveiling the Cytochrome P450 Inhibition Landscape of Cimicifugic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the inhibitory effects of various Cimicifugic acids on key Cytochrome P450 (CYP) enzymes reveals significant potential for drug-herb interactions. This guide provides researchers, scientists, and drug development professionals with essential data on the CYP inhibition profiles of these compounds, detailed experimental methodologies, and a visual representation of the assessment workflow.

Cimicifugic acids, a group of phenylpropanoid esters found in plants of the Cimicifuga genus (black cohosh), have garnered attention for their potential therapeutic properties. However, their interaction with the Cytochrome P450 system, a superfamily of enzymes crucial for the metabolism of a vast majority of clinical drugs, warrants thorough investigation to prevent adverse drug events. This guide synthesizes available in vitro data to offer a comparative perspective on the CYP-inhibitory activity of different Cimicifugic acids.

Quantitative Comparison of CYP Inhibition

Data from in vitro studies utilizing human liver microsomes have demonstrated that certain Cimicifugic acids are potent inhibitors of major CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. The half-maximal inhibitory concentrations (IC50) for these interactions are summarized below.

CompoundCYP IsoformIC50 (µM)Reference
Cimicifugic Acid A CYP1A2, CYP2C9, CYP2D6, CYP3A41.8 - 12.6[1][2]
Cimicifugic Acid B CYP1A2, CYP2C9, CYP2D6, CYP3A41.8 - 12.6[1][2]
Fukinolic Acid CYP1A21.8[1]
CYP2C9, CYP2D6, CYP3A41.8 - 12.6[1][2]
Triterpene Glycosides (General) CYP3A425 - 100 (Weak Inhibition)[1][2]
Eight Specific Triterpene Glycosides CYP3A42.3 - 5.1[3][4]
75% Ethanolic Black Cohosh Extract CYP3A416.5 µg/mL[3][4]
CYP2D650.1 µg/mL[3][4]

These findings indicate that Cimicifugic acids A and B, along with the structurally related fukinolic acid, are significant inhibitors of key drug-metabolizing enzymes.[1][2] Notably, fukinolic acid demonstrates the most potent inhibition against CYP1A2 with an IC50 value of 1.8 µM.[1] In contrast, triterpene glycosides, another class of compounds found in black cohosh, generally exhibit weaker inhibition.[1][2]

Experimental Protocols

The determination of CYP inhibition by Cimicifugic acids is typically conducted through a series of in vitro assays using human liver microsomes as the enzyme source. A generalized protocol is outlined below.

1. Preparation of Reagents:

  • Human Liver Microsomes (HLMs): Pooled HLMs from multiple donors are used to average out inter-individual variability.

  • Cimicifugic Acids and Control Inhibitors: Stock solutions of the test compounds (Cimicifugic acids) and known specific inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, and ketoconazole for CYP3A4) are prepared in a suitable solvent like methanol or DMSO.

  • CYP Probe Substrates: Specific substrates for each isoform are used to measure enzyme activity (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4).

  • NADPH-Generating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to initiate the metabolic reaction.

  • Phosphate Buffer: A buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) is used to maintain optimal enzyme activity.

2. Incubation Procedure:

  • A pre-incubation mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of the Cimicifugic acid or control inhibitor in a 96-well plate.

  • The plate is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • The specific CYP probe substrate is then added to each well.

  • The metabolic reaction is initiated by the addition of the NADPH-generating system.

  • The incubation is carried out at 37°C for a defined period (e.g., 10-30 minutes).

3. Reaction Termination and Sample Processing:

  • The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • The plate is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the metabolites of the probe substrate, is collected for analysis.

4. Analytical Method:

  • The concentration of the specific metabolite is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for accurate measurement.

5. Data Analysis:

  • The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the control (vehicle-only) wells.

  • The percentage of inhibition is calculated for each concentration of the Cimicifugic acid.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for assessing the CYP inhibition potential of Cimicifugic acids.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_hlm Human Liver Microsomes pre_incubation Pre-incubation: HLM + Inhibitor prep_hlm->pre_incubation prep_inhibitor Cimicifugic Acid (Test Inhibitor) prep_inhibitor->pre_incubation prep_substrate CYP Probe Substrate incubation Incubation: + Substrate + NADPH prep_substrate->incubation prep_nadph NADPH-Generating System prep_nadph->incubation pre_incubation->incubation + Substrate termination Reaction Termination (Acetonitrile) incubation->termination + NADPH centrifugation Centrifugation termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Calculate % Inhibition lcms->data_analysis ic50 Determine IC50 data_analysis->ic50

Experimental workflow for CYP inhibition assay.

This comprehensive guide underscores the importance of evaluating the drug interaction potential of natural products. The significant inhibitory activity of Cimicifugic acids on major CYP enzymes highlights the need for caution when co-administering black cohosh-containing supplements with conventional medications. Further research is warranted to determine the in vivo clinical significance of these in vitro findings.

References

Cimicifugic Acid F and Black Cohosh: Unraveling the Source of Serotonergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of experimental evidence reveals that Cimicifugic acid F is not the primary contributor to the serotonergic activity observed in black cohosh (Actaea racemosa). Instead, compelling data points towards Nω-methylserotonin as the key active constituent responsible for these effects.

Black cohosh has garnered significant attention for its potential to alleviate menopausal symptoms, with one proposed mechanism of action being the modulation of the serotonergic system.[1][2] Early investigations into the plant's rich phytochemistry logically explored its characteristic and abundant compounds, including cimicifugic acids. However, rigorous bioassay-guided fractionation and subsequent in vitro studies have systematically discounted these phenolic acids as the main drivers of serotonergic activity.

This guide provides a comparative analysis of the key compounds isolated from black cohosh and their respective serotonergic activities, supported by experimental data and detailed methodologies for the discerning researcher.

Comparative Analysis of Serotonergic Activity

Bioactivity-guided fractionation of black cohosh extracts has been instrumental in isolating and identifying compounds with an affinity for serotonin receptors. The primary assays utilized in these pivotal studies include 5-HT₇ receptor binding assays, functional assays measuring cAMP induction, and serotonin selective reuptake inhibitor (SSRI) assays.[3][4][5] The data consistently demonstrates that while cimicifugic acids are present in significant quantities, their serotonergic activity is negligible compared to that of Nω-methylserotonin.

Compound5-HT₇ Receptor Binding (IC₅₀)cAMP Induction (EC₅₀)Serotonin Reuptake Inhibition (IC₅₀)
Nω-methylserotonin 21-23 pM[3][4][5]22 nM[4][5]490 nM[4][5]
Cimicifugic acid A >500 µM[4]No activityNo activity
Cimicifugic acid B >500 µM[4]No activityNo activity
Cimicifugic acid E >500 µM[4]No activityNo activity
This compound >500 µM[4]No activityNo activity
Fukinolic acid 100 µM[4]No activityNo activity

Table 1: Comparative in vitro serotonergic activity of compounds isolated from Black Cohosh.

Logical Flow of Investigation

The process of identifying the active serotonergic constituent in black cohosh followed a systematic, bioassay-guided approach. This involved the initial screening of crude extracts, followed by fractionation and subsequent testing of isolated compounds.

G cluster_0 Initial Screening cluster_1 Bioassay-Guided Fractionation cluster_2 Compound Activity Assessment Crude Black Cohosh Extract Crude Black Cohosh Extract Serotonergic Activity Observed Serotonergic Activity Observed Crude Black Cohosh Extract->Serotonergic Activity Observed 5-HT₇ Receptor Binding & cAMP Induction Methanol Extract Fractionation Methanol Extract Fractionation Serotonergic Activity Observed->Methanol Extract Fractionation Isolation of Compound Classes Isolation of Compound Classes Methanol Extract Fractionation->Isolation of Compound Classes Cimicifugic Acids (A, B, E, F) Cimicifugic Acids (A, B, E, F) Isolation of Compound Classes->Cimicifugic Acids (A, B, E, F) Triterpenes Triterpenes Isolation of Compound Classes->Triterpenes Nω-methylserotonin Nω-methylserotonin Isolation of Compound Classes->Nω-methylserotonin Weak to No Activity Weak to No Activity Cimicifugic Acids (A, B, E, F)->Weak to No Activity Triterpenes->Weak to No Activity Potent Serotonergic Activity Potent Serotonergic Activity Nω-methylserotonin->Potent Serotonergic Activity

Caption: Bioassay-guided fractionation workflow for identifying serotonergic compounds in black cohosh.

Serotonergic Signaling Pathway

The serotonergic activity of Nω-methylserotonin is primarily mediated through its interaction with the 5-HT₇ receptor, a G-protein coupled receptor. Agonist binding to this receptor initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger.

N-methylserotonin N-methylserotonin 5-HT7_Receptor 5-HT₇ Receptor N-methylserotonin->5-HT7_Receptor Binds G_Protein G Protein 5-HT7_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular Response (e.g., Thermoregulation) cAMP->Cellular_Response Initiates

Caption: Simplified 5-HT₇ receptor signaling pathway activated by Nω-methylserotonin.

Experimental Protocols

5-HT₇ Receptor Binding Assay
  • Objective: To determine the binding affinity of test compounds to the human 5-HT₇ receptor.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT₇ receptor.

  • Radioligand: [³H] Lysergic acid diethylamide (LSD).

  • Procedure:

    • Cell membranes from HEK-5-HT₇ cells are prepared.

    • Membranes are incubated with [³H]LSD and varying concentrations of the test compound (e.g., this compound, Nω-methylserotonin).

    • The reaction is incubated to allow for competitive binding.

    • The mixture is filtered to separate bound from unbound radioligand.

    • The radioactivity of the filter is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]LSD (IC₅₀) is calculated.

cAMP Induction Functional Assay
  • Objective: To assess the functional agonist or antagonist activity of test compounds at the 5-HT₇ receptor.

  • Cell Line: HEK-5-HT₇ cells.

  • Procedure:

    • HEK-5-HT₇ cells are plated and grown to confluency.

    • Cells are treated with varying concentrations of the test compound.

    • Following incubation, the cells are lysed.

    • The intracellular concentration of cAMP is measured using a competitive enzyme immunoassay kit.

    • The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

Selective Serotonin Reuptake Inhibition (SSRI) Assay
  • Objective: To evaluate the ability of test compounds to inhibit the serotonin transporter (SERT).

  • Cell Line: HEK cells stably expressing the human serotonin transporter (hSERT).

  • Procedure:

    • hSERT-expressing cells are incubated with the test compound.

    • [³H]Serotonin is added to the cells.

    • After an incubation period, the uptake of [³H]serotonin is terminated by washing with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured.

    • The IC₅₀ value is calculated as the concentration of the test compound that inhibits 50% of the serotonin uptake.

Conclusion

The available experimental data unequivocally demonstrates that this compound, along with other related phenolic acids and triterpenes, is not responsible for the serotonergic activity of black cohosh.[3][4][5] These compounds exhibit weak binding to the 5-HT₇ receptor and lack functional activity in cAMP induction and serotonin reuptake inhibition assays.[4] In stark contrast, Nω-methylserotonin has been identified as a potent serotonergic agent within black cohosh, displaying high affinity for the 5-HT₇ receptor, acting as an agonist to induce cAMP production, and inhibiting the serotonin transporter.[3][4][5][6] Therefore, for researchers and drug development professionals investigating the therapeutic potential of black cohosh, focusing on the pharmacology of Nω-methylserotonin and its metabolic pathways is a more promising avenue than further exploration of the cimicifugic acids for serotonergic effects.

References

Replicating Studies on the Estrogenic Activity of Fukinolic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the estrogenic activity of fukinolic acid and its naturally occurring derivatives. It is designed to assist researchers in replicating and expanding upon existing studies by offering detailed experimental protocols, comparative data, and an overview of the underlying signaling pathways. While research on synthetic derivatives of fukinolic acid is limited, this guide furnishes a foundation for future structure-activity relationship (SAR) studies.

Comparative Estrogenic Activity

The primary evidence for the estrogenic activity of fukinolic acid comes from in vitro studies utilizing the estrogen-responsive human breast cancer cell line, MCF-7. The proliferation of these cells is a well-established indicator of estrogenic potential.

Table 1: Comparative Proliferation of MCF-7 Cells in Response to Fukinolic Acid and Estradiol

CompoundConcentration (M)Proliferation (% of control)Reference
Fukinolic Acid5 x 10⁻⁸126%[1][2]
Estradiol (Positive Control)10⁻¹⁰120%[1][2]

Data sourced from Kruse et al. (1999).

The study by Kruse et al. (1999) demonstrated that fukinolic acid, at a concentration of 5 x 10⁻⁸ M, induced a 126% increase in the proliferation of MCF-7 cells, which was comparable to the 120% proliferation induced by the natural estrogen, estradiol, at a much lower concentration of 10⁻¹⁰ M[1][2]. This suggests that while fukinolic acid possesses estrogenic properties, it is less potent than estradiol.

Experimental Protocols

To replicate and validate the findings on the estrogenic activity of fukinolic acid and its derivatives, the following experimental protocols are crucial.

MCF-7 Cell Proliferation Assay (E-Screen Assay)

This assay is the gold standard for assessing the estrogenic activity of compounds.

Objective: To determine the proliferative effect of a test compound on estrogen-responsive MCF-7 breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-dextran treated to remove endogenous steroids

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Test compounds (Fukinolic acid, derivatives, etc.)

  • Estradiol (positive control)

  • Vehicle control (e.g., DMSO)

  • Cell proliferation detection reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Hormone Deprivation: Prior to the assay, culture the cells in DMEM without phenol red, supplemented with charcoal-dextran treated FBS for 3-4 days to deplete endogenous hormones and synchronize the cells.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well. Allow the cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh hormone-free medium containing the test compounds at various concentrations. Include a positive control (estradiol) and a vehicle control.

  • Incubation: Incubate the plates for 6 days, with a medium change on day 3.

  • Quantification of Cell Proliferation: On day 6, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Express the results as a percentage of the vehicle control. A significant increase in cell proliferation compared to the vehicle control indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

The estrogenic activity of compounds like fukinolic acid is mediated through their interaction with estrogen receptors (ERs) and the subsequent activation of downstream signaling pathways.

Estrogen Receptor Signaling Pathway

Estrogenic compounds typically bind to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of estrogen-responsive genes, leading to various cellular effects, including proliferation.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response FukinolicAcid Fukinolic Acid Derivative ER Estrogen Receptor (ER) FukinolicAcid->ER Binding ER_FA ER-Ligand Complex ER->ER_FA ER_Dimer Dimerized ER Complex ER_FA->ER_Dimer Translocation & Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Proliferation Cell Proliferation mRNA->Proliferation Translation & Protein Synthesis

Caption: Estrogen receptor signaling pathway activated by fukinolic acid derivatives.

Experimental Workflow for Assessing Estrogenic Activity

The process of evaluating the estrogenic potential of a compound involves a series of sequential steps, from initial screening to confirmation of the mechanism of action.

ExperimentalWorkflow start Start: Synthesize/Isolate Fukinolic Acid Derivatives assay MCF-7 Proliferation Assay (E-Screen) start->assay data_analysis Data Analysis: Compare Proliferation to Controls assay->data_analysis decision Estrogenic Activity Detected? data_analysis->decision receptor_binding Estrogen Receptor Binding Assay decision->receptor_binding Yes no_activity Conclusion: No Estrogenic Activity decision->no_activity No reporter_gene Reporter Gene Assay receptor_binding->reporter_gene mechanism Confirmation of ER-mediated Mechanism reporter_gene->mechanism end End: Characterize Derivative's Estrogenic Profile mechanism->end

Caption: Workflow for the evaluation of estrogenic activity of fukinolic acid derivatives.

References

A Comparative Guide to Synthetic vs. Naturally Sourced Cimicifugic Acid F in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid F, a phenylpropanoid ester found in the rhizomes of Cimicifuga species (e.g., Actaea racemosa or Black Cohosh), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1] As with many natural products, the transition from discovery to clinical application necessitates a reliable and consistent supply, often leading to the exploration of chemical synthesis as an alternative to extraction from natural sources. This guide provides a comparative overview of the known biological activities of naturally sourced this compound and outlines the key assays and experimental protocols required to evaluate and compare its performance with a synthetic counterpart. To date, a direct, peer-reviewed comparison of synthetic versus naturally sourced this compound in biological assays is not available in the public domain. This document serves as a foundational guide for researchers looking to conduct such comparative studies.

Data Presentation: Bioactivity of Naturally Sourced this compound

The following table summarizes the reported biological activities of this compound and related compounds isolated from natural sources. This data provides a benchmark for the expected performance of both natural and synthetic samples in various in vitro assays.

Biological ActivityAssayCell Line / Model SystemKey Findings
Anti-inflammatory Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesCimicifugic acids from Cimicifuga taiwanensis exhibited potent inhibition of NO production with IC50 values ranging from 6.54 to 24.58 µM.[2][3]
Antioxidant DPPH Radical Scavenging AssayCell-freeCimicifugic acid B, a related compound, showed antioxidant activity with an IC50 of 21 µM.[4] Extracts of Actaea cimicifuga also demonstrated significant radical-scavenging activity.[5]
Cytotoxicity Cell Viability / ProliferationMDA-MB-453 & MCF-7 (Breast Cancer)While some polyphenols from Cimicifuga showed weak activity, extracts containing these compounds have demonstrated growth inhibitory effects on breast cancer cell lines.[6][7]
Serotonergic Activity 5-HT7 Receptor BindingCHO cells with human 5-HT7 receptorPurified cimicifugic acids, including F, were found to be inactive (IC50 > 500 µM), suggesting they are not responsible for the serotonergic activity of black cohosh extracts.[8]

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound and other constituents of Cimicifuga extracts are often attributed to their modulation of key cellular signaling pathways, such as the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses, respectively.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Extracts from Cimicifuga foetida have been shown to suppress breast cancer, partially by inhibiting the NF-κB signaling pathway.[9]

Comparative_Workflow Comparative Analysis Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis Natural_CAF Naturally Sourced This compound MTT MTT Assay (Cytotoxicity) Natural_CAF->MTT NFkB_Assay NF-κB Activation Assay (Anti-inflammatory) Natural_CAF->NFkB_Assay Nrf2_Assay Nrf2 Activation Assay (Antioxidant) Natural_CAF->Nrf2_Assay Synthetic_CAF Synthetic This compound Synthetic_CAF->MTT Synthetic_CAF->NFkB_Assay Synthetic_CAF->Nrf2_Assay MTT->NFkB_Assay Determine non-toxic concentrations Data_Comparison Compare IC50/EC50 Values and Dose-Response Curves NFkB_Assay->Data_Comparison Nrf2_Assay->Data_Comparison

References

Validating Cimicifugic Acid F as a Biomarker for Black Cohosh Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cimicifugic acid F as a potential biomarker for Cimicifuga racemosa (black cohosh) extracts. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Executive Summary

The authentication of botanical extracts is a critical challenge in natural product research and development. For Cimicifuga racemosa, a plant widely used for alleviating menopausal symptoms, the identification of reliable chemical markers is essential for ensuring quality, safety, and efficacy. While triterpene glycosides have traditionally been used for standardization, recent attention has turned to phenolic compounds, including cimicifugic acids. This guide focuses on the validation of this compound as a potential biomarker, comparing it with other constituents and providing the necessary analytical framework for its quantification.

Comparison of Potential Biomarkers

The primary bioactive compounds in Cimicifuga racemosa fall into two major classes: triterpene glycosides and phenolic compounds. While triterpene glycosides like actein and 23-epi-26-deoxyactein have been historically used as markers, their presence in other Actaea species can lead to adulteration issues. Phenolic compounds, such as caffeic acid and its derivatives, offer an alternative and potentially more specific chemical fingerprint.

Cimicifugic acids, including this compound, are characteristic phenylpropanoid esters found in Cimicifuga species. Their unique chemical structures make them promising candidates for species-specific biomarkers. However, quantitative data directly comparing the concentration of this compound to other established markers across various extracts is still emerging. Available data indicates that the concentration of phenolic compounds can vary significantly among different black cohosh products[1]. One study quantified several major phenolic constituents, though this compound was not among those with reported concentrations[1]. Another study successfully identified this compound in a black cohosh root extract, confirming its presence, but did not provide quantitative data[2].

Biomarker ClassRepresentative Compound(s)AdvantagesDisadvantages
Triterpene Glycosides Actein, 23-epi-26-deoxyacteinHistorically used for standardization.Found in other Actaea species, potential for adulteration.
Phenolic Acids Caffeic acid, Ferulic acidAbundant in C. racemosa.Not unique to the species.
Cimicifugic Acids This compoundPotentially species-specific.Limited quantitative data currently available.
Alkaloids N(omega)-methylserotoninPotentially linked to serotonergic activity.Present in low concentrations.

Experimental Protocols

Accurate quantification of this compound requires validated analytical methods. High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful techniques for the analysis of complex botanical extracts.

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprint Analysis

HPTLC provides a rapid and cost-effective method for the qualitative fingerprinting of Cimicifuga racemosa extracts and can be used to detect adulteration[2][3]. A validated HPTLC method for the identification of C. racemosa is detailed below.

Sample Preparation:

  • Weigh 1.0 g of powdered rhizome into a suitable flask.

  • Add 10 mL of methanol and sonicate for 10 minutes.

  • Centrifuge the extract and use the supernatant for application.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with silica gel 60 F254.

  • Mobile Phase: Ethyl acetate:methanol (85:15, v/v)[3].

  • Application: Apply 10 µL of the sample and standard solutions as bands.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Derivatization and Detection: Examine the plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., sulfuric acid reagent) followed by heating.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

UHPLC-MS/MS offers high sensitivity and selectivity for the precise quantification of specific compounds in complex matrices. The following is a proposed method for the quantification of this compound, based on a validated method for phenolic acids in plant materials[1].

Sample Preparation:

  • Perform a solid-liquid extraction of the plant material with a suitable solvent (e.g., methanol/water mixture).

  • Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Dilute the purified extract to an appropriate concentration for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Parameters for this compound (Proposed):

    • Precursor Ion (Q1): m/z 431.1

    • Product Ions (Q3): Specific product ions would need to be determined through infusion of a purified standard of this compound and collision-induced dissociation (CID) experiments. Likely fragments would correspond to the loss of the isoferulic acid or piscidic acid moieties.

    • Collision Energy: To be optimized for maximum fragmentation intensity.

Signaling Pathways and Mechanism of Action

Cimicifuga racemosa extracts are believed to exert their therapeutic effects through multiple signaling pathways, rather than a single mode of action. Understanding these pathways is crucial for drug development and for validating the biological relevance of a biomarker.

Anti-inflammatory Effects via NF-κB Pathway

Recent studies have highlighted the anti-inflammatory properties of Cimicifuga racemosa extracts. These effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C. racemosa Extract C. racemosa Extract IKK IKK Complex C. racemosa Extract->IKK Inhibition Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS)->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Transcription Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release SERT SERT (Serotonin Transporter) Serotonin_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor Binding N_methylserotonin N(ω)-methyl- serotonin N_methylserotonin->SERT Reuptake Inhibition N_methylserotonin->5HT_Receptor Agonist Activity Signal Signal Transduction 5HT_Receptor->Signal Activation

References

Safety Operating Guide

Personal protective equipment for handling Cimicifugic acid F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cimicifugic acid F, including detailed operational and disposal plans. Following these procedural, step-by-step instructions will help mitigate risks and ensure the safe handling of this compound.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE and safety protocols for various scenarios.

Scenario Required Personal Protective Equipment (PPE) & Safety Measures
Routine Handling Eyes/Face: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.
Skin/Body: Laboratory coat, long pants, and closed-toe shoes. Ensure no skin is exposed. For larger quantities, consider a chemical-resistant apron.
Hands: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently, especially if contaminated.
Respiratory: Use in a well-ventilated area. If dust can be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended. For handling large quantities or in poorly ventilated areas, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.
Accidental Release / Spill Eyes/Face: Chemical safety goggles and a face shield.
Skin/Body: Chemical-resistant suit or coveralls to prevent skin contact.
Hands: Heavy-duty, chemical-resistant gloves.
Respiratory: A self-contained breathing apparatus (SCBA) may be required for large spills in enclosed spaces. For smaller spills, an air-purifying respirator with appropriate cartridges should be used.
First Aid Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.

  • Store this compound in a tightly sealed, properly labeled container.

  • The recommended storage temperature for long-term storage is -20°C, and for short-term storage is 2-8°C.[1]

  • Store in a dry, well-ventilated area away from incompatible materials.

Handling and Preparation of Solutions:

  • All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing. This compound is soluble in methanol.[2]

  • Ensure all containers are clearly labeled with the chemical name, concentration, and date of preparation.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and solutions of this compound, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect waste in designated, labeled, and sealed containers.

Emergency Protocol: Accidental Spill

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table for accidental release.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill. For solid spills, carefully cover the spill with a damp cloth or paper towels to avoid generating dust.

  • Clean Up the Spill:

    • Solid Spill: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust.

    • Liquid Spill: Once the liquid is absorbed, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a rinse with water.

  • Dispose of Waste: All contaminated materials, including cleaning materials and PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.

  • Report the Incident: Report the spill to the appropriate laboratory safety personnel or emergency response team, following your institution's protocols.

Visual Workflow and Emergency Plan

To further clarify the procedures, the following diagrams illustrate the safe handling workflow and the emergency response for a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receive Receive & Inspect Store Store at Recommended Temp (-20°C long-term, 2-8°C short-term) Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol Label Label All Containers PrepareSol->Label Clean Clean Work Area Label->Clean DoffPPE Doff & Dispose of PPE Clean->DoffPPE DisposeWaste Dispose of Chemical Waste DoffPPE->DisposeWaste

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Emergency PPE Evacuate->DonPPE Contain Contain Spill (Absorbent or Damp Cloth) DonPPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimicifugic acid F
Reactant of Route 2
Cimicifugic acid F

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.